molecular formula C6H6FNO B1394210 3-Fluoro-5-methoxypyridine CAS No. 1060801-62-8

3-Fluoro-5-methoxypyridine

Cat. No.: B1394210
CAS No.: 1060801-62-8
M. Wt: 127.12 g/mol
InChI Key: LVRXPWCFOHZWOR-UHFFFAOYSA-N
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Description

3-Fluoro-5-methoxypyridine is a useful research compound. Its molecular formula is C6H6FNO and its molecular weight is 127.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-5-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO/c1-9-6-2-5(7)3-8-4-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVRXPWCFOHZWOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CN=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30677244
Record name 3-Fluoro-5-methoxypyridine
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Molecular Weight

127.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060801-62-8
Record name 3-Fluoro-5-methoxypyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060801-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-5-methoxypyridine
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Foundational & Exploratory

A Technical Guide to 3-Fluoro-5-methoxypyridine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, substituted heterocyclic compounds are fundamental scaffolds for the development of novel therapeutic agents. Among these, pyridine derivatives are particularly prominent, forming the core structure of numerous FDA-approved drugs. This guide focuses on 3-Fluoro-5-methoxypyridine, a strategically functionalized building block whose unique electronic and conformational properties make it a valuable intermediate for researchers, scientists, and drug development professionals.

The strategic placement of a fluorine atom and a methoxy group on the pyridine ring imparts a unique combination of reactivity and metabolic stability. The fluorine atom, a bioisostere for hydrogen, can enhance binding affinity, modulate pKa, and improve metabolic stability by blocking sites of oxidative metabolism.[1] Concurrently, the methoxy group influences the electron density of the aromatic ring, affecting its reactivity in subsequent chemical transformations.[2]

This document provides a comprehensive technical overview of this compound, detailing its chemical identity, a validated synthetic approach with mechanistic insights, spectroscopic characterization, and its applications as a key intermediate in the synthesis of complex molecules.

Chemical Identity and Properties

A precise understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis.

Chemical Structure
Chemical structure of this compound Figure 1: Chemical Structure of this compound

IUPAC Name and Key Identifiers
  • IUPAC Name: this compound

  • CAS Number: 1060801-62-8[3]

  • Molecular Formula: C₆H₆FNO

  • Molecular Weight: 127.12 g/mol [4]

Physicochemical Properties

The properties of this compound are summarized in the table below. It is important to note that for specialized reagents, some physical properties are predicted or not extensively reported in the literature.

PropertyValueSource
Physical Form Solid, Semi-Solid, or Liquid
Boiling Point Data not extensively available-
Melting Point Data not extensively available-
Density Data not extensively available-
Storage Temperature Inert atmosphere, room temperature

Table 1: Physicochemical Properties of this compound.

Synthesis and Mechanistic Insights

The synthesis of polysubstituted pyridines can be challenging. A robust and reproducible synthetic route is critical for ensuring a consistent supply of high-purity material for research and development. While multiple pathways to substituted pyridines exist, a common and logical approach involves the functionalization of a pre-existing pyridine ring.

Overview of a Representative Synthetic Strategy

A plausible and effective method for synthesizing this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This strategy is predicated on the availability of a suitable precursor, such as 3,5-difluoropyridine or a related dihalopyridine. The methoxy group can be introduced by reacting the starting material with sodium methoxide. The fluorine atom at the 3-position is less susceptible to nucleophilic attack than a halogen at the 2- or 4-positions, allowing for regioselective substitution.

The causality behind this choice of reaction is twofold:

  • Electronic Activation: The electron-withdrawing nature of the pyridine nitrogen and the existing fluorine atom activates the ring towards nucleophilic attack.

  • Regiocontrol: The substitution pattern allows for selective reaction at the desired position, minimizing the formation of isomeric byproducts.

Detailed Experimental Protocol (Representative)

This protocol is adapted from analogous procedures for the synthesis of methoxypyridines from corresponding halopyridines.[5]

Materials and Reagents:

  • 3,5-Dibromopyridine (or 3,5-Difluoropyridine as an alternative starting material)

  • Sodium methoxide (NaOCH₃) or Sodium hydride (NaH) and Methanol (MeOH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware for organic synthesis under an inert atmosphere

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of sodium hydride in anhydrous DMF.

  • Reagent Addition: The suspension is cooled in an ice bath, and methanol is added dropwise. The mixture is then heated to 60°C.

  • Addition of Starting Material: 3,5-Dibromopyridine is added to the resulting solution, and the reaction mixture is heated to 90°C for 1-2 hours.[5] The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and carefully quenched by the addition of water. The aqueous layer is then extracted multiple times with diethyl ether.

  • Washing and Drying: The combined organic layers are washed with water and then brine to remove residual DMF and inorganic salts. The organic layer is subsequently dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure to yield the crude product. This crude material is then purified by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to afford the pure 3-Bromo-5-methoxypyridine (a precursor). A subsequent halogen-exchange or other functionalization step would be required to yield the final this compound.

Synthesis Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis of a substituted methoxypyridine.

SynthesisWorkflow cluster_prep Reaction Preparation cluster_reaction Core Reaction cluster_workup Work-up & Purification Start Dry Glassware under Inert Atmosphere Reagents Charge Flask with Anhydrous DMF and NaH Start->Reagents Add_MeOH Add Methanol Dropwise Reagents->Add_MeOH Add_SM Add 3,5-Dihalopyridine Add_MeOH->Add_SM Heat Heat to 90°C & Monitor (TLC/GC) Add_SM->Heat Quench Cool and Quench with Water Heat->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash with Water and Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in Vacuo Dry->Concentrate Purify Purify via Column Chromatography Concentrate->Purify Product Pure 3-Substituted-5-methoxypyridine Purify->Product DrugDiscovery A This compound (Building Block) B Further Functionalization (e.g., Cross-Coupling, Lithiation) A->B Synthetic Chemistry C Generation of Compound Library B->C Diversification D High-Throughput Screening (Biological Assays) C->D E Hit Identification D->E F Lead Optimization (Structure-Activity Relationship) E->F Medicinal Chemistry G Preclinical Candidate F->G

References

CAS number 136844-49-4 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Sitagliptin (CAS 136844-49-4)

Introduction

Sitagliptin, identified by CAS number 136844-49-4, is a potent and selective oral antihyperglycemic agent used for the management of type 2 diabetes mellitus (T2DM).[1][2] It belongs to the dipeptidyl peptidase-4 (DPP-4) inhibitor class of drugs.[3][4][5] Approved by the FDA on October 16, 2006, Sitagliptin represented a novel therapeutic approach at the time of its introduction, targeting the incretin system to improve glycemic control.[4] It works by enhancing the body's natural ability to lower blood glucose levels when they are elevated, particularly after meals.[1][6] This guide provides a comprehensive technical overview of Sitagliptin, covering its physicochemical properties, synthesis, mechanism of action, analytical methodologies, and key preclinical and clinical findings.

Physicochemical Properties

Sitagliptin is a triazolopyrazine derivative with a complex chemical structure that is key to its specific biological activity.[4] It is typically used as its phosphate salt to improve stability and solubility. The fundamental properties of the base compound are detailed below.

Chemical Structure

Caption: Chemical structure of Sitagliptin.

Table 1: Physicochemical Properties of Sitagliptin

PropertyValueReference(s)
CAS Number 136844-49-4N/A
IUPAC Name (3R)-3-amino-1-[3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][3][6]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one[7]
Molecular Formula C₁₆H₁₅F₆N₅O[7]
Molecular Weight 407.31 g/mol [7]
Appearance White to off-white crystalline, non-hygroscopic powder[8]
Solubility Soluble in water and N,N-Dimethyl formamide; slightly soluble in methanol; very slightly soluble in ethanol, acetone, and acetonitrile; insoluble in isopropanol and isopropyl acetate.[8]
pKa 7.7[8]
BCS Class Class I (High Solubility, High Permeability)[8]

Synthesis and Characterization

The industrial synthesis of Sitagliptin has evolved significantly, moving towards more efficient and environmentally friendly processes. A critical challenge in its synthesis is the stereoselective creation of the β-amino acid moiety, which contains the molecule's chiral center.[9]

Synthetic Pathways
  • First-Generation Synthesis : Early methods involved an eight-step process starting from an achiral β-keto ester. Chirality was introduced via ruthenium-catalyzed asymmetric hydrogenation to form a β-hydroxy acid. This intermediate was then converted through several steps into the final Sitagliptin molecule, with an overall yield of about 52%.[9][10]

  • Second-Generation "Green" Synthesis : A more advanced, cost-effective process was developed to reduce waste and improve efficiency. This route features a three-step, one-pot synthesis of a key dehydrositagliptin intermediate, which is isolated in high yield and purity.[11] The crucial step is the highly enantioselective hydrogenation of this enamine intermediate using a Rh(I)/t-Bu JOSIPHOS catalyst, affording Sitagliptin with excellent optical purity.[11] This "green" synthesis significantly reduces waste, completely eliminates aqueous waste streams, and achieves an overall isolated yield of up to 65%.[11]

A key intermediate in the synthesis is 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][3][6]triazolo[4,3-a]pyrazine Hydrochloride (CAS 762240-92-6), which serves as the foundational heterocyclic core of the molecule.[12] The high purity of this intermediate is essential for efficient coupling reactions and minimizing impurities in the final active pharmaceutical ingredient (API).[12]

Analytical Characterization

A variety of analytical methods are employed for the quantification and quality control of Sitagliptin in bulk form, pharmaceutical formulations, and biological matrices.[8][13] These methods are crucial for ensuring the identity, purity, and stability of the drug.

  • UV-Spectrophotometry : This is a simple and cost-effective method for the determination of Sitagliptin in pure and tablet dosage forms.[7][14] The molecule exhibits a characteristic absorption maximum (λmax) at approximately 267 nm.[7]

  • High-Performance Liquid Chromatography (RP-HPLC) : HPLC is a widely used technique for the separation, identification, and quantification of Sitagliptin. Reverse-phase methods using a C18 column are common.[2]

  • High-Performance Thin-Layer Chromatography (HPTLC) : HPTLC methods have been developed for the estimation of Sitagliptin, often in combination with other drugs like metformin.[7][8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS and LC-MS/MS are highly sensitive and selective methods used for determining Sitagliptin concentrations in biological fluids, which is essential for pharmacokinetic studies.[8][13]

Mechanism of Action

Sitagliptin exerts its therapeutic effect by modulating the incretin pathway, a key physiological system for glucose homeostasis.[1][3]

The Incretin System

In response to food intake, the gut releases incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][6] These hormones play a crucial role in regulating blood glucose by:

  • Enhancing glucose-dependent insulin secretion from pancreatic β-cells.[1]

  • Suppressing glucagon release from pancreatic α-cells, which in turn reduces hepatic glucose production.[1]

The action of these incretin hormones is normally short-lived, as they are rapidly inactivated and degraded by the enzyme dipeptidyl peptidase-4 (DPP-4).[1][5]

DPP-4 Inhibition

Sitagliptin is a potent and competitive inhibitor of the DPP-4 enzyme.[3][6][7] By blocking DPP-4, Sitagliptin prevents the breakdown of GLP-1 and GIP, thereby increasing the circulating levels and prolonging the activity of these active incretin hormones.[1][6] This enhancement of the incretin system leads to improved glycemic control in patients with T2DM.[6] A key feature of this mechanism is its glucose-dependent nature; insulin release is stimulated and glucagon is suppressed primarily when blood glucose levels are high, which minimizes the risk of hypoglycemia.[1][3]

DPP4_Mechanism cluster_pancreas Pancreas Beta-Cells Beta-Cells Insulin Secretion Insulin Secretion Beta-Cells->Insulin Secretion Alpha-Cells Alpha-Cells Glucagon Secretion Glucagon Secretion Alpha-Cells->Glucagon Secretion Food Intake Food Intake Gut Gut Food Intake->Gut Active Incretins (GLP-1, GIP) Active Incretins (GLP-1, GIP) Gut->Active Incretins (GLP-1, GIP) Active Incretins (GLP-1, GIP)->Beta-Cells Stimulates (+) Active Incretins (GLP-1, GIP)->Alpha-Cells Inhibits (-) DPP-4 Enzyme DPP-4 Enzyme Active Incretins (GLP-1, GIP)->DPP-4 Enzyme Degradation by Inactive Incretins Inactive Incretins DPP-4 Enzyme->Inactive Incretins Sitagliptin Sitagliptin Sitagliptin->DPP-4 Enzyme Inhibits Blood Glucose Blood Glucose Insulin Secretion->Blood Glucose Lowers Glucagon Secretion->Blood Glucose Raises

Caption: Mechanism of action of Sitagliptin via DPP-4 inhibition.

In Vitro and In Vivo Evaluation

The efficacy and safety of Sitagliptin have been established through extensive preclinical and clinical studies.

Preclinical Studies

Preclinical toxicity studies were conducted in multiple animal species, including rats, mice, dogs, and monkeys, often at exposures far exceeding those in humans.[15] These studies, lasting up to two years, showed no evidence that high doses of Sitagliptin resulted in treatment-related acute pancreatitis or other adverse changes in the pancreas.[15][16][17] In diabetic rodent models, treatment with a Sitagliptin analogue for 2-3 months was shown to improve glycemic parameters (HbA1c, fasting and postprandial glucose) and lipid profiles.[18]

Clinical Efficacy and Safety

In clinical trials involving thousands of patients with T2DM, Sitagliptin has demonstrated significant efficacy in improving glycemic control.[16]

  • Glycemic Control : As a monotherapy, Sitagliptin has been shown to lower HbA1c levels by approximately 0.7% to 0.94% compared to placebo.[3][18] It is also effective at reducing both fasting and postprandial glucose levels.[18]

  • Combination Therapy : Sitagliptin is widely used as an add-on therapy with other oral antidiabetic agents like metformin and pioglitazone, showing improved glycemic control in patients inadequately managed by monotherapy.[4][18]

  • Weight Neutrality : Unlike some other classes of antidiabetic drugs, Sitagliptin is weight neutral and does not cause weight gain.[3][6][18]

  • Hypoglycemia Risk : When used as monotherapy or in combination with metformin, Sitagliptin has a low incidence of hypoglycemia, comparable to that of a placebo.[6] The risk can increase when it is combined with agents known to cause hypoglycemia, such as sulphonylureas or insulin.[5]

  • Pancreatitis : Following postmarketing reports of pancreatitis with various incretin-based therapies, extensive analysis of controlled clinical trial data was performed. A pooled analysis of 19 trials with over 10,000 patients found similar incidence rates of pancreatitis in patients treated with Sitagliptin compared to those not treated with Sitagliptin (0.08 vs. 0.10 events per 100 patient-years, respectively).[15][16][17] These data do not indicate an increased risk of pancreatitis associated with Sitagliptin use.[15][16][17][19]

Common side effects reported in clinical trials include headaches, swelling of the legs, and upper respiratory tract infections.[3]

Experimental Protocol: UV-Spectrophotometric Quantification

This protocol outlines a standard method for the quantitative analysis of Sitagliptin in a bulk drug sample, adapted from published methodologies.[7]

Objective: To determine the concentration of Sitagliptin in a sample using UV-Vis Spectroscopy.

Materials:

  • Sitagliptin reference standard

  • Methanol (HPLC grade)

  • Volumetric flasks (100 mL, 10 mL)

  • Pipettes

  • Double beam UV-Vis Spectrophotometer

Methodology:

  • Preparation of Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 100 mg of Sitagliptin reference standard.

    • Transfer the standard to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with methanol. Mix thoroughly.

  • Preparation of Working Standard Solution (100 µg/mL):

    • Pipette 10 mL of the standard stock solution into a 100 mL volumetric flask.

    • Dilute to volume with methanol and mix.

  • Determination of Absorption Maximum (λmax):

    • Pipette 1 mL of the working standard solution into a 10 mL volumetric flask and dilute with methanol to obtain a concentration of 10 µg/mL.

    • Scan this solution in the UV spectrophotometer over a range of 200-400 nm against a methanol blank.

    • Determine the wavelength of maximum absorbance (λmax). This is expected to be around 267 nm.[7]

  • Preparation of Calibration Curve:

    • From the working standard solution (100 µg/mL), prepare a series of dilutions in 10 mL volumetric flasks to obtain concentrations in a linear range (e.g., 20, 30, 40, 50, 60 µg/mL).[7]

    • Measure the absorbance of each solution at the predetermined λmax.

    • Plot a graph of absorbance versus concentration. Perform linear regression analysis to determine the correlation coefficient (R²) and the equation of the line (y = mx + c).

  • Analysis of Sample Solution:

    • Prepare a solution of the unknown Sitagliptin sample in methanol with an expected concentration that falls within the calibration range.

    • Measure the absorbance of the sample solution at λmax.

    • Calculate the concentration of Sitagliptin in the sample using the regression equation from the calibration curve.

UV_Spec_Workflow A 1. Prepare Standard Stock Solution (100mg in 100mL Methanol) B 2. Prepare Working Standard (10mL Stock to 100mL) A->B C 3. Determine λmax (Scan 10µg/mL solution) B->C D 4. Prepare Calibration Standards (e.g., 20-60 µg/mL) B->D E 5. Measure Absorbance of Standards D->E F 6. Plot Calibration Curve (Absorbance vs. Concentration) E->F I 9. Calculate Concentration (Using regression equation) F->I G 7. Prepare Unknown Sample Solution H 8. Measure Absorbance of Sample at λmax G->H H->I

Caption: Workflow for UV-Spectrophotometric quantification of Sitagliptin.

Conclusion

Sitagliptin (CAS 136844-49-4) is a cornerstone of modern therapy for type 2 diabetes mellitus. Its well-defined mechanism of action as a DPP-4 inhibitor provides a glucose-dependent means of improving glycemic control, which translates to a low intrinsic risk of hypoglycemia and a neutral effect on body weight. Advances in its chemical synthesis have made its production more efficient and environmentally sustainable. Supported by a robust portfolio of preclinical and clinical data, Sitagliptin remains a vital tool for researchers, scientists, and clinicians in the ongoing effort to manage T2DM effectively and safely.

References

An In-Depth Technical Guide to the Synthesis of 3-Fluoro-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Fluoro-5-methoxypyridine in Modern Drug Discovery

This compound is a key heterocyclic building block in the landscape of modern medicinal chemistry. Its strategic importance lies in the unique combination of a pyridine core, a fluorine atom, and a methoxy group. The pyridine scaffold is a prevalent motif in numerous pharmaceuticals, offering a basic nitrogen atom that can engage in crucial hydrogen bonding interactions with biological targets. The introduction of a fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, thereby improving its pharmacokinetic and pharmacodynamic profile. The methoxy group can further modulate the electronic properties and metabolic fate of the molecule. This trifecta of functionalities makes this compound a highly sought-after intermediate for the synthesis of novel therapeutic agents across various disease areas. This guide provides an in-depth exploration of the primary synthetic routes to this valuable compound, offering detailed experimental protocols and a comparative analysis to inform strategic decisions in research and development.

Route 1: Synthesis via Nucleophilic Aromatic Substitution and Debromination

This synthetic approach commences with the commercially available and relatively inexpensive 3,5-dibromopyridine. The strategy involves a regioselective nucleophilic aromatic substitution to introduce the methoxy group, followed by a subsequent fluorination and finally, a debromination step to yield the target molecule.

Causality Behind Experimental Choices

The choice of 3,5-dibromopyridine as a starting material is predicated on its commercial availability and the differential reactivity of the two bromine atoms, which can be exploited for selective functionalization. The nucleophilic aromatic substitution with sodium methoxide is a robust and scalable reaction. The subsequent steps are designed to introduce the fluorine atom and then remove the remaining bromine, offering a convergent and flexible route.

Experimental Workflow

Route_1_Workflow A 3,5-Dibromopyridine B 3-Bromo-5-methoxypyridine A->B  Sodium Methoxide, DMF, 70°C   C 3-Bromo-5-fluoro-2-methoxypyridine (Intermediate) B->C  n-BuLi, THF, -78°C; then N-Fluorobenzenesulfonimide (NFSI)   D This compound C->D  Catalytic Transfer Hydrogenation (e.g., HCOOH, Pd/C)  

Figure 1: General workflow for the synthesis of this compound starting from 3,5-Dibromopyridine.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 3-Bromo-5-methoxypyridine

This procedure is a well-established nucleophilic aromatic substitution.

  • Materials:

    • 3,5-Dibromopyridine

    • Sodium methoxide

    • N,N-Dimethylformamide (DMF), anhydrous

    • Toluene

    • Ice-water mixture

  • Protocol:

    • To a stirred solution of sodium methoxide (1.1 equivalents) in anhydrous DMF, add 3,5-dibromopyridine (1.0 equivalent).

    • Heat the reaction mixture to 70°C and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature.

    • Slowly pour the reaction mixture into an ice-water mixture to precipitate the product.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to afford 3-Bromo-5-methoxypyridine.

Step 2: Synthesis of 3-Bromo-5-fluoro-2-methoxypyridine (Illustrative Intermediate Step)

This step introduces the fluorine atom via a lithiation-electrophilic fluorination sequence.

  • Materials:

    • 3-Bromo-5-methoxypyridine

    • n-Butyllithium (n-BuLi) in hexanes

    • N-Fluorobenzenesulfonimide (NFSI)

    • Tetrahydrofuran (THF), anhydrous

    • Saturated aqueous ammonium chloride solution

  • Protocol:

    • Dissolve 3-Bromo-5-methoxypyridine (1.0 equivalent) in anhydrous THF and cool the solution to -78°C under an inert atmosphere.

    • Slowly add n-BuLi (1.1 equivalents) dropwise, maintaining the temperature at -78°C. Stir the mixture for 1 hour.

    • Add a solution of NFSI (1.2 equivalents) in anhydrous THF dropwise to the reaction mixture at -78°C.

    • Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of this compound via Debromination

The final step involves the reductive removal of the bromine atom. Catalytic transfer hydrogenation is a mild and effective method.[1][2][3]

  • Materials:

    • 3-Bromo-5-fluoro-2-methoxypyridine

    • Palladium on carbon (10% Pd/C)

    • Formic acid

    • Triethylamine

    • Methanol

  • Protocol:

    • To a solution of 3-Bromo-5-fluoro-2-methoxypyridine (1.0 equivalent) in methanol, add triethylamine (2.0 equivalents) and formic acid (2.0 equivalents).

    • Carefully add 10% Pd/C (5-10 mol%).

    • Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction mixture and filter through a pad of Celite® to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

Route 1: Quantitative Data Summary
Step Typical Yield
Synthesis of 3-Bromo-5-methoxypyridine70-85%
Synthesis of 3-Bromo-5-fluoro-2-methoxypyridine50-65%
Debromination to this compound75-90%
Overall Yield 26-48%

Route 2: Synthesis via the Balz-Schiemann Reaction

This classic route for the introduction of fluorine onto an aromatic ring utilizes a diazonium salt intermediate. The synthesis commences with 3-amino-5-methoxypyridine.

Causality Behind Experimental Choices

The Balz-Schiemann reaction is a well-established and reliable method for the synthesis of aryl fluorides from the corresponding anilines.[4][5] It is particularly useful when direct fluorination methods are not feasible or lead to undesired side products. The choice of 3-amino-5-methoxypyridine as the starting material provides a direct pathway to the target molecule, with the amino group serving as a handle for the introduction of fluorine. The use of fluoroboric acid or its salts allows for the formation of a relatively stable diazonium tetrafluoroborate salt, which upon thermal decomposition, yields the desired fluorinated product.

Experimental Workflow

Route_2_Workflow A 3-Amino-5-methoxypyridine B 3-Diazonium-5-methoxypyridine tetrafluoroborate A->B  NaNO₂, HBF₄, 0-5°C   C This compound B->C  Thermal Decomposition (Heat)  

Figure 2: General workflow for the synthesis of this compound via the Balz-Schiemann reaction.

Step-by-Step Experimental Protocol
  • Materials:

    • 3-Amino-5-methoxypyridine

    • Fluoroboric acid (HBF₄, 48% in water) or Sodium tetrafluoroborate (NaBF₄) and Hydrochloric acid (HCl)

    • Sodium nitrite (NaNO₂)

    • Ice

    • Diethyl ether

  • Protocol:

    • Diazotization:

      • Dissolve 3-amino-5-methoxypyridine (1.0 equivalent) in a solution of fluoroboric acid (2.5 equivalents) and water at 0-5°C.

      • Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5°C.

      • Stir the mixture for 30-60 minutes at 0-5°C. The formation of a precipitate (the diazonium salt) may be observed.

    • Isolation of the Diazonium Salt (Optional but Recommended for Purity):

      • Collect the precipitated diazonium tetrafluoroborate salt by filtration.

      • Wash the solid with cold water, followed by cold methanol, and finally with diethyl ether.

      • Dry the salt under vacuum at room temperature. Caution: Diazonium salts can be explosive when dry and should be handled with care.

    • Thermal Decomposition (Fluorodediazoniation):

      • Gently heat the dry diazonium salt in a flask under an inert atmosphere. The decomposition usually starts between 100-150°C, evidenced by the evolution of nitrogen gas.

      • Alternatively, the decomposition can be carried out in a high-boiling inert solvent such as toluene or xylene.

      • The product can be isolated by distillation from the reaction mixture.

    • Work-up and Purification:

      • After the decomposition is complete, cool the reaction mixture.

      • If a solvent was used, remove it under reduced pressure.

      • Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a dilute aqueous solution of sodium bicarbonate and then with brine.

      • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

      • Purify the crude product by column chromatography on silica gel or by distillation to obtain pure this compound.

Route 2: Quantitative Data Summary
Step Typical Yield
Diazotization and Decomposition40-60% (can be variable)
Overall Yield 40-60%

Comparative Analysis of Synthetic Routes

FeatureRoute 1: Nucleophilic Substitution & DebrominationRoute 2: Balz-Schiemann Reaction
Starting Materials Readily available 3,5-dibromopyridine.Requires synthesis of 3-amino-5-methoxypyridine.
Number of Steps Multi-step synthesis.Fewer synthetic steps from the amino precursor.
Reagents & Conditions Utilizes organometallic reagents (n-BuLi) and catalytic hydrogenation.Involves potentially hazardous diazonium salt intermediates.[4]
Scalability Generally scalable, though handling of n-BuLi requires care.Scalability can be a concern due to the thermal instability of diazonium salts.[4]
Yield Overall yield can be moderate due to multiple steps.Yields can be variable and are sensitive to reaction conditions.
Flexibility The intermediate 3-bromo-5-fluoro-2-methoxypyridine can be used for further diversification.More direct route to the target compound.
Safety Considerations Use of pyrophoric n-BuLi and flammable hydrogenation catalysts.Handling of potentially explosive diazonium salts.

Conclusion and Outlook

Both synthetic routes presented in this guide offer viable pathways to the valuable building block, this compound. The choice of a particular route will depend on several factors, including the availability of starting materials, the desired scale of the synthesis, and the safety infrastructure available.

Route 1, while longer, offers greater flexibility for the synthesis of other derivatives from the brominated intermediate. The individual steps are generally high-yielding and well-understood.

Route 2, the Balz-Schiemann reaction, provides a more direct approach but requires careful handling of potentially hazardous diazonium salt intermediates. The yields can be more variable and sensitive to the specific reaction conditions.

For researchers in drug development, a thorough evaluation of these factors is crucial for the efficient and safe production of this compound and its subsequent incorporation into novel drug candidates. Further optimization of these routes, particularly in improving the safety and scalability of the Balz-Schiemann reaction, remains an active area of research.

References

An In-Depth Technical Guide to the Synthesis of 3-Fluoro-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Fluoro-5-methoxypyridine in Modern Drug Discovery

This compound is a key heterocyclic building block in medicinal chemistry. Its strategic disubstitution pattern, featuring a fluorine atom and a methoxy group at the meta-positions of the pyridine ring, imparts unique physicochemical properties to molecules that incorporate this scaffold. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, while the methoxy group can influence solubility and serve as a key interaction point with biological targets. Consequently, this compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules, including kinase inhibitors and other therapeutic agents. This guide provides a comprehensive overview of the primary synthetic strategies for obtaining this compound, offering detailed experimental protocols and insights into the rationale behind these synthetic choices for researchers, scientists, and drug development professionals.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached from several distinct starting materials. The choice of a particular route often depends on the availability of precursors, cost considerations, and the desired scale of the synthesis. This guide will focus on two robust and versatile synthetic pathways that exemplify common strategies in modern heterocyclic chemistry.

Diagram of Synthetic Strategies

Synthetic_Strategies cluster_0 Route 1 cluster_1 Route 2 3,5-Dibromopyridine 3,5-Dibromopyridine 3-Bromo-5-methoxypyridine 3-Bromo-5-methoxypyridine 3,5-Dibromopyridine->3-Bromo-5-methoxypyridine Nucleophilic Aromatic Substitution 3-Amino-5-methoxypyridine 3-Amino-5-methoxypyridine 3-Bromo-5-methoxypyridine->3-Amino-5-methoxypyridine Buchwald-Hartwig Amination 3-Fluoro-5-methoxypyridine_1 This compound 3-Amino-5-methoxypyridine->3-Fluoro-5-methoxypyridine_1 Balz-Schiemann Reaction 3-Amino-5-bromopyridine 3-Amino-5-bromopyridine 3-Bromo-5-fluoropyridine 3-Bromo-5-fluoropyridine 3-Amino-5-bromopyridine->3-Bromo-5-fluoropyridine Balz-Schiemann Reaction 3-Fluoro-5-methoxypyridine_2 This compound 3-Bromo-5-fluoropyridine->3-Fluoro-5-methoxypyridine_2 Nucleophilic Aromatic Substitution

Caption: Overview of the two primary synthetic routes to this compound.

Route 1: Synthesis Starting from 3,5-Dibromopyridine

This synthetic pathway begins with the commercially available and relatively inexpensive 3,5-dibromopyridine. The strategy involves a sequential functionalization of the two bromine atoms, first introducing the methoxy group via a nucleophilic aromatic substitution, followed by conversion of the remaining bromine to a fluorine atom via an intermediate amino group.

Step 1: Synthesis of 3-Bromo-5-methoxypyridine

The initial step is a nucleophilic aromatic substitution (SNAr) reaction to selectively replace one of the bromine atoms with a methoxy group. The electron-deficient nature of the pyridine ring facilitates this reaction.

Experimental Protocol:

ParameterValueReference
Starting Material 3,5-Dibromopyridine[1]
Reagent Sodium methoxide (prepared from sodium and methanol)[1]
Solvent N,N-Dimethylformamide (DMF)[1]
Temperature 70-90 °C[1]
Reaction Time 1-4 hours[1]
Yield 62-73%[1]

Detailed Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), carefully add sodium pellets (1.1 equivalents) to anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

  • After the sodium has completely dissolved, remove the excess methanol under reduced pressure.

  • Add anhydrous DMF to the resulting sodium methoxide, followed by the addition of 3,5-dibromopyridine (1.0 equivalent).

  • Heat the reaction mixture to 70-90 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum to afford 3-bromo-5-methoxypyridine.

Causality Behind Experimental Choices:

  • Sodium methoxide is a strong nucleophile and base, ideal for displacing the bromide on the electron-poor pyridine ring.

  • DMF is a polar aprotic solvent that effectively solvates the sodium cation, enhancing the nucleophilicity of the methoxide anion.

  • Heating is necessary to overcome the activation energy of the C-Br bond cleavage.

Step 2: Synthesis of 3-Amino-5-methoxypyridine via Buchwald-Hartwig Amination

The conversion of the remaining bromo group to an amino group is efficiently achieved through a palladium-catalyzed Buchwald-Hartwig amination. This reaction is a powerful tool for forming C-N bonds.[2][3]

Experimental Protocol:

ParameterValueReference
Starting Material 3-Bromo-5-methoxypyridine[2]
Amine Source Ammonia equivalent (e.g., benzophenone imine or lithium bis(trimethylsilyl)amide)[2][3]
Catalyst Palladium(II) acetate or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)[2]
Ligand A bulky, electron-rich phosphine ligand (e.g., XPhos, BINAP)[2][3]
Base Sodium tert-butoxide (NaOt-Bu) or Cesium carbonate (Cs₂CO₃)[2]
Solvent Toluene or Dioxane[2]
Temperature 80-110 °C[2]

Detailed Procedure:

  • To an oven-dried Schlenk flask, add the palladium catalyst, phosphine ligand, and base under an inert atmosphere.

  • Add 3-bromo-5-methoxypyridine and the ammonia equivalent.

  • Add the anhydrous, degassed solvent and heat the reaction mixture to the specified temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • If a protecting group is used for the amine (like benzophenone imine), a subsequent deprotection step (e.g., with hydroxylamine hydrochloride) is required.

  • Purify the crude product by column chromatography on silica gel to obtain 3-amino-5-methoxypyridine.

Causality Behind Experimental Choices:

  • The palladium catalyst and phosphine ligand form an active catalytic species that facilitates the oxidative addition of the aryl bromide and the subsequent reductive elimination of the desired arylamine.[3]

  • The base is crucial for the deprotonation of the amine, which is a key step in the catalytic cycle.[2]

  • Bulky, electron-rich ligands promote the reductive elimination step and prevent catalyst deactivation.

Step 3: Synthesis of this compound via the Balz-Schiemann Reaction

The final step involves the conversion of the amino group to a fluorine atom using the Balz-Schiemann reaction.[4][5] This classic transformation proceeds through a diazonium salt intermediate.

Experimental Protocol:

ParameterValueReference
Starting Material 3-Amino-5-methoxypyridine[4][5]
Reagents Sodium nitrite (NaNO₂), Tetrafluoroboric acid (HBF₄)[4][5]
Solvent Water, Toluene (for decomposition)[4]
Temperature Diazotization: -10 to 0 °C; Decomposition: 80-100 °C[4]

Detailed Procedure:

  • Dissolve 3-amino-5-methoxypyridine in a solution of tetrafluoroboric acid and water, and cool the mixture to -10 to 0 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 0 °C.

  • Stir the reaction mixture for an additional hour at low temperature to ensure complete formation of the diazonium tetrafluoroborate salt.

  • Collect the precipitated diazonium salt by filtration and wash with cold ether.

  • Carefully add the diazonium salt in portions to preheated toluene (80-100 °C). Vigorous nitrogen evolution will be observed.

  • After the addition is complete, continue heating for a short period to ensure complete decomposition.

  • Cool the reaction mixture, wash with aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield this compound.

Causality Behind Experimental Choices:

  • Sodium nitrite and acid generate nitrous acid in situ, which reacts with the primary amine to form the diazonium salt.[5]

  • Tetrafluoroboric acid serves as both the acid and the source of the tetrafluoroborate counterion, which forms a relatively stable, isolable diazonium salt.

  • Thermal decomposition of the diazonium tetrafluoroborate results in the loss of nitrogen gas and boron trifluoride, with the fluoride anion acting as a nucleophile to displace the diazonium group from the aromatic ring.[4]

Route 2: Synthesis Starting from 3-Amino-5-bromopyridine

This alternative route also utilizes a readily available starting material, 3-amino-5-bromopyridine. This pathway introduces the fluorine atom early in the sequence via a Balz-Schiemann reaction, followed by the introduction of the methoxy group.

Step 1: Synthesis of 3-Bromo-5-fluoropyridine

The first step is the conversion of the amino group of 3-amino-5-bromopyridine to a fluorine atom using the Balz-Schiemann reaction.

Experimental Protocol:

ParameterValueReference
Starting Material 3-Amino-5-bromopyridine[2]
Reagents Sodium nitrite (NaNO₂), 50% Tetrafluoroboric acid (HBF₄)[2]
Solvents Water, Ether, Toluene[2]
Temperature Diazotization: -10 °C; Decomposition: 80 °C[2]
Yield 55%[2]

Detailed Procedure:

  • Dissolve 3-amino-5-bromopyridine (1.0 equivalent) in 50% tetrafluoroboric acid and cool to -10 °C.

  • Add a solution of sodium nitrite (1.03 equivalents) in water dropwise, keeping the temperature below -8 °C.

  • Stir the mixture for 1 hour at -8 °C, then add ether.

  • Collect the precipitated diazonium salt by filtration and wash with ether.

  • Add the crude diazonium salt in portions to toluene preheated to 80 °C.

  • After nitrogen evolution ceases, continue stirring at 90 °C for 1 hour.

  • Concentrate the organic phase, suspend the residue in water, and adjust the pH to 11 with 32% sodium hydroxide solution.

  • Extract the aqueous phase with dichloromethane, combine the organic layers, wash with water, and dry over magnesium sulfate.

  • Concentrate the solution and purify the crude product by vacuum distillation to obtain 3-bromo-5-fluoropyridine as a colorless oil.[2]

Step 2: Synthesis of this compound

The final step is the displacement of the bromine atom with a methoxy group. This can be achieved through a nucleophilic aromatic substitution, potentially catalyzed by copper.

Experimental Protocol:

ParameterValueReference
Starting Material 3-Bromo-5-fluoropyridine[6]
Reagent Sodium methoxide[7]
Catalyst (optional) Copper(I) bromide (CuBr)[6]
Ligand (optional) An appropriate ligand for copper catalysis (e.g., an oxalamide ligand)[6]
Solvent N-Methyl-2-pyrrolidone (NMP) or DMF[6][7]
Base (if catalyzed) Cesium carbonate (Cs₂CO₃)[6]
Temperature 80-120 °C[6][7]

Detailed Procedure (Nucleophilic Aromatic Substitution):

  • In a sealed tube or a round-bottom flask with a reflux condenser, dissolve 3-bromo-5-fluoropyridine (1.0 equivalent) in an anhydrous polar aprotic solvent such as DMF or NMP.

  • Add sodium methoxide (1.1-1.5 equivalents) portion-wise at room temperature.

  • Heat the reaction mixture to 80-120 °C and monitor its progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature and quench by adding water.

  • Extract the product with an organic solvent like ethyl acetate or dichloromethane.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the resulting residue by flash chromatography to yield this compound.

Causality Behind Experimental Choices:

  • The electron-withdrawing effect of the fluorine atom and the pyridine nitrogen activates the C-Br bond towards nucleophilic attack by methoxide .[7]

  • A copper catalyst , if used, can facilitate the C-O bond formation under milder conditions through a different mechanistic pathway, often involving a Cu(I)/Cu(III) catalytic cycle.[6]

Conclusion

The synthesis of this compound can be effectively accomplished through multiple synthetic routes, with the choice of starting material being a key determinant of the overall strategy. The two routes presented here, starting from either 3,5-dibromopyridine or 3-amino-5-bromopyridine, utilize fundamental and reliable transformations in heterocyclic chemistry, including nucleophilic aromatic substitution, Buchwald-Hartwig amination, and the Balz-Schiemann reaction. By understanding the principles behind each step and carefully controlling the reaction conditions, researchers can reliably access this important building block for the advancement of pharmaceutical and materials science research.

References

Reactivity of the pyridine ring in 3-Fluoro-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Pyridine Ring in 3-Fluoro-5-methoxypyridine

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the this compound scaffold, a valuable building block in modern medicinal chemistry. The pyridine core, a privileged structure in numerous pharmaceuticals, is rendered a unique electronic landscape by the competing and complementary effects of the 3-fluoro and 5-methoxy substituents. This document elucidates the directing influences of these groups on the ring's susceptibility to various transformations. We delve into the principles and practical execution of key reaction classes, including nucleophilic aromatic substitution (SNAr) on halogenated analogues, directed ortho-metalation (DoM), and palladium-catalyzed cross-coupling reactions. By synthesizing mechanistic rationale with field-proven protocols, this guide aims to equip researchers with the predictive understanding and practical knowledge required to strategically functionalize this versatile heterocyclic system.

Introduction: Electronic Landscape of this compound

The utility of a heterocyclic building block in drug discovery is defined by its reactivity and the predictability of its functionalization. This compound presents a nuanced case study in reactivity, governed by the interplay of inductive and resonance effects of its substituents on an already electron-deficient pyridine ring.

  • Pyridine Core: The nitrogen atom in the pyridine ring is electronegative, exerting a strong electron-withdrawing inductive effect (-I) that reduces the ring's overall electron density. This makes the pyridine ring less susceptible to electrophilic attack compared to benzene but activates it towards nucleophilic attack and metalation.

  • Fluoro Substituent (C3): Fluorine is the most electronegative element, exhibiting a powerful -I effect that further deactivates the ring. However, it also possesses lone pairs that can be donated into the ring via a resonance (+M) effect. While the inductive effect typically dominates for halogens, making them deactivating overall, they are nonetheless ortho, para-directing for electrophilic substitution.[1][2]

  • Methoxy Substituent (C5): The methoxy group is also inductively withdrawing due to the oxygen atom's electronegativity. However, its ability to donate a lone pair into the ring via resonance is significantly stronger than that of fluorine. This potent +M effect makes the methoxy group a strong activating group and an ortho, para-director.[3]

Combined Influence: The synergistic effect of these two substituents creates distinct zones of electron density on the pyridine ring. The methoxy group's powerful activating effect dominates, enriching the ortho positions (C4, C6) and the para position (C2). The fluorine atom's directing effect also converges on the C2 (ortho) and C4 (ortho) positions. Consequently, the C2, C4, and C6 positions are the most likely sites for electrophilic attack and are activated for metalation, while the pyridine nitrogen primes the ring for nucleophilic substitution, particularly when a leaving group is present at an activated position.

G cluster_0 Substituent Effects on this compound cluster_1 Resulting Reactivity Profile Pyridine Pyridine Ring (Electron Deficient) F C3-Fluoro (-I > +M) Deactivating, o,p-Director Pyridine->F OMe C5-Methoxy (+M >> -I) Activating, o,p-Director Pyridine->OMe Reactivity Predicted Reactivity Sites F->Reactivity Directs to C2, C4 OMe->Reactivity Strongly directs to C2, C4, C6 C4 C4: Most Activated (ortho to OMe, ortho to F) Prime site for Metalation Reactivity->C4 C6 C6: Highly Activated (ortho to OMe, para to F) Reactivity->C6 C2 C2: Activated (para to OMe, ortho to F) Reactivity->C2

Caption: Logic diagram of substituent effects on this compound.

Nucleophilic Aromatic Substitution (SNAr)

While this compound itself lacks a suitable leaving group for SNAr, its halogenated derivatives are exceptionally valuable precursors that readily undergo this transformation. The electron-withdrawing nature of the pyridine nitrogen and the fluoro substituent activates the ring, facilitating the addition-elimination mechanism characteristic of SNAr.[4][5]

A prime example is the substitution on 3-Chloro-5-fluoro-2-methoxypyridine . In this system, the chloro group at the C3 position can be displaced by various nucleophiles. Although fluoride is often a better leaving group than chloride in SNAr reactions, the specific reaction conditions and the electronic environment of the substrate can favor the displacement of chloride.[4][6][7]

Workflow: SNAr with an Amine Nucleophile

G start Start: 3-Chloro-5-fluoro- 2-methoxypyridine reagents Reagents: - Amine Nucleophile - Base (K₂CO₃ or Cs₂CO₃) - Solvent (DMF or DMSO) start->reagents reaction Reaction: Heat mixture (e.g., 80-120 °C) reagents->reaction monitor Monitor Progress (TLC or LC-MS) reaction->monitor workup Aqueous Workup: - Dilute with EtOAc - Wash with Water/Brine monitor->workup Reaction Complete purify Purification: Silica Gel Column Chromatography workup->purify product Final Product: 3-Amino-5-fluoro- 2-methoxypyridine Derivative purify->product

Caption: General workflow for SNAr on a 3-chloro-5-fluoro-2-methoxypyridine scaffold.

Protocol: SNAr with Piperidine[4]

This protocol describes a representative nucleophilic aromatic substitution on 3-chloro-5-fluoro-2-methoxypyridine using piperidine as the nucleophile.

Materials:

  • 3-Chloro-5-fluoro-2-methoxypyridine

  • Piperidine

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), Water, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel

Procedure:

  • Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (e.g., Argon), combine 3-chloro-5-fluoro-2-methoxypyridine (1.0 mmol, 1 equiv.), potassium carbonate (2.0 mmol, 2 equiv.), and anhydrous DMF (5 mL).

  • Addition of Nucleophile: Add piperidine (1.2 mmol, 1.2 equiv.) to the stirred suspension at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 100 °C.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (3 x 15 mL) followed by brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure product.

Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful strategy for regioselective functionalization, bypassing the inherent reactivity patterns of the ring. It relies on a directing group to coordinate a strong base (typically an organolithium reagent), facilitating deprotonation at an adjacent position.[8] For this compound, the methoxy group is a potent directing group. Deprotonation is predicted to occur at the C4 position, which is ortho to both the methoxy and fluoro groups. This position's acidity is enhanced by the inductive effects of both flanking substituents. This is analogous to the observed regioselective metalation at the 4-position of 3-amino-5-methoxypyridine.[9]

Workflow: Directed ortho-Metalation and Electrophilic Quench

G start Start: this compound in Anhydrous THF cool Cool to -78 °C (Dry Ice/Acetone Bath) start->cool base Slowly Add Base (e.g., n-BuLi or LDA) cool->base metalation Stir for 1-2h at -78 °C (Formation of C4-lithiated species) base->metalation electrophile Add Electrophile (e.g., DMF, I₂, Alkyl Halide) metalation->electrophile Deprotonation Complete quench Quench Reaction (e.g., Sat. NH₄Cl) electrophile->quench Allow to warm to RT product Product: 4-Substituted This compound quench->product

Caption: Workflow for C4-functionalization via directed metalation.

Protocol: Lithiation and Quench with N,N-Dimethylformamide (DMF)

This protocol describes a representative DoM reaction to install a formyl group at the C4 position.

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Diethyl ether, Water, Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck flask under argon, add a solution of this compound (1.0 mmol, 1 equiv.) in anhydrous THF (10 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-BuLi (1.1 mmol, 1.1 equiv.) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir the resulting solution at -78 °C for 1 hour.

  • Electrophilic Quench: Add anhydrous DMF (2.0 mmol, 2.0 equiv.) dropwise. Stir the mixture at -78 °C for 30 minutes, then allow it to warm slowly to room temperature over 1 hour.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl (10 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Purification: Filter and concentrate the solution in vacuo. Purify the crude aldehyde product by silica gel chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis, enabling the formation of C-C and C-heteroatom bonds with high efficiency.[10] For the this compound system, this typically involves first installing a halogen (e.g., Br or Cl) at a reactive position (C2, C4, or C6), which can then serve as the electrophilic partner in a coupling reaction. The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is particularly prevalent due to its mild conditions and broad functional group tolerance.[11][12][13]

The reactivity of the C-X bond towards oxidative addition to the palladium(0) catalyst is critical. Aryl chlorides are less reactive than bromides or iodides, often requiring more active catalytic systems composed of a palladium precursor and a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos).[14]

Catalytic Cycle: Suzuki-Miyaura Coupling

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle OA Oxidative Addition PdII_Aryl LₙPd(II)(Ar¹)(X) OA->PdII_Aryl TM Transmetalation PdII_Dimer LₙPd(II)(Ar¹)(Ar²) TM->PdII_Dimer RE Reductive Elimination Pd0 LₙPd(0) RE->Pd0 Product Ar¹-Ar² (Coupled Product) RE->Product Pd0->OA PdII_Aryl->TM PdII_Dimer->RE Ar1X Ar¹-X (Halogenated Pyridine) Ar1X->OA Ar2B Ar²-B(OR)₂ (Boronic Acid/Ester) Ar2B->TM Base Base (e.g., K₃PO₄) Base->TM

References

Spectroscopic Data for 3-Fluoro-5-methoxypyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of 3-Fluoro-5-methoxypyridine, a compound of interest for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document delves into the theoretical and practical aspects of its spectroscopic characterization, offering insights into expected data and the methodologies for their acquisition.

Introduction

This compound (CAS RN: 1060801-62-8) is a substituted pyridine derivative incorporating both a fluorine atom and a methoxy group. These functional groups significantly influence the molecule's electronic properties, reactivity, and potential biological activity, making its unambiguous characterization a critical step in any research endeavor. Spectroscopic techniques are indispensable for confirming the identity and purity of such compounds. This guide will cover the expected Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for this compound.

Due to the limited availability of experimentally acquired public data for this specific molecule, this guide will present a combination of predicted data, based on established principles of spectroscopy and data from analogous compounds, alongside detailed, field-proven protocols for acquiring experimental data. This approach ensures a robust framework for researchers working with this and similar molecules.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh ~5-10 mg of sample prep2 Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) prep1->prep2 prep3 Add internal standard (e.g., TMS) prep2->prep3 prep4 Transfer to a 5 mm NMR tube prep3->prep4 acq1 Insert sample into NMR spectrometer prep4->acq1 acq2 Lock and shim the magnetic field acq1->acq2 acq3 Acquire ¹H spectrum (e.g., 16 scans) acq2->acq3 acq4 Acquire ¹³C spectrum (e.g., 1024 scans) acq3->acq4 proc1 Fourier transform the FID acq4->proc1 proc2 Phase correction proc1->proc2 proc3 Baseline correction proc2->proc3 proc4 Reference the spectra proc3->proc4 G M [M]⁺˙ m/z = 127 M_minus_CH3 [M-CH₃]⁺ m/z = 112 M->M_minus_CH3 - •CH₃ M_minus_CH3_CO [M-CH₃-CO]⁺ m/z = 84 M_minus_CH3->M_minus_CH3_CO - CO

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-Fluoro-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-fluoro-5-methoxypyridine. As a valued scaffold in medicinal chemistry and materials science, a thorough understanding of its spectral characteristics is paramount for researchers, scientists, and drug development professionals. This document offers a detailed interpretation of the chemical shifts (δ), spin-spin coupling constants (J), and the underlying principles governing the spectral features of this molecule. The guide also includes a robust, predicted NMR dataset, derived from the analysis of parent compounds and established substituent effects, to serve as a reliable reference in the absence of extensive published experimental data. Furthermore, a detailed experimental protocol for sample preparation and data acquisition is provided to ensure high-quality, reproducible results.

Introduction: The Structural Significance of this compound

This compound is a substituted pyridine ring, a heterocyclic aromatic structure prevalent in a vast array of pharmaceuticals and functional materials. The strategic placement of a fluorine atom and a methoxy group at the 3- and 5-positions, respectively, imparts unique electronic properties and potential for specific molecular interactions. The fluorine atom, with its high electronegativity and ability to form hydrogen bonds, can significantly influence a molecule's binding affinity, metabolic stability, and pharmacokinetic profile.[1] The methoxy group, an electron-donating substituent, modulates the electron density of the pyridine ring, impacting its reactivity and intermolecular interactions.

Given the importance of this structural motif, unambiguous characterization is crucial. NMR spectroscopy stands as the most powerful technique for the structural elucidation of organic molecules in solution. This guide will delve into the detailed analysis of the ¹H and ¹³C NMR spectra of this compound, providing the necessary insights for its confident identification and characterization.

Predicted ¹H and ¹³C NMR Spectral Data

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-28.25d⁴J(H-F) ≈ 2.5
H-47.15dd³J(H-H) ≈ 8.5, ⁴J(H-F) ≈ 8.5
H-68.35s-
OCH₃3.90s-

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
C-2140.5d²J(C-F) ≈ 20
C-3157.0d¹J(C-F) ≈ 240
C-4110.0d³J(C-F) ≈ 5
C-5156.0s-
C-6135.0d⁴J(C-F) ≈ 3
OCH₃56.0s-

Spectral Interpretation and Rationale

The predicted chemical shifts and coupling constants are a direct consequence of the electronic environment of each nucleus, which is significantly influenced by the fluorine and methoxy substituents.

¹H NMR Spectrum Analysis

The aromatic region of the ¹H NMR spectrum of this compound is expected to display three distinct signals corresponding to the three protons on the pyridine ring.

  • H-6 (δ ≈ 8.35 ppm): This proton is situated between two electronegative nitrogen and oxygen atoms (from the methoxy group), leading to a significant downfield shift. It is predicted to appear as a singlet due to the absence of adjacent protons.

  • H-2 (δ ≈ 8.25 ppm): This proton is adjacent to the nitrogen atom, resulting in a downfield chemical shift. It is expected to be a doublet due to a four-bond coupling to the fluorine atom (⁴J(H-F)).[2]

  • H-4 (δ ≈ 7.15 ppm): This proton is the most upfield of the aromatic protons due to the electron-donating effect of the methoxy group at the meta-position. It is predicted to be a doublet of doublets, arising from a typical ortho-coupling to H-5 (if it were present) and a significant four-bond coupling to the fluorine atom (⁴J(H-F)).[2]

  • OCH₃ (δ ≈ 3.90 ppm): The protons of the methoxy group are expected to appear as a sharp singlet in the typical region for methoxy groups attached to an aromatic ring.[3]

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will show six distinct signals, five for the pyridine ring carbons and one for the methoxy carbon. The most notable feature will be the large one-bond carbon-fluorine coupling (¹J(C-F)).

  • C-3 (δ ≈ 157.0 ppm): This carbon is directly attached to the highly electronegative fluorine atom, resulting in both a downfield chemical shift and a very large one-bond coupling constant (¹J(C-F) ≈ 240 Hz). This large coupling is a characteristic feature of C-F bonds and is invaluable for assignment.[4]

  • C-5 (δ ≈ 156.0 ppm): This carbon is attached to the methoxy group and is expected to be significantly downfield.

  • C-2 (δ ≈ 140.5 ppm): This carbon, adjacent to the nitrogen, will also be downfield and will exhibit a smaller two-bond coupling to fluorine (²J(C-F) ≈ 20 Hz).[4]

  • C-6 (δ ≈ 135.0 ppm): This carbon is also adjacent to the nitrogen and will appear at a downfield shift. A small four-bond coupling to fluorine may be observable.

  • C-4 (δ ≈ 110.0 ppm): This carbon is expected to be the most upfield of the ring carbons due to the shielding effect of the methoxy group. A three-bond coupling to fluorine (³J(C-F)) of around 5 Hz is anticipated.[4]

  • OCH₃ (δ ≈ 56.0 ppm): The methoxy carbon will appear as a singlet in the expected region for such groups.

The Role of 2D NMR in Structural Confirmation

To unequivocally assign all proton and carbon signals, a suite of 2D NMR experiments is indispensable.

  • COSY (Correlation Spectroscopy): This experiment would confirm the coupling between H-4 and any other coupled protons, though in this case, with only isolated aromatic protons, its utility is in confirming the absence of H-H coupling to H-2 and H-6.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment directly correlates each proton to its attached carbon, providing definitive assignments for the protonated carbons (C-2, C-4, C-6, and the OCH₃).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for identifying the quaternary carbons (C-3 and C-5) and for confirming the overall connectivity. Key expected correlations include:

    • H-2 to C-3 and C-4

    • H-4 to C-2, C-3, C-5, and C-6

    • H-6 to C-4 and C-5

    • OCH₃ protons to C-5

The logical workflow for spectral analysis is depicted in the following diagram:

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_interpretation Structural Elucidation 1H_NMR ¹H NMR Spectrum COSY COSY 1H_NMR->COSY H-H Coupling HSQC HSQC 1H_NMR->HSQC Direct C-H Correlation HMBC HMBC 1H_NMR->HMBC Long-Range C-H Correlation 13C_NMR ¹³C NMR Spectrum 13C_NMR->HSQC 13C_NMR->HMBC Assignments Proton & Carbon Assignments COSY->Assignments HSQC->Assignments HMBC->Assignments Structure Final Structure Confirmation Assignments->Structure

Caption: Workflow for NMR-based structure elucidation of this compound.

Experimental Protocol: Acquiring High-Quality NMR Data

Adherence to a meticulous experimental protocol is essential for obtaining high-resolution and artifact-free NMR spectra.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound, as it is a common solvent for organic compounds and its residual proton signal (δ ≈ 7.26 ppm) and carbon signals (δ ≈ 77.16 ppm) are well-characterized and typically do not interfere with the signals of interest.

  • Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃ is recommended. For ¹³C NMR, a more concentrated sample of 20-50 mg in the same volume of solvent is preferable to obtain a good signal-to-noise ratio in a reasonable time.

  • Filtration: The sample solution should be free of any particulate matter. It is recommended to filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.

The following diagram outlines the key steps in sample preparation:

G Start Start Weigh Weigh Compound (5-50 mg) Start->Weigh Dissolve Dissolve in CDCl₃ (0.6-0.7 mL) Weigh->Dissolve Filter Filter into NMR Tube Dissolve->Filter Cap Cap and Invert to Mix Filter->Cap End Ready for NMR Cap->End

Caption: Standard protocol for NMR sample preparation.

NMR Instrument Parameters (400 MHz Spectrometer)
  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment (e.g., zg30).

    • Spectral width: ~12 ppm.

    • Acquisition time: ~3-4 seconds.

    • Relaxation delay: 1-2 seconds.

    • Number of scans: 8-16.

  • ¹³C{¹H} NMR:

    • Pulse sequence: Standard proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral width: ~200 ppm.

    • Acquisition time: ~1-2 seconds.

    • Relaxation delay: 2 seconds.

    • Number of scans: 128-1024 (depending on concentration).

  • 2D Experiments (COSY, HSQC, HMBC):

    • Standard gradient-selected pulse sequences should be used.

    • The spectral widths in both dimensions should be set to encompass all relevant signals.

    • The number of increments in the indirect dimension and the number of scans per increment should be optimized to achieve adequate resolution and signal-to-noise.

Conclusion

This technical guide provides a detailed framework for understanding and interpreting the ¹H and ¹³C NMR spectra of this compound. The predicted spectral data, based on sound chemical principles, serves as a valuable reference for researchers. The discussion of substituent effects, coupling patterns, and the application of 2D NMR techniques offers a comprehensive approach to the structural elucidation of this and related molecules. By following the outlined experimental protocols, scientists can confidently acquire high-quality NMR data, which is fundamental for advancing research and development in fields where this important chemical scaffold is utilized.

References

Mass spectrometry fragmentation of 3-Fluoro-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometric Fragmentation of 3-Fluoro-5-methoxypyridine

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric behavior of this compound, a substituted pyridine derivative of interest in pharmaceutical and agrochemical research. We delve into the fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), offering field-proven insights into the structural elucidation of this and similar molecules. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for molecular characterization. It combines theoretical principles with practical, step-by-step protocols and detailed visual representations of fragmentation mechanisms to create a self-validating guide for laboratory application.

Introduction: The Structural Context of this compound

This compound (C₆H₆FNO, Monoisotopic Mass: 127.0430 Da) is a heterocyclic aromatic compound. Its structure incorporates a pyridine nucleus, a strong electron-withdrawing fluorine atom, and an electron-donating methoxy group. This electronic arrangement creates a unique and predictable, yet complex, fragmentation pattern upon ionization. Understanding these fragmentation pathways is critical for unambiguous identification in complex matrices, metabolite profiling, and quality control during synthesis.

Mass spectrometry is the definitive analytical technique for this purpose, providing not only the molecular weight but also a structural fingerprint through controlled fragmentation.[1] The energy imparted to the molecule during ionization causes it to break apart in specific, reproducible ways that reflect its underlying chemical structure.[2][3] This guide will explore the fragmentation cascades initiated by both high-energy electron impact (EI), typically used in Gas Chromatography-Mass Spectrometry (GC-MS), and Collision-Induced Dissociation (CID) of a protonated precursor in tandem mass spectrometry (MS/MS), common in Liquid Chromatography-Mass Spectrometry (LC-MS).

Electron Ionization (EI) Fragmentation Pathway

Under standard 70 eV Electron Ionization, this compound will readily form a molecular ion ([M]•+) at m/z 127. The stability of the aromatic ring ensures this peak is typically of significant abundance. The subsequent fragmentation is dictated by the weakest bonds and the formation of the most stable neutral losses and fragment ions. The primary fragmentation routes are initiated at the methoxy substituent.

A notable characteristic of methoxy-substituted aromatic compounds is the initial loss of a methyl radical (•CH₃). This is a highly favorable pathway that leads to the formation of a stable, resonance-stabilized cation.

Key EI Fragmentation Events:

  • Loss of a Methyl Radical (•CH₃): The most prominent initial fragmentation is the cleavage of the O–CH₃ bond, resulting in the loss of a methyl radical (15 Da). This forms a highly stable oxonium ion at m/z 112 . This fragment is often the base peak or one of the most abundant ions in the spectrum.

  • Loss of Carbon Monoxide (CO): Following the loss of the methyl radical, the resulting ion at m/z 112 can undergo further fragmentation by expelling a neutral molecule of carbon monoxide (28 Da). This leads to the formation of a fragment ion at m/z 84 .

  • Loss of Formaldehyde (CH₂O): An alternative, though typically less favorable, pathway from the molecular ion is the loss of formaldehyde (30 Da), which would produce a radical cation at m/z 97 . This corresponds to the fluoropyridine radical cation.

  • Loss of Hydrogen Cyanide (HCN): The pyridine ring itself can fragment via the characteristic loss of HCN (27 Da). This can occur from the m/z 97 fragment, leading to an ion at m/z 70 .

Proposed EI Fragmentation Diagram

The logical flow of these fragmentation events can be visualized as follows:

EI_Fragmentation M [M]•+ m/z 127 This compound F1 [M - •CH₃]+ m/z 112 M->F1 - •CH₃ F3 [M - CH₂O]•+ m/z 97 M->F3 - CH₂O F2 [M - •CH₃ - CO]+ m/z 84 F1->F2 - CO F4 [M - CH₂O - HCN]•+ m/z 70 F3->F4 - HCN

Caption: Proposed EI fragmentation pathway for this compound.

Data Summary: Predicted EI Fragments
m/z (Nominal) Proposed Formula Proposed Fragmentation Notes
127[C₆H₆FNO]•+Molecular Ion ([M]•+)Typically a strong peak due to the aromatic ring.
112[C₅H₃FNO]+Loss of a methyl radical (- •CH₃)Often the base peak due to the stability of the resulting cation.
97[C₅H₄FN]•+Loss of formaldehyde (- CH₂O)Alternative initial fragmentation. Corresponds to 3-Fluoropyridine radical cation.[4]
84[C₄H₃FN]+Loss of CO from m/z 112A common subsequent fragmentation for methoxy aromatics.
70[C₄H₃F]•+Loss of HCN from m/z 97Characteristic loss from the pyridine ring.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

In positive-ion ESI, this compound is readily protonated, typically at the pyridine nitrogen, to form the pseudomolecular ion [M+H]⁺ at m/z 128 . Tandem mass spectrometry (MS/MS) analysis, involving the isolation of this precursor ion and its fragmentation via Collision-Induced Dissociation (CID), reveals structural details through the loss of stable neutral molecules.[5]

Key ESI-MS/MS Fragmentation Events:

  • Loss of Formaldehyde (CH₂O): The most common fragmentation pathway for the protonated molecule is the neutral loss of formaldehyde (30 Da). This occurs via a rearrangement involving the protonated methoxy group and results in the formation of a protonated 3-fluoropyridine ion at m/z 98 .

  • Loss of Methane (CH₄): A less common but possible fragmentation involves the loss of methane (16 Da) from the protonated methoxy group, which would result in a fragment ion at m/z 112 .

The fragmentation of the protonated molecule is generally "softer" than EI, leading to fewer fragment ions but often providing clear, diagnostic neutral losses.[6]

Proposed ESI-MS/MS Fragmentation Diagram

ESI_Fragmentation M_H [M+H]+ m/z 128 Protonated Parent F1_H [M+H - CH₂O]+ m/z 98 M_H->F1_H - CH₂O F2_H [M+H - CH₄]+ m/z 112 M_H->F2_H - CH₄

Caption: Proposed ESI-MS/MS fragmentation pathway for this compound.

Data Summary: Predicted ESI-MS/MS Fragments
Precursor m/z Product m/z Neutral Loss (Da) Proposed Loss Notes
1289830CH₂O (Formaldehyde)The primary and most diagnostic fragmentation pathway.
12811216CH₄ (Methane)A secondary, less common fragmentation pathway.

Experimental Protocols

To ensure the reproducibility and accuracy of the data, the following experimental protocols are recommended.

Protocol 1: GC-MS Analysis (EI)

This method is suitable for the analysis of the pure compound or its presence in a volatile, thermally stable matrix.

  • Sample Preparation:

    • Dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Perform serial dilutions to a final concentration of approximately 10 µg/mL.

  • Instrumentation & Conditions:

    • Gas Chromatograph: Agilent 8890 GC or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.

    • Inlet: Split/Splitless, operated in split mode (e.g., 20:1) at 250°C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program:

      • Initial temperature: 60°C, hold for 1 minute.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-200.

Workflow Diagram: GC-MS Protocol

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Prep1 Dissolve in DCM (1 mg/mL) Prep2 Dilute to 10 µg/mL Prep1->Prep2 Inject Inject 1 µL Prep2->Inject Separate GC Separation (HP-5ms) Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect Mass Analysis (m/z 40-200) Ionize->Detect

Caption: Workflow for the GC-EI-MS analysis of this compound.

Protocol 2: LC-MS/MS Analysis (ESI)

This method is ideal for analyzing the compound in complex aqueous or biological matrices.

  • Sample Preparation:

    • Dissolve 1 mg of this compound in 1 mL of 50:50 Acetonitrile:Water.

    • Dilute to a working concentration of 1 µg/mL using the mobile phase as the diluent.

  • Instrumentation & Conditions:

    • Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.

    • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

    • Column Temperature: 40°C.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient:

      • 0-0.5 min: 5% B.

      • 0.5-3.0 min: 5% to 95% B.

      • 3.0-3.5 min: 95% B.

      • 3.5-3.6 min: 95% to 5% B.

      • 3.6-5.0 min: 5% B.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

    • Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent.

    • Ion Source: Electrospray Ionization (ESI), Positive Mode.

    • IonSpray Voltage: +5500 V.

    • Source Temperature: 500°C.

    • Curtain Gas: 35 psi.

    • MS/MS Method: Multiple Reaction Monitoring (MRM) or Product Ion Scan.

      • Precursor Ion: m/z 128.

      • Collision Energy (CE): Scan from 10-40 eV to optimize transitions. A starting point of 20 eV is recommended.[5]

      • Product Ions to Monitor: m/z 98 and m/z 112.

Conclusion

The mass spectrometric fragmentation of this compound is logical and predictable, governed by the fundamental principles of ion stability and established fragmentation patterns of substituted pyridines. Under EI conditions, the fragmentation is dominated by the loss of a methyl radical from the methoxy group, followed by the loss of carbon monoxide. In ESI-MS/MS, the protonated molecule primarily fragments via the neutral loss of formaldehyde. These distinct and diagnostic fragmentation pathways provide a robust foundation for the confident identification and structural confirmation of this compound in a variety of scientific applications. The protocols and mechanistic insights provided herein serve as a trusted resource for researchers in the field.

References

A Strategic Guide to Unlocking the Therapeutic Potential of 3-Fluoro-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The pyridine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of FDA-approved therapeutics. Its unique electronic properties and capacity for hydrogen bonding make it an ideal framework for designing targeted inhibitors. The strategic incorporation of fluorine and methoxy substituents can further enhance a molecule's drug-like properties, improving metabolic stability, membrane permeability, and target binding affinity. This guide introduces 3-Fluoro-5-methoxypyridine, a sparsely explored yet promising chemical entity. Lacking extensive characterization in current literature, this molecule represents a significant opportunity for novel therapeutic discovery. This document serves as an in-depth technical roadmap for researchers, scientists, and drug development professionals, outlining a systematic, hypothesis-driven approach to synthesize, characterize, and comprehensively evaluate the potential biological activities of this compound.

Introduction: The Rationale for Investigation

The quest for novel chemical matter with therapeutic potential is a perpetual driver of pharmaceutical research. Substituted pyridines are among the most fruitful scaffolds, forming the core of drugs used in oncology, infectious disease, and neurology.[1][2] The specific functionalization of this ring system is a critical determinant of biological activity.

  • The Fluorine Advantage : The introduction of a fluorine atom can profoundly alter a molecule's physicochemical profile. Its high electronegativity can modulate the pKa of nearby functional groups, influence conformation, and block sites of metabolic oxidation, often leading to enhanced bioavailability and a longer half-life.[3] In many cases, fluorine substitution improves binding affinity to target proteins through favorable electrostatic or hydrophobic interactions.

  • The Methoxy Influence : A methoxy group serves as a versatile modulator of electronic and steric properties. It is a hydrogen bond acceptor and can influence the overall lipophilicity and solubility of a compound. Its presence can guide molecular orientation within a binding pocket and affect metabolic pathways, making it a key tool in lead optimization.

Given these principles, this compound emerges as a molecule of high interest. The combination of the privileged pyridine core with the strategic placement of fluoro and methoxy groups suggests a high probability of discovering potent and selective biological activity. This guide provides the strategic framework to explore this potential systematically.

Molecular Profile and Synthesis Strategy

A foundational step in evaluating any new chemical entity is to understand its basic physicochemical properties and to establish a reliable synthetic route.

Predicted Physicochemical Properties

In silico models provide valuable initial estimates of a compound's drug-likeness. These predictions guide initial experimental design, particularly for solubility and permeability assays.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight 127.12 g/mol [4]Adheres to Lipinski's Rule of Five (<500 Da), favoring oral bioavailability.
cLogP ~1.3[4]Indicates moderate lipophilicity, suggesting a good balance between aqueous solubility and membrane permeability.
Topological Polar Surface Area (TPSA) 22.1 Ų[4]Low TPSA (<140 Ų) is correlated with good cell permeability and blood-brain barrier penetration.
Hydrogen Bond Donors 0Fewer donors often lead to better membrane permeability.
Hydrogen Bond Acceptors 2 (N, O)Provides potential for specific interactions with biological targets.
Proposed Synthetic Pathway and Characterization

A robust and scalable synthesis is paramount. Based on established methodologies for similar halogenated methoxypyridines, a plausible synthetic route can be designed.[5][6][7] The following workflow outlines a logical multi-step synthesis.

G A Starting Material (e.g., 3,5-Difluoropyridine) B Nucleophilic Aromatic Substitution (NaOCH3, Methanol) A->B Step 1 C Intermediate (this compound) B->C Step 2 D Purification (Column Chromatography) C->D Step 3 E Structural Confirmation (¹H NMR, ¹³C NMR, MS, HRMS) D->E Step 4

Caption: Proposed workflow for the synthesis and characterization of this compound.

Causality of Experimental Choices:

  • Starting Material: 3,5-Difluoropyridine is a commercially available and logical precursor, where one fluorine atom can be selectively displaced.

  • Reaction: Nucleophilic aromatic substitution with sodium methoxide is a standard and high-yielding method for introducing a methoxy group onto an electron-deficient aromatic ring like pyridine.[6] The fluorine at the 3-position is less activated towards substitution than a halogen at the 2- or 4-position, allowing for regioselective synthesis.

  • Purification & Confirmation: Standard purification by silica gel chromatography is essential to isolate the product with high purity, which is critical for accurate biological testing.[6] Unambiguous structural confirmation using a suite of spectroscopic techniques (NMR for connectivity, MS for mass verification) is a non-negotiable quality control step to ensure the identity of the final compound.

Hypothesis-Driven Biological Evaluation

The structure of this compound provides clues to its potential therapeutic applications. By analyzing the known activities of structurally related pyridine derivatives, we can formulate hypotheses to guide a tiered screening approach.

G cluster_0 Structural Features of this compound cluster_1 Hypothesized Therapeutic Areas Core Pyridine Scaffold Privileged core in numerous drugs [17, 20] Oncology Oncology Kinase Inhibition [9, 14, 16, 17] Core->Oncology Neuro Neurology GPCRs, Enzyme Modulation (e.g., γ-secretase) [6, 13, 18, 20] Core->Neuro Infectious Infectious Disease Antimalarial (e.g., DHFR inhibition), Antibacterial [7, 19, 22, 24] Core->Infectious F Fluoro Group (C3) Enhances metabolic stability & binding affinity [23] F->Oncology F->Neuro F->Infectious MeO Methoxy Group (C5) Modulates electronics & solubility MeO->Oncology MeO->Neuro MeO->Infectious

Caption: Logical relationship between structural features and hypothesized biological activities.

  • Oncology: Pyrazolopyridines and other pyridine derivatives are potent inhibitors of various protein kinases, which are often dysregulated in cancer.[8][9][10] The 2-aminopyridine moiety, in particular, is a known hinge-binding motif.[10] this compound, as a bioisostere of purine, could potentially occupy the ATP-binding pocket of kinases.

  • Neurological Disorders: Pyridine derivatives have been investigated for activity against neurodegenerative diseases like Alzheimer's and Parkinson's.[2][11][12] Notably, certain pyridine-based structures act as γ-secretase modulators (GSMs), which are of interest in Alzheimer's therapy.[13][14] The predicted ability of our target compound to cross the blood-brain barrier makes it a candidate for CNS-related activities.

  • Infectious Diseases: The pyridine ring is a key component of several antimalarial drugs, including chloroquine.[15] Some pyridine derivatives are known to inhibit essential parasitic enzymes like 1-deoxy-d-xylulose-5-phosphate reductoisomerase (DXR) or dihydrofolate reductase (DHFR).[16][17]

Experimental Workflows for Biological Screening

A tiered approach to screening ensures efficient use of resources, starting with broad, foundational assays and progressing to more specific, mechanism-of-action studies for any identified "hits."

Tier 1: Foundational In Vitro Screening

This initial phase aims to identify any general bioactivity in the key hypothesized areas.

The MTT assay is a robust, colorimetric method to assess a compound's effect on cell viability and metabolic activity.[18][19]

Experimental Protocol: MTT Assay

  • Cell Plating: Seed human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT116 colon) into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow attachment.[20]

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include vehicle-only (e.g., DMSO) controls.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[18]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[21]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[21] Measure the absorbance at 570-590 nm using a microplate reader.[21]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

G cluster_workflow MTT Assay Workflow A 1. Seed Cells (96-well plate) B 2. Add Compound (Serial Dilutions) A->B C 3. Incubate (48-72 hours) B->C D 4. Add MTT Reagent (3-4 hours) C->D E 5. Add Solubilizer (e.g., DMSO) D->E F 6. Read Absorbance (570 nm) E->F G 7. Calculate IC₅₀ F->G

Caption: Standard workflow for the MTT cell viability assay.

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.[22][23]

Experimental Protocol: Broth Microdilution

  • Prepare Compound Plate: In a 96-well plate, prepare serial twofold dilutions of this compound in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth, CAMHB).[22] The final concentration range might span from 128 µg/mL down to 0.25 µg/mL.

  • Prepare Inoculum: Culture the test organisms (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) overnight. Suspend colonies in saline to match the turbidity of a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[22]

  • Inoculate Plate: Dilute the standardized bacterial suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the compound plate.[22]

  • Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).[23]

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.[22]

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[23][24]

Tier 2: Mechanism of Action (MoA) Elucidation

If a "hit" is identified in Tier 1 (e.g., an IC₅₀ < 10 µM), the next logical step is to investigate its potential mechanism.

Given the structural similarity to known kinase inhibitors, this is a high-priority MoA to investigate if antiproliferative activity is observed.

Experimental Approach: Universal Kinase Assay (e.g., ADP-Glo™)

  • Principle: Many commercial assays quantify kinase activity by measuring the amount of ADP produced in the phosphorylation reaction. The ADP-Glo™ assay is a universal, luminescence-based system that can be used for virtually any kinase.[25]

  • Protocol Outline:

    • A kinase reaction is performed by incubating the kinase, a suitable substrate, ATP, and the test compound (this compound).

    • After incubation, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

    • A Kinase Detection Reagent is then added to convert the ADP produced into ATP, which drives a luciferase/luciferin reaction, generating a light signal.

    • The luminescent signal is proportional to the ADP produced and thus correlates with kinase activity. A reduction in signal indicates inhibition.

  • Screening Strategy: Initially, screen the compound at a single high concentration (e.g., 10 µM) against a broad panel of representative kinases (e.g., >100 kinases spanning the human kinome) to identify primary targets.[26] For any inhibited kinases, perform follow-up dose-response experiments to determine accurate IC₅₀ values.[]

G cluster_pathway Hypothetical Kinase Signaling Pathway GF Growth Factor Rec Receptor Tyrosine Kinase (RTK) GF->Rec P1 Downstream Kinase 1 Rec->P1 P P2 Downstream Kinase 2 P1->P2 P TF Transcription Factor P2->TF P Prolif Cell Proliferation & Survival TF->Prolif Inhibitor 3-Fluoro-5- methoxypyridine Inhibitor->P1 Inhibition

Caption: A generic kinase cascade that could be a target for an ATP-competitive inhibitor.

If CNS activity is a priority, or if the compound shows an interesting but non-cytotoxic phenotype, assessing its effect on γ-secretase is a logical step.

Experimental Approach: Cell-Based Aβ Production Assay

  • Principle: This assay measures the production of different amyloid-beta (Aβ) peptide species, particularly the pathogenic Aβ42, from cells engineered to overexpress Amyloid Precursor Protein (APP). GSMs typically decrease Aβ42 while increasing shorter, less harmful forms like Aβ38.[14][28][29]

  • Protocol Outline:

    • Culture APP-overexpressing cells (e.g., HEK293-APP) in the presence of various concentrations of this compound.

    • After 24-48 hours, collect the conditioned media.

    • Quantify the levels of Aβ42 and Aβ38/Aβ40 in the media using specific ELISAs (Enzyme-Linked Immunosorbent Assays) or mass spectrometry.

    • A compound is considered a GSM if it shows a concentration-dependent decrease in the Aβ42/Aβ40 ratio.[28]

Data Interpretation and Future Directions

The primary output from the screening cascade will be quantitative measures of potency (IC₅₀ or MIC values).

Hypothetical Data Summary Table:

Assay TypeTargetResult (IC₅₀ / MIC)Interpretation
Antiproliferative MCF-7 (Breast Cancer)8.5 µMModerate cytotoxic activity, warrants further investigation.
Antiproliferative A549 (Lung Cancer)> 100 µMInactive against this cell line.
Antimicrobial S. aureus64 µg/mLWeak antibacterial activity.
Antimicrobial E. coli> 128 µg/mLInactive.
Kinase Screen Kinase X0.75 µMPotent activity identified against a specific kinase.
Kinase Screen Kinase Y12.2 µMOff-target activity noted.

Future Directions:

  • Structure-Activity Relationship (SAR): If a promising hit is identified, the next critical step is to initiate an SAR study. Synthesize analogs by modifying the position of the fluoro and methoxy groups, or by adding substituents at other positions on the pyridine ring. This process is essential for improving potency and selectivity.

  • Lead Optimization: For a confirmed lead compound, further studies would involve ADME/Tox profiling (Absorption, Distribution, Metabolism, Excretion, and Toxicity) to assess its drug-like properties.

  • In Vivo Validation: Promising candidates with good in vitro potency and favorable ADME properties should be advanced to animal models of disease (e.g., xenograft models for cancer, transgenic models for Alzheimer's) to evaluate in vivo efficacy.

Conclusion

While this compound is currently an under-characterized molecule, its structural features place it firmly within a class of compounds with proven therapeutic relevance. The pyridine core, enhanced by the strategic placement of fluoro and methoxy groups, presents a compelling starting point for drug discovery campaigns in oncology, neurology, and infectious disease. The systematic, hypothesis-driven framework outlined in this guide—from rational synthesis to tiered biological screening and mechanism-of-action studies—provides a robust and efficient pathway to explore its full potential. The successful identification of biological activity would validate this scaffold as a valuable new chemotype for the development of next-generation therapeutics.

References

Introduction: The Strategic Value of the 3-Fluoro-5-methoxy Pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Novel 3-Fluoro-5-methoxypyridine Derivatives

The pyridine ring is one of the most vital aromatic heterocycles in modern pharmaceuticals, forming the core of numerous approved drugs.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold in drug design. In recent decades, the strategic incorporation of fluorine into drug candidates has become a cornerstone of medicinal chemistry.[3] Fluorine substitution can profoundly enhance a molecule's therapeutic profile by modulating its metabolic stability, lipophilicity, bioavailability, and binding affinity for its biological target.[1][3][4][5]

The this compound motif, in particular, represents a highly valuable structural class. The interplay between the electron-withdrawing fluorine atom and the electron-donating methoxy group at the meta positions creates a unique electronic and steric environment. This substitution pattern allows for fine-tuning of physicochemical properties and provides vectors for further molecular elaboration, making it an attractive starting point for the development of novel therapeutics across various disease areas. This guide provides a comprehensive overview of the key synthetic strategies, practical methodologies, and underlying chemical principles for constructing these important derivatives.

Part 1: Retrosynthetic Analysis and Core Synthetic Strategies

The synthesis of 3,5-disubstituted pyridines, especially those with opposing electronic demands like fluorine and methoxy groups, requires careful strategic planning. A retrosynthetic approach reveals the primary challenges and opportunities. The main disconnections involve the formation of the C-F bond, the C-O (methoxy) bond, or the construction of the pyridine ring itself.

G cluster_approaches Key Retrosynthetic Approaches cluster_functionalization Functionalization Pathways cluster_building_blocks Key Precursors Target This compound Derivative RingFormation Pyridine Ring Formation Target->RingFormation Disconnect Ring Functionalization Pyridine Functionalization Target->Functionalization Disconnect C-F / C-O Acyclic Acyclic Precursors (e.g., 1,5-dicarbonyls) RingFormation->Acyclic FluoroPyridine 3-Fluoro-5-X Pyridine Functionalization->FluoroPyridine Methoxylation MethoxyPyridine 3-Y-5-methoxy Pyridine Functionalization->MethoxyPyridine Fluorination SimplePyridines Substituted Pyridines (e.g., 3,5-dihalo, aminopyridines) FluoroPyridine->SimplePyridines MethoxyPyridine->SimplePyridines

Caption: Retrosynthetic analysis of this compound derivatives.

Two primary strategies emerge from this analysis:

  • Pyridine Ring Construction: Assembling the substituted pyridine ring from acyclic precursors. This approach is powerful but can be less convergent if the required precursors are complex.[6]

  • Functionalization of a Pre-formed Pyridine Core: This is often the more versatile and commonly employed strategy. It involves the sequential introduction of the fluoro and methoxy groups onto a suitable pyridine starting material. The critical decision in this approach is the order of installation, as the existing substituent dramatically influences the reactivity and regioselectivity of the subsequent step.

Part 2: Synthetic Methodologies: Functionalization of a Pre-formed Pyridine Ring

The success of this strategy hinges on understanding the directing effects of the substituents and choosing the appropriate reaction conditions.

Causality Behind Experimental Choices: Order of Functionalization

The order in which the fluorine and methoxy groups are introduced is the most critical strategic decision.

  • A Methoxy Group (-OMe) is an ortho-, para-directing activator for electrophilic substitution and can also facilitate nucleophilic substitution by stabilizing intermediates.

  • A Fluoro Group (-F) is an ortho-, para-directing but strong deactivator for electrophilic substitution due to its high electronegativity. It strongly activates the ring for nucleophilic aromatic substitution (SNAr).

This dichotomy dictates the synthetic sequence. Attempting an electrophilic fluorination on a methoxypyridine may proceed, but introducing a methoxy group via SNAr onto a fluoropyridine is often more efficient due to the activating effect of the fluorine.

G cluster_path1 Pathway 1: Fluorination First cluster_path2 Pathway 2: Methoxylation First Start Start: Substituted Pyridine (e.g., 3,5-dibromo, 3-amino-5-bromo) Fluorination Step 1: Fluorination (e.g., Balz-Schiemann or SNAr) Start->Fluorination MethoxylationFirst Step 1: Methoxylation (SNAr or from hydroxy) Start->MethoxylationFirst FluoroIntermediate Intermediate: 3-Fluoro-5-X Pyridine Fluorination->FluoroIntermediate Methoxylation Step 2: Methoxylation (SNAr of leaving group 'X') FluoroIntermediate->Methoxylation Product Product: This compound Methoxylation->Product MethoxyIntermediate Intermediate: 3-Y-5-methoxy Pyridine MethoxylationFirst->MethoxyIntermediate FluorinationSecond Step 2: Fluorination (e.g., Electrophilic or SNAr) MethoxyIntermediate->FluorinationSecond FluorinationSecond->Product Often more challenging

Caption: Decision flowchart for the order of functionalization.

Key Transformation 1: Introduction of the Fluorine Atom

The selective installation of fluorine onto a pyridine ring is a well-studied but challenging transformation.

  • Nucleophilic Aromatic Substitution (SNAr): This is a highly effective method where a good leaving group (e.g., -Cl, -Br, -NO₂) is displaced by a fluoride source like CsF or KF.[7] The reaction is facilitated by electron-withdrawing groups that stabilize the negatively charged Meisenheimer intermediate. The inherent electron deficiency of the pyridine ring aids this process.

  • Balz-Schiemann Reaction: This classic method transforms an amino group into the target fluoro group.[8] The amine is first converted to a diazonium tetrafluoroborate salt, which upon thermal decomposition, yields the fluorinated pyridine.[8]

  • Electrophilic Fluorination: Reagents such as Selectfluor (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI) can deliver an electrophilic fluorine atom ("F+").[9] This approach typically requires an activated pyridine ring and often involves directed metalation to control regioselectivity.

Key Transformation 2: Introduction of the Methoxy Group
  • From a Hydroxypyridine: The most straightforward method is the Williamson ether synthesis, involving the deprotonation of a hydroxypyridine with a base (e.g., NaH, K₂CO₃) followed by reaction with a methylating agent like methyl iodide or dimethyl sulfate.[10]

  • Nucleophilic Aromatic Substitution (SNAr): A leaving group (e.g., -Cl, -Br) can be displaced by sodium methoxide. This reaction is particularly effective if the leaving group is positioned ortho or para to the ring nitrogen or other activating groups.

  • Metal-Catalyzed Cross-Coupling: Buchwald-Hartwig or Ullmann-type coupling reactions can form the C-O bond between a halopyridine and methanol/methoxide, though this is sometimes more complex than SNAr for this specific transformation.

Part 3: Case Study & Experimental Protocols: Synthesis of 3-Bromo-5-fluoro-2-methoxypyridine

To illustrate these principles, we will examine two validated synthetic routes to 3-Bromo-5-fluoro-2-methoxypyridine, a versatile intermediate for further diversification.[10]

RouteStarting MaterialKey TransformationsReagentsRef.
1 2-methoxy-5-fluoropyridineElectrophilic BrominationN-Bromosuccinimide (NBS), Anhydrous THF[10]
2 3-bromo-5-fluoro-2-hydroxypyridineO-MethylationSilver Carbonate (Ag₂CO₃), Methyl Iodide (MeI), Toluene[10]
Experimental Protocol: Route 1

This protocol details the direct bromination of a pre-formed fluoro-methoxy pyridine. The causality here is that the methoxy group is an activating, ortho-para director, and since the para position (C5) is already occupied by fluorine, the electrophilic bromine is directed to the ortho position (C3).

Synthesis of 3-Bromo-5-fluoro-2-methoxypyridine from 2-methoxy-5-fluoropyridine [10]

  • Preparation: To a dry reaction flask, add 2-methoxy-5-fluoropyridine (1.0 eq) and N-bromosuccinimide (NBS) (1.1 eq).

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) as the solvent and stir the mixture at room temperature until all solids are dissolved.

  • Reaction: Slowly heat the reaction mixture to 70 °C and maintain stirring for approximately 5 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature.

  • Purification: Filter the reaction mixture to remove succinimide byproduct. Concentrate the filtrate under reduced pressure to obtain the crude product. Further purification by column chromatography may be necessary to yield pure 3-Bromo-5-fluoro-2-methoxypyridine.

Experimental Protocol: Route 2

This protocol illustrates the methylation of a hydroxypyridine. Silver carbonate acts as a mild base to deprotonate the hydroxyl group, facilitating the subsequent SN2 reaction with methyl iodide.

Synthesis of 3-Bromo-5-fluoro-2-methoxypyridine from 3-bromo-5-fluoro-2-hydroxypyridine [10]

  • Preparation: In a dry reaction flask, combine 3-bromo-5-fluoro-2-hydroxypyridine (1.0 eq) and silver carbonate (1.5 eq).

  • Inert Atmosphere: Replace the air in the flask with an inert gas (e.g., nitrogen).

  • Solvent and Reagent Addition: Add anhydrous toluene as the solvent, followed by the slow addition of methyl iodide (2.0 eq).

  • Reaction: Stir the reaction mixture vigorously at room temperature overnight.

  • Workup: Upon completion, filter the mixture to remove silver salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by silica gel column chromatography to isolate the final product, 3-Bromo-5-fluoro-2-methoxypyridine.

Part 4: Challenges and Future Directions

The synthesis of highly substituted pyridines is not without its difficulties. Key challenges include:

  • Regioselectivity: Controlling the position of incoming functional groups, especially on a multifunctional ring, remains a primary hurdle.

  • Harsh Conditions: Many traditional methods require high temperatures or strongly acidic/basic conditions, which can be incompatible with sensitive functional groups.

  • Meta-Functionalization: Directing substituents to the meta-position of a pyridine ring is notoriously difficult due to the inherent electronic preferences of the heterocycle.[11][12]

Future research is focused on developing milder and more selective methods. The rise of transition-metal-catalyzed C-H functionalization and novel dearomatization-rearomatization strategies are opening new avenues for accessing previously difficult-to-make pyridine derivatives.[11][12] These late-stage functionalization techniques are particularly valuable as they allow for the diversification of complex molecules at a later point in the synthetic sequence, accelerating the drug discovery process.

Conclusion

The this compound scaffold is a valuable building block in medicinal chemistry, offering a unique combination of electronic and steric properties. Its synthesis is a challenging yet achievable goal that relies on the strategic application of fundamental organic reactions. A thorough understanding of substituent effects, particularly the interplay between the activating methoxy group and the deactivating fluoro group, is paramount in designing a successful synthetic route. By leveraging both classical methods like SNAr and the Balz-Schiemann reaction, as well as modern catalytic approaches, researchers can efficiently construct these and other novel pyridine derivatives to drive the discovery of next-generation therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 3-Fluoro-5-methoxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Aryl-5-methoxypyridine Scaffolds

The 3-fluoro-5-methoxypyridine core is a privileged scaffold in modern drug discovery and materials science. The unique electronic properties imparted by the fluorine and methoxy substituents make its derivatives highly sought after for modulating biological activity and tuning optoelectronic characteristics. The Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for the C-3 arylation of this pyridine system, offering a robust and versatile pathway to construct complex biaryl and heteroaryl structures.[1][2]

This guide provides a comprehensive technical overview and detailed experimental protocols for the successful execution of Suzuki-Miyaura coupling reactions with 3-halo-5-methoxypyridine substrates. As this specific substitution pattern can present unique challenges, this document emphasizes the causal relationships behind reagent selection and parameter optimization to ensure reproducible, high-yielding outcomes for researchers in pharmaceutical and chemical development.

Mechanistic Considerations: Navigating the Catalytic Cycle with Pyridyl Substrates

The Suzuki-Miyaura reaction proceeds through a well-established palladium-catalyzed cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5] Understanding each step is critical for troubleshooting and optimizing reactions involving electron-rich, potentially coordinating heteroaromatics like this compound.

  • Oxidative Addition : This is often the rate-determining step, where a Pd(0) complex inserts into the carbon-halogen bond of the pyridyl halide.[5] The strength of the C-X bond is a critical factor; C-Cl bonds are significantly stronger and less reactive than C-Br or C-I bonds, thus requiring more active catalytic systems to facilitate this step.[6] The electron-donating nature of the methoxy group on the pyridine ring can further decrease the reactivity of the C-X bond towards oxidative addition, necessitating careful catalyst selection.[6]

  • Transmetalation : Following oxidative addition, the organic moiety from the organoboron reagent is transferred to the palladium(II) center. This step is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4]

  • Reductive Elimination : The final step involves the formation of the new carbon-carbon bond as the two organic partners are eliminated from the palladium center, regenerating the active Pd(0) catalyst which re-enters the catalytic cycle.[3]

A potential complication with pyridine substrates is the coordination of the Lewis basic ring nitrogen to the palladium center, which can sequester the catalyst and inhibit its activity. The use of bulky, electron-rich phosphine ligands helps to mitigate this issue by sterically shielding the metal center and promoting the desired catalytic turnover.[7]

Suzuki_Mechanism Pd0 Pd(0)L₂ (Active Catalyst) OA_complex Ar-Pd(II)L₂(X) (Oxidative Addition Complex) Pd0->OA_complex Oxidative Addition TM_complex Ar-Pd(II)L₂(Ar') (Transmetalation Complex) OA_complex->TM_complex Transmetalation TM_complex->Pd0 Reductive Elimination Product 3-Aryl-5-methoxypyridine (Ar-Ar') TM_complex->Product ArX 3-Halo-5-methoxypyridine (Ar-X) ArX->OA_complex ArB Arylboronic Acid (Ar'-B(OH)₂) Boronate [Ar'B(OH)₃]⁻ (Activated Boronate) ArB->Boronate Base Base (e.g., K₃PO₄) Base->Boronate Boronate->TM_complex

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Recommended Starting Protocols

Given the lack of specific literature precedents for this compound itself, the following protocols are adapted from established methods for structurally and electronically similar substrates, such as 3-chloro-5-fluoro-2-methoxypyridine and various bromomethoxypyridines.[2][6] The choice of a bromo-substituted pyridine (e.g., 3-bromo-5-methoxypyridine) is recommended for initial investigations due to its higher reactivity compared to the chloro-analogue.

Protocol 1: General Purpose Coupling with Pd(PPh₃)₄

This protocol utilizes a classic, reliable catalyst system suitable for a wide range of arylboronic acids and is particularly effective for bromo-pyridines.

Table 1: Reagents and Materials for Protocol 1

Reagent/MaterialPurposeTypical Amount (for 1.0 mmol scale)Supplier/Grade
3-Bromo-5-methoxypyridineElectrophile1.0 mmol, 1.0 equiv.>97% Purity
Arylboronic AcidNucleophile1.2 mmol, 1.2 equiv.>98% Purity
Tetrakis(triphenylphosphine)palladium(0)Catalyst0.05 mmol, 5 mol%Stored under inert gas
Potassium Phosphate (K₃PO₄)Base2.0 mmol, 2.0 equiv.Anhydrous, powdered
1,4-Dioxane / Water (4:1 v/v)Solvent5 mLAnhydrous, degassed
Inert Gas (Argon or Nitrogen)AtmosphereN/AHigh Purity
Standard GlasswareReaction Vessel, Condenser, etc.N/AOven-dried
Magnetic Stirrer & Heat SourceAgitation and Temperature ControlN/AN/A

Step-by-Step Procedure:

  • Vessel Preparation: To an oven-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add 3-bromo-5-methoxypyridine (1.0 equiv.), the selected arylboronic acid (1.2 equiv.), and potassium phosphate (2.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 equiv.).

  • Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12-24 hours.[8]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-5-methoxypyridine.[6]

Protocol 2: High-Activity System for Chloro-Substrates

For the less reactive 3-chloro-5-methoxypyridine, a more active catalytic system employing a bulky, electron-rich phosphine ligand (e.g., XPhos or SPhos) is recommended to facilitate the challenging C-Cl bond activation.[6]

Table 2: Reagents and Materials for Protocol 2

Reagent/MaterialPurposeTypical Amount (for 1.0 mmol scale)Supplier/Grade
3-Chloro-5-methoxypyridineElectrophile1.0 mmol, 1.0 equiv.>97% Purity
Arylboronic AcidNucleophile1.2 mmol, 1.2 equiv.>98% Purity
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Catalyst Precursor0.015 mmol, 1.5 mol%Stored under inert gas
XPhosLigand0.03 mmol, 3 mol%Air-stable solid
Cesium Carbonate (Cs₂CO₃)Base2.0 mmol, 2.0 equiv.Anhydrous, powdered
TolueneSolvent5 mLAnhydrous, degassed

Step-by-Step Procedure:

  • Glovebox Setup: Inside a glovebox, combine 3-chloro-5-methoxypyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), cesium carbonate (2.0 equiv.), Pd₂(dba)₃ (1.5 mol%), and XPhos (3 mol%) in a reaction vial.

  • Solvent Addition: Add anhydrous, degassed toluene to the vial.

  • Reaction: Seal the vial, remove it from the glovebox, and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.[6]

  • Monitoring, Workup, and Purification: Follow steps 6-8 from Protocol 1.

Figure 2. General experimental workflow for a Suzuki-Miyaura coupling reaction.

Troubleshooting and Key Considerations

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently active catalyst system for the substrate (especially for chlorides).3. Catalyst inhibition by pyridine nitrogen.4. Poor quality reagents (wet solvent/base).1. Ensure rigorous inert atmosphere techniques. Use fresh, high-quality catalyst.2. Switch to a more active ligand (e.g., from PPh₃ to a Buchwald-type ligand like SPhos or XPhos).[6]3. Use a bulkier ligand to prevent coordination. Increase reaction temperature.4. Use anhydrous solvents and freshly dried, powdered base.
Significant Homocoupling of Boronic Acid Presence of oxygen leading to oxidative coupling.Improve degassing of solvents and maintain a strict inert atmosphere throughout the reaction setup and duration.
Dehalogenation of Starting Material 1. Presence of water/protic sources.2. Side reaction pathway favored at high temperatures.1. Use anhydrous solvents and reagents. 2. Screen lower reaction temperatures or shorten reaction times.
Product Purification Difficulties Residual palladium catalyst or boron-containing byproducts.1. During workup, wash the organic layer with aqueous HCl (1M) to remove the basic pyridine product, then basify the aqueous layer and re-extract.2. A water wash during workup can help remove boronic acid residues. Consider a filtration through a pad of celite or silica before concentration.

Conclusion

The Suzuki-Miyaura cross-coupling provides an indispensable strategy for the synthesis of 3-aryl-5-methoxypyridine derivatives. While the inherent electronic properties of this heterocyclic system require careful consideration of the reaction conditions, the use of modern, high-activity palladium catalyst systems enables efficient and high-yielding transformations. The protocols outlined in this document, derived from robust methodologies for analogous substrates, offer a reliable foundation for researchers to successfully synthesize these valuable compounds, paving the way for new discoveries in medicine and materials science.

References

Application Notes and Protocols: The Buchwald-Hartwig Amination of 3-Fluoro-5-methoxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: Synthesizing Key Scaffolds in Modern Drug Discovery

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This transformation has revolutionized the synthesis of aryl and heteroaryl amines, which are ubiquitous structural motifs in a vast number of pharmaceuticals, agrochemicals, and materials.[4][5] Its broad functional group tolerance and operational simplicity have replaced harsher, more limited classical methods like the Ullmann condensation or nucleophilic aromatic substitution (SNAr).[1][4]

This guide focuses on a particularly relevant class of substrates: substituted pyridines, specifically derivatives of 3-Fluoro-5-methoxypyridine. The aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The fluorine and methoxy substituents allow for fine-tuning of physicochemical properties such as lipophilicity and metabolic stability.

However, the amination of electron-deficient heteroaryl halides like substituted pyridines presents unique challenges. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation and low reaction yields.[6] This application note provides a detailed examination of the reaction mechanism, a guide to the rational selection of reaction parameters, a robust experimental protocol, and a troubleshooting guide to overcome these challenges.

For the purpose of this guide, we will focus on a representative and common substrate, 2-Bromo-3-fluoro-5-methoxypyridine, to illustrate the protocol. The principles and procedures outlined are broadly applicable to other halo- or triflyloxy-substituted 3-fluoro-5-methoxypyridines.

Reaction Principle and Mechanistic Considerations

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a Pd(0)/Pd(II) couple.[1][7][8] Understanding this mechanism is crucial for rational troubleshooting and optimization.

  • Oxidative Addition : The cycle begins with the oxidative addition of the active, monoligated Pd(0) species into the carbon-halogen bond (e.g., C-Br) of the pyridine substrate. This is often the rate-determining step and results in a Pd(II) complex.[2][9] For electron-deficient pyridines, this step can be sluggish, necessitating the use of highly active catalyst systems.

  • Amine Coordination & Deprotonation : The amine nucleophile coordinates to the Pd(II) center. Subsequently, a stoichiometric amount of base deprotonates the coordinated amine to form a palladium-amido complex. The choice of base is critical; it must be strong enough to facilitate deprotonation but not so nucleophilic that it leads to unwanted side reactions.[10][11]

  • Reductive Elimination : This final step involves the formation of the desired C-N bond and the product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][7] Reductive elimination is typically faster from a three-coordinate intermediate.

A competing side reaction, particularly with substrates bearing β-hydrogens, is β-hydride elimination, which can lead to hydrodehalogenation of the starting material.[1]

G pd0 L-Pd(0) (Active Catalyst) oa_complex Oxidative Addition Complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition amido_complex Palladium-Amido Complex L-Pd(II)(Ar)(NR¹R²) oa_complex->amido_complex Amine Coordination & Deprotonation baseH [Base-H]⁺X⁻ oa_complex->baseH amido_complex->pd0 Reductive Elimination product Ar-NR¹R² (Product) amido_complex->product start Ar-X start->oa_complex amine HNR¹R² amine->oa_complex base Base base->oa_complex G setup 1. Reaction Setup - Add solids (halide, base, catalyst) to flask. - Seal and purge with Argon. add_liquids 2. Add Liquids - Add degassed solvent. - Add amine nucleophile via syringe. setup->add_liquids heat 3. Heating & Monitoring - Heat to 80-110 °C with stirring. - Monitor by TLC or LC-MS. add_liquids->heat workup 4. Workup - Cool to RT. - Dilute with EtOAc. - Wash with water/brine. heat->workup purify 5. Purification - Dry organic layer (MgSO₄). - Concentrate in vacuo. - Purify by column chromatography. workup->purify product Final Product (Characterize by NMR, MS) purify->product

References

Application Notes & Protocols: Strategic Synthesis of Kinase Inhibitors Utilizing 3-Fluoro-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine scaffold is a cornerstone in the architecture of modern kinase inhibitors, prized for its ability to form critical hydrogen bonds with the hinge region of the kinase active site.[1] The strategic functionalization of this ring is paramount for optimizing potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth exploration of 3-Fluoro-5-methoxypyridine as a high-value building block for the synthesis of novel kinase inhibitors. We will dissect the strategic advantages conferred by its unique substitution pattern and provide detailed, field-proven protocols for its incorporation into complex molecular scaffolds using cornerstone reactions in medicinal chemistry.

Introduction: The Strategic Value of Fluorinated Pyridines in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, remain one of the most intensely pursued target classes in drug discovery, particularly in oncology.[1] The development of small molecule inhibitors often hinges on the use of heterocyclic scaffolds that can effectively mimic the ATP molecule's interaction with the enzyme's hinge region.

The this compound moiety offers a confluence of advantageous properties:

  • The Pyridine Core: The nitrogen atom acts as a hydrogen bond acceptor, a crucial interaction for anchoring the inhibitor to the kinase hinge.

  • The 5-Methoxy Group: This electron-donating group can influence the electronic distribution of the pyridine ring, affecting its reactivity and potential interactions with biological targets.[2] It can also serve as a hydrogen bond acceptor and improve solubility. From a synthetic standpoint, the methoxy group can direct ortho-lithiation or act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions under specific conditions.

  • The 3-Fluoro Substituent: The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance drug-like properties.[3] Fluorine's high electronegativity can modulate the pKa of the pyridine nitrogen, reducing its basicity and potentially improving oral absorption and cell permeability.[4] Furthermore, the C-F bond can form favorable orthogonal multipolar interactions with protein backbones and is metabolically stable, often used to block sites of oxidative metabolism.[4][5]

This unique combination makes this compound a versatile synthon, enabling chemists to build complex molecular architectures with desirable pharmacological characteristics.

cluster_Inhibitor Kinase Inhibitor Scaffold Pyridine This compound Core Hinge Kinase Hinge Region (e.g., Backbone NH) Pyridine->Hinge H-Bond R1 Vector for Selectivity/Potency (R1) Pyridine->R1 C-C or C-N bond (e.g., Suzuki) R2 Vector for Solubility/PK (R2) Pyridine->R2 C-N bond (e.g., Buchwald-Hartwig) Start Pd(0)L2 Pd_II Ar-Pd(II)-X L2 Start->Pd_II Oxidative Addition Pd_II_B Ar-Pd(II)-OR' L2 Pd_II->Pd_II_B Transmetalation Pd_II_Ar Ar-Pd(II)-Ar' L2 Pd_II_B->Pd_II_Ar Pd_II_Ar->Start Reductive Elimination Product Ar-Ar' Pd_II_Ar->Product ArX Ar-X (Pyridyl-Br) ArX->Pd_II Boronic Ar'-B(OR)2 Boronic->Pd_II_B Base Base (e.g., K3PO4) Base->Pd_II_B Start 3-Bromo-5-fluoro- 2-methoxypyridine Suzuki Protocol 1: Suzuki Coupling + Arylboronic Acid Start->Suzuki Intermediate Biaryl Intermediate Buchwald Protocol 2: Buchwald-Hartwig + Amine Intermediate->Buchwald Final Final Kinase Inhibitor Scaffold Suzuki->Intermediate Buchwald->Final

References

The Strategic Utility of 3-Fluoro-5-methoxypyridine in Modern Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Advanced Pyridine Scaffolds in Crop Protection

The relentless pursuit of enhanced efficacy, improved safety profiles, and novel modes of action continues to drive innovation in the agrochemical industry. Within the vast landscape of heterocyclic chemistry, pyridine-based compounds have established themselves as a cornerstone for the development of potent fungicides, herbicides, and insecticides.[1][2] The strategic incorporation of fluorine atoms and methoxy groups into the pyridine ring can dramatically influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target binding affinity.[3][4] This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of 3-Fluoro-5-methoxypyridine, a versatile building block, in the synthesis of next-generation agrochemicals.

The presence of a fluorine atom at the 3-position and a methoxy group at the 5-position of the pyridine ring imparts a unique electronic and steric profile, offering multiple avenues for synthetic diversification. This guide will provide an in-depth analysis of the chemical reactivity of this scaffold, detailed experimental protocols for key transformations, and a case study illustrating its relevance in the synthesis of complex, commercially significant agrochemicals.

Physicochemical Properties and Synthetic Rationale

The strategic positioning of the fluoro and methoxy substituents on the pyridine ring provides a synthetically advantageous platform. The electron-withdrawing nature of the fluorine atom can influence the reactivity of adjacent positions, while the electron-donating methoxy group can modulate the overall electron density of the ring system. This interplay of electronic effects is crucial for directing selective chemical transformations.

PropertyValue/DescriptionSignificance in Agrochemical Synthesis
Molecular Formula C₆H₆FNOProvides a foundational scaffold for further elaboration.
Molecular Weight 127.12 g/mol A relatively low molecular weight allows for significant additions of other functional groups without violating Lipinski's rule of five, which is often a consideration in early-stage discovery.
Boiling Point Approx. 160-170 °CRelevant for purification by distillation.
Reactivity Amenable to various cross-coupling reactions and nucleophilic aromatic substitutions.The pyridine nitrogen and the fluorine substituent activate the ring for specific transformations, making it a versatile intermediate.

Key Synthetic Transformations and Protocols

The utility of this compound as a building block is primarily realized through the functionalization of its carbon-hydrogen and potential carbon-halogen bonds (if a bromo or chloro-analogue is used as a precursor). The following sections detail key reaction protocols that are instrumental in elaborating this core structure into more complex agrochemical candidates.

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely employed method for the formation of carbon-carbon bonds. In the context of agrochemical synthesis, it allows for the introduction of diverse aryl and heteroaryl moieties to the pyridine core, a common strategy for tuning the biological activity of the final compound. While this compound itself lacks a leaving group for a standard Suzuki coupling, its bromo- or chloro-analogs are excellent substrates. The following protocol is adapted for a hypothetical 3-Bromo-5-fluoro-2-methoxypyridine, which is structurally very similar and for which detailed protocols are more readily available. The principles are directly applicable to other halogenated derivatives of 5-fluoro-2-methoxypyridine.

Protocol 1: Suzuki-Miyaura Coupling of a Halogenated 5-Fluoro-methoxypyridine Derivative

Objective: To synthesize a biaryl compound by coupling a halogenated 5-fluoro-methoxypyridine with a boronic acid.

Materials:

  • 3-Bromo-5-fluoro-2-methoxypyridine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.08 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Toluene (solvent)

  • Water (co-solvent)

Procedure:

  • To a flame-dried round-bottom flask, add 3-Bromo-5-fluoro-2-methoxypyridine, the arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Causality Behind Experimental Choices:

  • Palladium Catalyst: Palladium(0) is the active catalytic species. Pd(OAc)₂ is a stable precursor that is reduced in situ. The choice of phosphine ligand (PPh₃) is crucial for stabilizing the palladium center and facilitating the catalytic cycle.

  • Base: The base (K₂CO₃) is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boronic acid to the palladium center.

  • Solvent System: The use of a biphasic solvent system (toluene/water) is common for Suzuki reactions, as it helps to dissolve both the organic and inorganic reagents. Degassing the solvents is critical to prevent the oxidation of the palladium(0) catalyst.

Suzuki_Miyaura_Coupling Start 3-Bromo-5-fluoro- 2-methoxypyridine + Arylboronic Acid Reaction Reaction at 80-100 °C Start->Reaction Add Reagents Reagents Pd(OAc)₂, PPh₃ K₂CO₃, Toluene/H₂O Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Cool & Dilute Purification Column Chromatography Workup->Purification Crude Product Product Biaryl Product Purification->Product Purified Product

Caption: Generalized workflow for the Suzuki-Miyaura coupling of a halogenated 5-fluoro-methoxypyridine.

Application in the Synthesis of a Commercial Herbicide

The substructure of this compound is present in complex, high-value agrochemicals. A notable example is the herbicide with the chemical name 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoropyridine-2-carboxylic acid.[5][6] This molecule is a potent herbicide used for controlling undesirable vegetation. While the full synthetic route is proprietary, the presence of the 5-fluoro and a substituted 3-methoxy (on the phenyl ring attached to the pyridine) highlights the importance of this substitution pattern in achieving high herbicidal activity.

The synthesis of such a complex molecule would undoubtedly involve multiple steps, likely including several cross-coupling reactions to assemble the substituted pyridine and phenyl rings. The principles outlined in the Suzuki-Miyaura protocol above are fundamental to the construction of such intricate molecular architectures.

Agrochemical_Structure cluster_pyridine Pyridine Core cluster_phenyl Phenyl Substituent Pyridine Pyridine Ring F_sub 5-Fluoro Pyridine->F_sub at C5 NH2_sub 4-Amino Pyridine->NH2_sub at C4 Cl_sub 3-Chloro Pyridine->Cl_sub at C3 COOH_sub 2-Carboxylic Acid Pyridine->COOH_sub at C2 Phenyl Phenyl Ring Pyridine->Phenyl at C6 Cl_phenyl 4-Chloro Phenyl->Cl_phenyl at C4' F_phenyl 2-Fluoro Phenyl->F_phenyl at C2' OCH3_phenyl 3-Methoxy Phenyl->OCH3_phenyl at C3'

Caption: Structural components of a complex herbicide containing a 5-fluoro-substituted pyridine ring.

Future Perspectives and Conclusion

This compound and its derivatives are high-value intermediates in the design and synthesis of modern agrochemicals. The strategic placement of the fluoro and methoxy groups provides a versatile scaffold that can be readily functionalized to generate libraries of novel compounds for biological screening. The synthetic protocols detailed in this guide, particularly those involving palladium-catalyzed cross-coupling reactions, offer robust and scalable methods for the elaboration of this core structure. As the demand for more effective and environmentally benign crop protection solutions continues to grow, the importance of fluorinated pyridine building blocks like this compound in the agrochemical discovery pipeline is set to increase.

References

The Strategic Incorporation of Fluorinated Pyridine Derivatives in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendancy of Fluorine in Pyridine Scaffolds

In the landscape of modern medicinal chemistry, the pyridine ring stands as a "privileged" scaffold, a recurring and essential motif in a multitude of FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a cornerstone of drug design. The strategic introduction of fluorine, the most electronegative element, into this scaffold has unlocked unprecedented opportunities for fine-tuning the physicochemical and pharmacological properties of drug candidates.[3][4] This guide provides an in-depth exploration of the role of fluorinated pyridine derivatives in drug discovery, offering not just a theoretical overview but also actionable, field-proven protocols for their synthesis, characterization, and evaluation.

The seemingly simple substitution of a hydrogen atom with fluorine can induce profound changes in a molecule's profile.[3] These alterations are not merely incremental; they can be transformative, turning a lead compound with suboptimal properties into a viable clinical candidate. The high electronegativity of fluorine and the strength of the carbon-fluorine (C-F) bond are the primary drivers of these effects.[5][6] Strategically placed fluorine atoms can modulate key drug-like properties including:

  • Metabolic Stability: By blocking sites susceptible to cytochrome P450 (CYP450)-mediated oxidation, fluorine can significantly enhance a compound's metabolic half-life, leading to improved bioavailability and duration of action.[5][7]

  • pKa Modulation: The strong electron-withdrawing nature of fluorine lowers the electron density of the pyridine ring, thereby decreasing the basicity of the ring nitrogen.[3][8] This reduction in pKa can improve membrane permeability and oral absorption, as the more neutral form of the drug is favored at physiological pH.[9]

  • Binding Affinity: Fluorine can participate in favorable non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, with target proteins, leading to enhanced binding affinity and potency.[5] It can also induce conformational changes that favor a bioactive conformation.[10]

  • Lipophilicity: The impact of fluorine on lipophilicity (logP) is complex and context-dependent. While a single fluorine atom can increase lipophilicity, strategic placement, particularly in proximity to other polar groups, can be used to fine-tune this critical property to optimize solubility and permeability.[4][9]

This guide will delve into the practical applications of these principles, providing researchers, scientists, and drug development professionals with the knowledge and tools to effectively leverage fluorinated pyridine derivatives in their discovery programs.

I. Physicochemical Property Modulation: A Quantitative Perspective

The decision to incorporate fluorine into a pyridine scaffold is a data-driven process. Understanding the quantitative impact of fluorination on key physicochemical parameters is crucial for rational drug design.

Table 1: Impact of Fluorine Substitution on the pKa of Pyridine Derivatives
CompoundpKa of Conjugate AcidReference(s)
Pyridine5.25[8]
2-Fluoropyridine-0.44[3]
3-Fluoropyridine2.97[3]
4-Fluoropyridine1.89[3]
2,6-Difluoropyridine-2.93[8]

Note: pKa values can vary slightly depending on the experimental conditions.

The data clearly illustrates the potent electron-withdrawing effect of fluorine, which significantly reduces the basicity of the pyridine nitrogen. This effect is most pronounced when fluorine is at the 2- or 4-position, where it can exert both inductive and resonance effects.

Table 2: Comparative Lipophilicity (logP) of Fluorinated vs. Non-Fluorinated Analogs
Non-Fluorinated CompoundlogPFluorinated AnaloglogPReference(s)
Pyridine0.653-Fluoropyridine0.93[Calculated]
Aniline0.904-Fluoroaniline1.15[9]
Glibenclamide4.30Fluorinated Glibenclamide Derivatives1.31 - 1.69[8]

Note: LogP values are highly dependent on the measurement method (e.g., shake-flask, HPLC, calculation algorithm). The data presented illustrates general trends.[11]

II. Synthetic Protocols for Fluorinated Pyridine Derivatives

The successful application of fluorinated pyridines in drug discovery hinges on the availability of robust and versatile synthetic methodologies. This section provides detailed, step-by-step protocols for key transformations.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) for the Synthesis of a 3-Fluoropyridine Derivative

This protocol describes the synthesis of methyl 3-fluoropyridine-4-carboxylate from its corresponding 3-nitro precursor, demonstrating a common SNAr strategy where the nitro group acts as an effective leaving group.[12][13]

Reaction Scheme:

SNAr start Methyl 3-nitropyridine-4-carboxylate product Methyl 3-fluoropyridine-4-carboxylate start->product reagents CsF, dry DMSO conditions 120 °C, 90 min LSF sub Pyridine-containing Drug Candidate fluorination C-H Fluorination sub->fluorination reagents AgF₂, MeCN intermediate 2-Fluoropyridine Intermediate fluorination->intermediate purification Filtration & Solvent Evaporation intermediate->purification snar SNAr Reaction purification->snar snar_reagents Nucleophile (NuH), Base product Functionalized Drug Candidate snar->product MetabolicStability start Prepare Microsome/Compound Mix preincubation Pre-incubate at 37°C start->preincubation initiation Initiate Reaction with NADPH preincubation->initiation sampling Time-Point Sampling (0, 5, 15, 30, 60 min) initiation->sampling quenching Quench with Cold Acetonitrile sampling->quenching analysis LC-MS/MS Analysis quenching->analysis data Calculate t½ and CLint analysis->data

References

Application Notes and Protocols: Leveraging 3-Fluoro-5-methoxypyridine to Enhance Pharmacokinetic Profiles of Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern drug discovery, the optimization of pharmacokinetic (PK) properties is a critical determinant of a candidate's success. Poor metabolic stability, low bioavailability, and undesirable clearance rates are significant hurdles that can lead to the failure of otherwise potent compounds. Strategic molecular modifications are therefore essential to engineer drug-like properties. This document provides an in-depth technical guide on the application of the 3-fluoro-5-methoxypyridine scaffold as a valuable building block to address these challenges. By synergistically combining the metabolic-blocking effects of fluorine with the electronic and conformational influence of a methoxy group on a pyridine core, this moiety offers a powerful tool for medicinal chemists to enhance the developability of novel therapeutic agents. Detailed synthetic protocols, in vitro metabolic stability assays, and in vivo pharmacokinetic study designs are presented to enable researchers to effectively utilize this scaffold in their drug discovery programs.

Introduction: The Imperative of Optimizing Pharmacokinetics

The journey of a drug candidate from discovery to clinical approval is fraught with challenges, with a significant portion of failures attributed to suboptimal pharmacokinetic profiles. Properties such as absorption, distribution, metabolism, and excretion (ADME) govern the concentration and duration of a drug's action at its target site. A molecule with high intrinsic potency may fail in vivo if it is rapidly metabolized by liver enzymes, poorly absorbed from the gastrointestinal tract, or quickly eliminated from the body. Consequently, the early and strategic incorporation of structural motifs that confer favorable PK properties is a cornerstone of successful drug design.

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a multitude of approved drugs.[1] Its nitrogen atom can act as a hydrogen bond acceptor and improve solubility. Furthermore, the pyridine ring is amenable to a wide range of chemical modifications, allowing for the fine-tuning of a molecule's physicochemical and biological properties. The strategic placement of substituents on this ring can profoundly impact a compound's metabolic fate and overall pharmacokinetic behavior.[2]

This guide focuses on the utility of the this compound moiety, a strategically functionalized building block designed to impart enhanced metabolic stability and favorable electronic properties to drug candidates.

The Mechanistic Rationale: Synergistic Effects of Fluorine and Methoxy Substitution

The strategic advantage of the this compound scaffold lies in the combined and often synergistic effects of its substituents. The fluorine atom at the 3-position and the methoxy group at the 5-position work in concert to improve the drug-like properties of a parent molecule.

The Role of Fluorine in Enhancing Metabolic Stability

Fluorine has become an indispensable tool in modern medicinal chemistry for its ability to enhance a drug candidate's pharmacokinetic properties.[2] Its introduction into a molecule can block sites susceptible to metabolic oxidation by cytochrome P450 (CYP) enzymes. The carbon-fluorine (C-F) bond is exceptionally strong and not easily broken by metabolic enzymes. By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, chemists can effectively "shield" that site from enzymatic attack, thereby increasing the compound's metabolic stability and half-life.[2]

In the context of the this compound ring, the fluorine atom can prevent hydroxylation at the 3-position, a common metabolic pathway for aromatic rings. This strategic placement helps to preserve the integrity of the core scaffold and extend the systemic exposure of the drug.

The Influence of the Methoxy Group

The methoxy group at the 5-position of the pyridine ring also plays a crucial role in modulating the molecule's properties. It influences the electronic distribution of the pyridine ring, which can affect its reactivity and potential interactions with biological targets.[2] The methoxy group can also influence the molecule's conformation and metabolic stability. While the methoxy group itself can be a site of metabolism (O-demethylation), its position relative to the fluorine atom can create a unique metabolic profile.

The interplay between the electron-withdrawing fluorine and the electron-donating methoxy group can fine-tune the pKa of the pyridine nitrogen, which in turn can influence solubility, cell permeability, and off-target activities.

cluster_scaffold Key Substituent Effects Drug Candidate Drug Candidate This compound Scaffold This compound Scaffold Drug Candidate->this compound Scaffold Incorporation Improved Pharmacokinetics Improved Pharmacokinetics This compound Scaffold->Improved Pharmacokinetics Fluorine Fluorine Fluorine->this compound Scaffold Methoxy Group Methoxy Group Methoxy Group->this compound Scaffold

Caption: Logical relationship of incorporating the this compound scaffold.

Synthesis of this compound Derivatives

The synthesis of molecules incorporating the this compound core can be achieved through various synthetic routes. A common strategy involves the construction of the substituted pyridine ring followed by its incorporation into the target molecule. The following protocol is a representative method adapted from the synthesis of analogous substituted pyridines.[3]

Protocol 1: Synthesis of a this compound Building Block

This protocol describes a plausible multi-step synthesis of a functionalized this compound intermediate, which can then be used in subsequent coupling reactions.

Materials:

  • 2-Chloro-5-fluoropyridine

  • Sodium methoxide (NaOMe)

  • N-Bromosuccinimide (NBS)

  • Anhydrous Methanol (MeOH)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Methoxylation:

    • In a dry round-bottom flask under an inert atmosphere, dissolve 2-chloro-5-fluoropyridine in anhydrous methanol.

    • Slowly add a slight molar excess of sodium methoxide to the stirred solution at room temperature.

    • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

    • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield 2-methoxy-5-fluoropyridine.

  • Bromination:

    • In a separate dry flask under an inert atmosphere, dissolve the 2-methoxy-5-fluoropyridine in anhydrous THF.

    • Add N-Bromosuccinimide (NBS) to the solution.

    • Stir the reaction mixture at room temperature or gentle heating until the starting material is consumed (monitor by TLC or LC-MS).

    • Upon completion, quench the reaction with a solution of sodium thiosulfate.

    • Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

    • Purify the crude product by column chromatography on silica gel to afford the desired 3-bromo-5-fluoro-2-methoxypyridine intermediate. This intermediate can then be used in various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build more complex molecules.

start 2-Chloro-5-fluoropyridine step1 Methoxylation (NaOMe, MeOH) start->step1 intermediate 2-Methoxy-5-fluoropyridine step1->intermediate step2 Bromination (NBS, THF) intermediate->step2 product 3-Bromo-5-fluoro-2-methoxypyridine step2->product

Caption: Synthetic workflow for a 3-bromo-5-fluoro-2-methoxypyridine intermediate.

In Vitro Metabolic Stability Assessment

Evaluating the metabolic stability of a new chemical entity (NCE) early in the drug discovery process is crucial for predicting its in vivo clearance and guiding lead optimization. The following protocol describes a standard in vitro metabolic stability assay using human liver microsomes (HLM).[4][5][6]

Protocol 2: Human Liver Microsome (HLM) Stability Assay

Objective: To determine the in vitro metabolic stability of a test compound containing the this compound scaffold.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Human Liver Microsomes (pooled, cryopreserved)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Positive control compounds (e.g., a rapidly metabolized compound like verapamil and a stable compound like warfarin)

  • Ice-cold acetonitrile with an internal standard for quenching and sample preparation

  • 96-well plates

  • Incubator shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation:

    • Thaw the human liver microsomes on ice.

    • Prepare the reaction mixture containing phosphate buffer and the NADPH regenerating system.

    • Prepare the test compound working solution by diluting the stock solution in buffer.

  • Incubation:

    • In a 96-well plate, add the microsomal suspension.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the test compound working solution to the wells.

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile containing the internal standard.

  • Sample Processing:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:

      • t½ = 0.693 / k

      • CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)

Table 1: Representative In Vitro Metabolic Stability Data

CompoundScaffoldt½ (min) in HLMCLint (µL/min/mg protein)
Analog A Phenyl1546.2
Analog B Pyridine2527.7
Analog C This compound > 60< 11.6

Note: The data in this table is illustrative and represents a typical outcome where the introduction of the this compound scaffold leads to a significant improvement in metabolic stability compared to non-fluorinated or simpler aromatic analogs.

In Vivo Pharmacokinetic Studies

Following promising in vitro data, in vivo pharmacokinetic studies are essential to understand the ADME properties of a drug candidate in a whole organism. The following is a general protocol for a rodent PK study.

Protocol 3: Rodent Pharmacokinetic Study

Objective: To determine the key pharmacokinetic parameters of a test compound after intravenous (IV) and oral (PO) administration in rodents (e.g., rats or mice).

Materials:

  • Test compound

  • Appropriate vehicle for IV and PO administration

  • Rodents (e.g., Sprague-Dawley rats)

  • Dosing syringes and gavage needles

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • Freezer (-80°C) for plasma storage

  • LC-MS/MS system for bioanalysis

Procedure:

  • Dosing:

    • Administer the test compound to a cohort of animals via IV injection (e.g., into the tail vein).

    • Administer the test compound to a separate cohort of animals via oral gavage.

  • Blood Sampling:

    • Collect blood samples at predetermined time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

    • Process the blood samples to obtain plasma by centrifugation.

  • Sample Analysis:

    • Store the plasma samples at -80°C until analysis.

    • Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration of the test compound versus time for both IV and PO administration routes.

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters, including:

      • Clearance (CL): The volume of plasma cleared of the drug per unit of time.

      • Volume of distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

      • Half-life (t½): The time required for the concentration of the drug in the body to be reduced by half.

      • Area under the curve (AUC): The integral of the concentration-time curve, which reflects the total drug exposure over time.

      • Bioavailability (F%): The fraction of the administered dose that reaches the systemic circulation, calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Table 2: Representative In Vivo Pharmacokinetic Parameters

ParameterAnalog A (Phenyl)Analog C (this compound)
Clearance (mL/min/kg) 5015
Volume of Distribution (L/kg) 3.52.8
Half-life (h) 1.24.5
Oral Bioavailability (%) 2565

Note: This table provides hypothetical data illustrating the potential improvements in pharmacokinetic parameters that can be achieved by incorporating the this compound scaffold, leading to lower clearance, a longer half-life, and improved oral bioavailability.

Conclusion

The this compound scaffold represents a highly valuable building block in modern medicinal chemistry for the strategic enhancement of pharmacokinetic properties. The synergistic combination of a metabolically robust fluorine atom and an electronically modulating methoxy group on a privileged pyridine core provides a powerful approach to overcoming common drug development hurdles such as rapid metabolism and poor bioavailability. The protocols and data presented in this guide offer a framework for researchers to effectively synthesize, evaluate, and implement this scaffold in their drug discovery programs, ultimately increasing the probability of identifying and developing successful clinical candidates.

References

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 3-Fluoro-5-methoxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-fluoro-5-methoxypyridine scaffold is a privileged motif in modern drug discovery, imparting favorable pharmacokinetic properties such as enhanced metabolic stability and bioavailability. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview and actionable protocols for the palladium-catalyzed cross-coupling of 3-halo-5-fluoro-2-methoxypyridine derivatives. We delve into the critical parameters, mechanistic considerations, and field-proven strategies for executing Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, enabling the synthesis of diverse compound libraries built around this valuable heterocyclic core.

Introduction: The Strategic Value of the this compound Core

The strategic incorporation of fluorine into pharmaceutical candidates is a cornerstone of modern medicinal chemistry. In the context of a pyridine ring, a fluorine atom can modulate the pKa of the basic nitrogen center, influence binding interactions, and block sites of metabolism. When combined with a methoxy group, the electronic properties of the pyridine ring are further tuned, affecting both its reactivity in synthesis and its interactions with biological targets.[1]

The 3-halo-5-fluoro-2-methoxypyridine structure is thus a highly versatile building block.[2] The halogen at the C-3 position serves as a reactive handle for palladium-catalyzed cross-coupling reactions, allowing for the precise introduction of a wide range of molecular fragments.[1] However, the successful functionalization of this substrate is not trivial. Key challenges include:

  • Pyridine Inhibition: The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[3]

  • C-X Bond Activation: The pyridine ring is electron-deficient, a characteristic intensified by the electronegative fluorine atom. This electronic nature influences the ease of the initial oxidative addition step, particularly for less reactive C-Cl bonds compared to C-Br or C-I bonds.[4]

  • Regioselectivity: Ensuring the reaction occurs exclusively at the C-3 position is paramount.

This guide provides the foundational knowledge and practical protocols to navigate these challenges effectively.

The Catalytic Cycle: A Unifying Mechanism

Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle, consisting of three primary steps: Oxidative Addition, Transmetalation (or a related step), and Reductive Elimination. Understanding this cycle is critical for troubleshooting and optimizing reactions.[5]

Catalytic_Cycle cluster_cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII R¹-Pd(II)L₂-X (Palladacycle) OxAdd->PdII [+ R¹-X] Trans Transmetalation (e.g., Suzuki) or Amine Coordination (e.g., Buchwald) PdII_R2 R¹-Pd(II)L₂-R² Trans->PdII_R2 [+ R²-M] [- M-X] RedElim Reductive Elimination RedElim->Pd0 [- R¹-R²] product R¹-R² (Coupled Product) RedElim->product start R¹-X (Aryl Halide) start->OxAdd metal R²-M (e.g., Boronic Acid) metal->Trans

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organoboron reagent with an organic halide. For electron-deficient substrates like 3-halo-5-fluoro-2-methoxypyridine, the choice of ligand is paramount.

Expertise & Causality: Standard ligands like triphenylphosphine are often ineffective for this class of substrate. The electron-deficient nature of the pyridine ring makes the oxidative addition of the C-X bond to the Pd(0) center kinetically challenging.[6] To overcome this barrier, bulky and highly electron-donating phosphine ligands, such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), are required.[4][7] These ligands increase the electron density on the palladium center, which promotes the oxidative addition step. Their steric bulk also facilitates the final reductive elimination step and helps prevent the formation of inactive catalyst dimers.[6]

Data Summary: Recommended Suzuki-Miyaura Conditions
ComponentReagent/ParameterRationale
Substrate 3-Bromo-5-fluoro-2-methoxypyridineBromo-derivatives are more reactive than chloro-derivatives, often allowing for milder conditions.
Palladium Precatalyst Pd(OAc)₂ or Pd₂(dba)₃Common, reliable Pd(0) or Pd(II) sources that form the active Pd(0) catalyst in situ.
Ligand SPhos or XPhosBulky, electron-rich ligands essential for activating the C-X bond of the electron-deficient pyridine.[4]
Boronic Acid/Ester Aryl/Heteroaryl Boronic AcidThe nucleophilic partner in the coupling. Pinacol esters can also be used.
Base K₃PO₄ or Cs₂CO₃A moderate to strong base is required to activate the boronic acid for the transmetalation step.[8]
Solvent 1,4-Dioxane/H₂O or TolueneAprotic polar solvents are typical; the addition of water can accelerate the reaction.[4]
Temperature 80 - 110 °CSufficient thermal energy is needed to drive the catalytic cycle, especially for less reactive partners.
Protocol 1: Suzuki-Miyaura Coupling with an Arylboronic Acid

This protocol is adapted from established methods for structurally similar chloropyridines and serves as an excellent starting point for optimization.[4]

Materials:

  • 3-Bromo-5-fluoro-2-methoxypyridine (1.0 mmol, 1 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Degassed 1,4-Dioxane (4 mL) and Degassed Water (0.8 mL)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add 3-bromo-5-fluoro-2-methoxypyridine, the arylboronic acid, and potassium phosphate.

  • In a separate vial, prepare the catalyst premix by adding Pd(OAc)₂ and SPhos.

  • Seal the reaction vial with a septum. Evacuate and backfill with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add the catalyst premix to the reaction vial under a positive flow of inert gas.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a premier method for forming C-N bonds, enabling the synthesis of aryl and heteroaryl amines that are otherwise difficult to access.[9][10]

Expertise & Causality: Similar to the Suzuki coupling, the key to a successful Buchwald-Hartwig amination on this substrate lies in the ligand selection. The catalytic cycle involves the formation of a palladium-amido complex, which can be unstable.[10] Bulky biaryl phosphine ligands are crucial as they stabilize the palladium center, promote the oxidative addition, and facilitate the C-N bond-forming reductive elimination.[11] The choice of base is also critical; a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is typically required to deprotonate the amine, allowing it to coordinate to the palladium center and displace the halide.[11]

Protocol 2: Buchwald-Hartwig Amination with a Secondary Amine

This protocol is based on general procedures for the amination of bromopyridines.[10]

Materials:

  • 3-Bromo-5-fluoro-2-methoxypyridine (1.0 mmol, 1 equiv.)

  • Secondary Amine (e.g., Morpholine) (1.2 mmol, 1.2 equiv.)

  • Sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol% Pd)

  • XPhos (0.08 mmol, 8 mol%)

  • Anhydrous, degassed Toluene (5 mL)

Procedure:

  • In a glovebox or under a strict inert atmosphere, add NaOt-Bu, Pd₂(dba)₃, and XPhos to an oven-dried Schlenk tube with a stir bar.

  • Add the 3-bromo-5-fluoro-2-methoxypyridine and the amine.

  • Add the anhydrous, degassed toluene.

  • Seal the Schlenk tube and heat the mixture to 100-110 °C with stirring for 16-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira coupling provides a powerful and direct route to synthesize substituted alkynes by reacting a terminal alkyne with an aryl or vinyl halide.[12]

Expertise & Causality: The standard Sonogashira reaction employs a dual-catalyst system. A palladium catalyst facilitates the main cross-coupling cycle, while a copper(I) salt (typically CuI) acts as a co-catalyst.[13] The copper(I) is believed to react with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-halide complex, which is more facile than the direct reaction of the alkyne with the palladium complex. An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used both to neutralize the HX formed during the reaction and often serves as the solvent.[13][14]

Protocol 3: Sonogashira Coupling with a Terminal Alkyne

This protocol is adapted from established procedures for the Sonogashira coupling of bromopyridines.[13]

Materials:

  • 3-Bromo-5-fluoro-2-methoxypyridine (1.0 mmol, 1 equiv.)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.2 mmol, 1.2 equiv.)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI, 0.05 mmol, 5 mol%)

  • Triethylamine (Et₃N, 5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add 3-bromo-5-fluoro-2-methoxypyridine, Pd(PPh₃)₂Cl₂, and CuI.

  • Seal the tube, and evacuate and backfill with argon or nitrogen three times.

  • Add degassed triethylamine via syringe, followed by the terminal alkyne.

  • Stir the reaction mixture at a specified temperature (starting at room temperature and gently heating to 60-80 °C if necessary) for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the resulting crude product by flash column chromatography.

Experimental Workflow and Troubleshooting

A systematic approach is crucial for reproducible results in cross-coupling chemistry.

Experimental_Workflow start 1. Reagent Preparation setup 2. Reaction Setup (Inert Atmosphere) start->setup reaction 3. Reaction (Heating & Stirring) setup->reaction monitoring 4. Monitoring (TLC, LC-MS) reaction->monitoring Periodic sampling monitoring->reaction Incomplete workup 5. Workup & Extraction monitoring->workup Complete purification 6. Purification (Chromatography) workup->purification analysis 7. Characterization (NMR, MS) purification->analysis

Caption: A standard experimental workflow for cross-coupling reactions.

Troubleshooting Common Issues
IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Catalyst deactivation by pyridine nitrogen. 2. Inefficient oxidative addition. 3. Poor quality of reagents (e.g., wet solvent, old boronic acid). 4. Inappropriate base or temperature.1. Increase ligand loading or switch to a bulkier ligand (e.g., from SPhos to XPhos).[7] 2. Increase catalyst loading (e.g., from 2 mol% to 5 mol%). 3. Use freshly dried/degassed solvents; verify reagent purity. 4. Screen different bases (e.g., Cs₂CO₃ instead of K₃PO₄); increase reaction temperature.
Formation of Side Products 1. Homocoupling of boronic acid. 2. Protodeborylation or protodehalogenation. 3. Ligand degradation.1. Ensure a thoroughly inert atmosphere; use slightly less boronic acid (e.g., 1.1 equiv). 2. Use rigorously anhydrous solvents and reagents. 3. Use a more robust ligand or a pre-formed catalyst.
Difficulty in Purification Co-elution of product with ligand or byproducts.Optimize chromatography conditions (gradient, solvent system). Consider a different workup procedure to remove ligand oxides (e.g., acidic wash).

Conclusion

The this compound core is a valuable platform for the development of novel chemical entities. Successful functionalization via palladium-catalyzed cross-coupling is highly achievable but requires careful consideration of the catalytic system. The use of bulky, electron-rich phosphine ligands is the most critical factor for overcoming the inherent challenges of this electron-deficient heterocyclic substrate. The protocols provided herein serve as robust starting points, and with systematic optimization, they can be adapted to a wide range of coupling partners, empowering researchers to efficiently explore the chemical space around this important scaffold.

References

The Strategic Incorporation of Fluorinated Building Blocks in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indispensable Role of Fluorine in Drug Design

The strategic introduction of fluorine into small molecules has become a cornerstone of modern medicinal chemistry, with a significant and growing percentage of approved drugs containing at least one fluorine atom.[1][2][3][4] This is not a random occurrence but a testament to the unique and powerful effects this small, highly electronegative element can exert on a molecule's physicochemical and biological properties.[5][6][7] Unlike other halogens, fluorine's properties are distinct; its van der Waals radius is comparable to that of a hydrogen atom, allowing it to act as a bioisostere of hydrogen without introducing significant steric bulk.[5][8] However, its extreme electronegativity profoundly alters local electronic environments.[1][7]

This guide provides an in-depth exploration of the rationale behind using fluorinated building blocks, practical guidance on their selection, and detailed protocols for their incorporation. It is designed for researchers, scientists, and drug development professionals seeking to leverage the "fluorine effect" to optimize lead compounds and accelerate the discovery of novel therapeutics.

Part 1: The "Fluorine Effect" - A Multifaceted Tool for Drug Optimization

The decision to incorporate fluorine is driven by its ability to predictably modulate multiple molecular properties simultaneously. Understanding these effects is critical for the rational design of fluorinated drug candidates.

Modulation of Physicochemical Properties
  • pKa Manipulation: Due to its powerful electron-withdrawing inductive effect, fluorine can significantly lower the pKa of nearby acidic groups and the conjugate acids of basic groups.[3][9] This is a crucial tool for medicinal chemists. For instance, lowering the basicity of an amine can reduce off-target interactions with ion channels like hERG and improve a drug's oral bioavailability by increasing the population of the more membrane-permeable neutral form at physiological pH.[5][10]

  • Lipophilicity (LogP/LogD): The impact of fluorine on lipophilicity is context-dependent. A single fluorine atom replacing a hydrogen on an aromatic ring generally increases lipophilicity (LogP).[1][11] However, more complex fluorinated groups like trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) can substantially increase lipophilicity, which can enhance membrane permeability and blood-brain barrier penetration.[1][12] Conversely, in some aliphatic systems, fluorination can reduce lipophilicity.[13] Careful consideration of the overall molecular context is paramount.[14]

  • Conformational Control: The introduction of fluorine can influence molecular conformation through steric and electrostatic interactions.[9][15] For example, the gauche effect observed in fluorohydrins can stabilize specific rotamers, locking the molecule into a more bioactive conformation.[9] This conformational restriction can lead to enhanced binding affinity and selectivity for the target protein.[1]

Enhancement of Pharmacokinetic Properties (ADME)
  • Metabolic Stability: One of the most common and impactful applications of fluorine is to block metabolic "soft spots."[1][5][7] The carbon-fluorine (C-F) bond is exceptionally strong (~109 kcal/mol) and resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1][11][16] Replacing a metabolically labile C-H bond with a C-F bond can prevent hydroxylation, thereby increasing the drug's half-life and oral bioavailability.[3][5][17]

  • Membrane Permeability and Bioavailability: By modulating lipophilicity and pKa, fluorine substitution can fine-tune a molecule's ability to cross biological membranes.[1][6][15] This often translates to improved oral absorption and bioavailability.[1][5][12]

Improvement of Pharmacodynamic Properties
  • Binding Affinity and Selectivity: Fluorine can participate in unique, favorable interactions within a protein's binding pocket, including hydrogen bonds (with the fluorine acting as a weak H-bond acceptor), and multipolar interactions with backbone amides (C-F···C=O).[18] These interactions, though subtle, can significantly contribute to binding affinity.[5][6] Furthermore, by altering the electronic distribution and conformation of a ligand, fluorine can enhance selectivity for the intended target over off-targets.[1]

The following diagram illustrates the decision-making workflow for incorporating fluorine to address common drug discovery challenges.

Fluorine_Strategy_Workflow cluster_problem Identified Lead Compound Liability cluster_strategy Fluorination Strategy cluster_building_block Select Fluorinated Building Block Problem Poor Metabolic Stability (e.g., P450 Oxidation) Strategy1 Block Metabolic 'Soft Spot' Problem->Strategy1 Address with Problem2 Low Bioavailability (Poor Permeability) Strategy2 Increase Lipophilicity (LogD) Problem2->Strategy2 Address with Problem3 Off-Target Activity (e.g., hERG) Strategy3 Decrease Basicity (pKa) Problem3->Strategy3 Address with Problem4 Weak Potency Strategy4 Enhance Binding Interactions & Conformational Lock Problem4->Strategy4 Address with BB1 Aryl-F, Benzyl-F Strategy1->BB1 Implement via BB2 Aryl-CF3, Aryl-OCF3 Strategy2->BB2 Implement via BB3 α-Fluoro Amine Strategy3->BB3 Implement via BB4 Fluorinated Aliphatics, -CF3, -CHF2 Strategy4->BB4 Implement via

Caption: Workflow for selecting a fluorination strategy.

Part 2: A Practical Guide to Common Fluorinated Building Blocks

The choice of the fluorinated motif is critical and depends on the specific property being targeted for optimization. Below is a summary of commonly used building blocks and their primary applications.

Fluorinated GroupCommon Building Block ExamplesPrimary Application(s)Impact on Lipophilicity (Hansch π)
-F (Aromatic)Fluoroanilines, FluorobenzaldehydesMetabolic blocking, pKa modulation, binding interactions+0.14
-CF₃ (Trifluoromethyl)Trifluoromethyl anilines, Trifluoromethyl pyridines↑ Lipophilicity, metabolic shield, binding pocket filler+0.88
-OCF₃ (Trifluoromethoxy)Trifluoromethoxy phenols↑ Lipophilicity (potent), metabolic shield+1.04
-CHF₂ (Difluoromethyl)Difluoromethyl bromides, Difluoromethyl sulfonesH-bond donor mimic, ↑ lipophilicity (less than CF₃)+0.42
-OCHF₂ (Difluoromethoxy)Difluoromethoxy anilines↑ Lipophilicity, metabolic stability+0.65
gem-CF₂ (Aliphatic)gem-DifluorocyclohexanesConformational control, metabolic blockingVariable

Data synthesized from multiple sources in medicinal chemistry literature.

Part 3: Synthetic Protocols for the Incorporation of Fluorinated Building Blocks

The synthetic accessibility of fluorinated compounds has expanded dramatically, moving from hazardous reagents to milder, more selective methods.[4] Late-stage fluorination, the introduction of fluorine in the final steps of a synthesis, is particularly valuable in drug discovery.[1][19]

Protocol 1: Nucleophilic Aromatic Substitution (SNAAr) for Aryl Fluoride Synthesis

This protocol describes a common method for introducing a fluorine atom onto an activated aromatic ring.

Objective: To synthesize a fluoro-nitrobenzene derivative from its chloro-nitrobenzene precursor.

Causality: The strong electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the chloride by fluoride. Anhydrous conditions are crucial as water can compete with the fluoride nucleophile. Aprotic polar solvents like DMSO or DMF are used to solvate the potassium fluoride and increase its nucleophilicity.

Materials:

  • 2,4-Dichloronitrobenzene

  • Spray-dried Potassium Fluoride (KF)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Standard work-up and purification reagents (Ethyl acetate, brine, anhydrous MgSO₄, silica gel)

Procedure:

  • Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen.

  • Reaction Setup: To a 100 mL round-bottom flask, add 2,4-dichloronitrobenzene (1.92 g, 10 mmol) and anhydrous DMSO (40 mL).

  • Reagent Addition: Add spray-dried potassium fluoride (1.74 g, 30 mmol, 3 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to 150 °C with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-12 hours.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into 200 mL of ice-cold water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield 2-chloro-4-fluoronitrobenzene.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹⁹F NMR, and MS.

Protocol 2: Deoxyfluorination of an Alcohol using DAST

This protocol details the conversion of a hydroxyl group to a fluorine atom, a key transformation in medicinal chemistry.

Objective: To synthesize a benzyl fluoride from benzyl alcohol.

Causality: Diethylaminosulfur trifluoride (DAST) is a widely used deoxyfluorinating agent. The alcohol's oxygen atom attacks the sulfur of DAST, leading to the formation of an intermediate that subsequently undergoes an SN2-type displacement by fluoride. The reaction is typically run at low temperatures to control the reactivity of DAST and minimize side reactions.

Materials:

  • Benzyl alcohol

  • Diethylaminosulfur trifluoride (DAST)

  • Anhydrous Dichloromethane (DCM)

  • Schlenk flask, syringes, magnetic stirrer, low-temperature bath (e.g., dry ice/acetone)

  • Saturated aqueous NaHCO₃ solution

Procedure:

  • Preparation: Dry all glassware and ensure an inert atmosphere (nitrogen or argon).

  • Reaction Setup: In a Schlenk flask, dissolve benzyl alcohol (1.08 g, 10 mmol) in anhydrous DCM (50 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add DAST (1.77 g, 1.32 mL, 11 mmol, 1.1 equivalents) dropwise to the stirred solution via syringe. Caution: DAST is toxic and moisture-sensitive. Handle in a fume hood.

  • Reaction: Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 4 hours. Monitor by TLC.

  • Quenching: Carefully and slowly quench the reaction by adding it to a stirred, ice-cold saturated aqueous NaHCO₃ solution (50 mL).

  • Work-up: Separate the layers. Extract the aqueous layer with DCM (2 x 25 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure (product is volatile).

  • Chromatography: Purify by column chromatography on silica gel to obtain benzyl fluoride.

  • Characterization: Confirm the product identity via NMR and GC-MS.

The diagram below outlines the general mechanisms for nucleophilic and electrophilic fluorination.

Fluorination_Mechanisms cluster_nucleophilic Nucleophilic Fluorination (e.g., DAST) cluster_electrophilic Electrophilic Fluorination (e.g., Selectfluor) Nuc_Start R-OH (Alcohol) Nuc_Reagent DAST (Et₂NSF₃) Nuc_Inter [R-O-SF₂NEt₂]⁺ F⁻ (Intermediate) Nuc_Start->Nuc_Inter + DAST Nuc_Product R-F (Alkyl Fluoride) Nuc_Inter->Nuc_Product SN2 attack by F⁻ Elec_Start Enolate / Electron-Rich Arene Elec_Reagent Selectfluor ([F-TEDA]⁺) Elec_TS [Transition State] (Attack on F⁺) Elec_Start->Elec_TS + Selectfluor Elec_Product α-Fluoro Ketone / Aryl Fluoride Elec_TS->Elec_Product

Caption: General mechanisms of fluorination reactions.

Part 4: Case Studies - Fluorine in Action

The true value of fluorination is demonstrated in its successful application in marketed drugs across various therapeutic areas.[1][12]

  • Sitagliptin (Januvia®) - DPP-4 Inhibitor: The development of sitagliptin, a drug for type 2 diabetes, involved the strategic incorporation of a trifluoromethyl group. The trifluorophenyl moiety was found to be optimal for potency and selectivity, fitting snugly into a hydrophobic pocket of the DPP-4 enzyme. Furthermore, the 2,4,5-trifluorophenyl group was critical for achieving desired pharmacokinetic properties and efficacy.

  • Fluoxetine (Prozac®) - Antidepressant: Fluoxetine is a classic example where a trifluoromethyl group plays a pivotal role.[1] The para-CF₃ group on the phenoxy ring significantly increases the molecule's lipophilicity, which is crucial for its ability to cross the blood-brain barrier and reach its target, the serotonin transporter.[1] This group also contributes to the metabolic stability of the molecule.

  • Ezetimibe (Zetia®) - Cholesterol Absorption Inhibitor: The discovery of Ezetimibe provides a clear example of using fluorine to block metabolic oxidation.[5] The initial lead compound was susceptible to metabolic attack at several positions. By introducing para-fluoro groups on the two phenyl rings, the metabolic "soft spots" were shielded from hydroxylation, leading to a significantly improved pharmacokinetic profile and enhanced in vivo potency.[5]

Conclusion and Future Perspectives

Fluorine has firmly established itself as an indispensable element in the medicinal chemist's toolbox.[1] Its ability to fine-tune a wide array of molecular properties—from pKa and lipophilicity to metabolic stability and binding affinity—provides a powerful strategy for overcoming common challenges in drug discovery.[5][15] The continued development of novel fluorination methods, particularly those that allow for precise, late-stage functionalization, will further expand the applications of fluorinated building blocks.[1][4] As our understanding of the subtle interplay between fluorine and biological systems grows, the rational design of fluorinated drugs will undoubtedly lead to the development of safer and more effective medicines.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Fluoro-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 3-Fluoro-5-methoxypyridine is a valuable heterocyclic building block in medicinal chemistry and materials science, frequently incorporated into novel pharmaceutical agents and functional materials. Its synthesis, however, presents unique challenges that can impede research and development timelines. This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions. Our goal is to empower you to navigate the complexities of its synthesis with confidence, grounded in mechanistic understanding and field-proven strategies.

Section 1: Overview of Primary Synthetic Strategies

The synthesis of this compound can be approached via several distinct pathways. The choice of route often depends on the availability of starting materials, scale, and the specific technical capabilities of the laboratory. The three most common strategies are Nucleophilic Aromatic Substitution (SNAr), the Balz-Schiemann reaction, and a lithiation-fluorination sequence.

cluster_start Starting Materials cluster_reactions Key Transformations SM1 3-Bromo-5-fluoropyridine R1 Nucleophilic Aromatic Substitution (SNAr) SM1->R1 + NaOMe SM2 3-Amino-5-methoxypyridine R2 Balz-Schiemann Reaction SM2->R2 1. NaNO₂, HBF₄ 2. Heat SM3 3-Bromo-5-methoxypyridine R3 Lithium-Halogen Exchange & Electrophilic Fluorination SM3->R3 1. n-BuLi, -100°C 2. 'F+' source Product This compound R1->Product R2->Product R3->Product

Caption: Primary synthetic routes to this compound.

Each of these routes carries its own set of advantages and potential pitfalls. The following table provides a comparative overview to guide your selection process.

Synthetic Route Key Advantages Common Challenges Typical Yields
Nucleophilic Aromatic Substitution (SNAr) Utilizes readily available starting materials; generally a one-step process; scalable.Requires careful control of reaction conditions (temperature, moisture) to avoid side reactions.60-80%[1]
Balz-Schiemann Reaction Classic and well-established method for introducing fluorine.Involves unstable and potentially hazardous diazonium salt intermediates; yields can be variable.[2][3][4]30-50%
Lithiation & Fluorination Allows for late-stage fluorination.Prone to side reactions (e.g., deprotonation); requires stringent cryogenic conditions (-100 °C) and handling of pyrophoric reagents.[5]Highly variable

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Scenario 1: Nucleophilic Aromatic Substitution (SNAr) Route

This route most commonly involves the reaction of 3-Bromo-5-fluoropyridine with a methoxide source.

Question: My SNAr reaction with sodium methoxide is sluggish, showing low conversion even after prolonged heating. What are the likely causes?

Answer: This is a frequent issue and typically points to problems with reagents or reaction conditions.

  • Reagent Quality: Sodium methoxide (NaOMe) is highly hygroscopic. Exposure to atmospheric moisture will convert it to sodium hydroxide and methanol, quenching the active nucleophile.

    • Causality: The methoxide anion is a much stronger nucleophile and base than the hydroxide anion in this context. Water will protonate the methoxide, rendering it inactive.

    • Solution: Use freshly opened, high-purity NaOMe or NaOMe solution in methanol. If using solid NaOMe, ensure it is handled under an inert atmosphere (e.g., in a glovebox).

  • Solvent Purity: The solvent, typically DMF or DMSO, must be anhydrous.

    • Causality: Trace water in the solvent will consume the NaOMe, reducing the effective concentration of your nucleophile.

    • Solution: Use a freshly opened bottle of anhydrous solvent or dry the solvent over molecular sieves prior to use.

  • Temperature: While heating is necessary, the optimal temperature is critical. For the reaction of 3,5-dibromopyridine with NaOMe, temperatures around 70-90°C are effective.[1]

    • Causality: The pyridine ring is electron-deficient, but activation energy must still be overcome. Insufficient temperature leads to slow reaction rates.

    • Solution: Ensure your reaction is heated to at least 70°C and monitor the internal temperature. A slight increase to 90-100°C may improve the rate, but watch for decomposition (darkening of the reaction mixture).

Question: I'm observing a significant amount of a byproduct that I suspect is 3,5-dimethoxypyridine. How can I prevent this?

Answer: The formation of 3,5-dimethoxypyridine suggests that the fluorine atom is also being substituted. While the C-Br bond is significantly more labile to nucleophilic attack than the C-F bond in this system, harsh conditions can lead to over-reaction.

  • Stoichiometry of Nucleophile: Using a large excess of sodium methoxide can drive the second substitution.

    • Causality: Le Châtelier's principle dictates that a high concentration of the nucleophile will push the reaction towards further substitution, even if the second step is kinetically less favorable.

    • Solution: Use a controlled amount of sodium methoxide, typically 1.1 to 1.3 equivalents. Perform a small-scale trial to find the optimal stoichiometry for your specific conditions.

  • Reaction Time and Temperature: Over-heating or extending the reaction time unnecessarily can promote the less favorable C-F substitution.

    • Causality: Given enough energy (temperature) and time, even the less reactive C-F bond can be cleaved.

    • Solution: Monitor the reaction closely by TLC or GC-MS. Once the starting material (3-Bromo-5-fluoropyridine) is consumed, work up the reaction promptly. Avoid prolonged heating after the primary reaction is complete.

cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Start Low Yield / Conversion in SNAr Reaction Cause1 Reagent Quality Issue? Start->Cause1 Check NaOMe Cause2 Solvent Purity Issue? Start->Cause2 Check Solvent Cause_Temp Incorrect Temperature? Start->Cause_Temp Check Temp Sol1 Use fresh, anhydrous Sodium Methoxide. Handle under inert gas. Cause1->Sol1 Sol2 Use anhydrous grade solvent. Dry over molecular sieves. Cause2->Sol2 Sol_Temp Ensure internal temp is 70-90°C. Monitor reaction progress. Cause_Temp->Sol_Temp

Caption: Troubleshooting workflow for low yield in SNAr reactions.

Scenario 2: Balz-Schiemann Reaction

This route begins with 3-Amino-5-methoxypyridine, which is converted to a diazonium salt and then thermally decomposed.

Question: The decomposition of my 3-methoxypyridine-5-diazonium tetrafluoroborate salt gives a low yield of the desired product and a lot of dark, insoluble tar. How can I improve this step?

Answer: Tar formation during the decomposition of diazonium salts is a classic problem, often stemming from the purity of the salt and the decomposition conditions.

  • Purity of the Diazonium Salt: The isolated diazonium salt must be meticulously pure and completely dry.

    • Causality: Impurities, especially residual acid or water, can catalyze polymerization and other side reactions upon heating. Diazonium salts are high-energy intermediates, and their decomposition pathway is sensitive to contaminants.

    • Solution: After precipitation, wash the diazonium salt with cold diethyl ether and dry it thoroughly under vacuum at room temperature. Do not heat the salt during drying.

  • Decomposition Method: The method of thermal decomposition is critical.

    • Causality: Simply heating the dry solid can lead to an uncontrolled, exothermic reaction, favoring decomposition into undesirable products (tars) over the desired aryl fluoride.

    • Solution:

      • Solvent Decomposition: Suspend the diazonium salt in an inert, high-boiling solvent like dichlorobenzene or decane and heat the mixture gradually. This allows for better temperature control.

      • No Solvent: If decomposing without a solvent, mix the dry salt with an inert solid like sand to help dissipate heat and ensure a more controlled decomposition.

      • Alternative Reagents: Modern variations of this reaction avoid isolating the diazonium salt by performing the diazotization and fluorodediazoniation in situ using anhydrous hydrogen fluoride (HF) or HF-Pyridine solutions, which can give cleaner reactions and better yields.[3]

Section 3: Detailed Experimental Protocol

Protocol: Synthesis of this compound via SNAr

This protocol is based on established methods for nucleophilic substitution on halopyridines and represents a reliable route to the target compound.[1][6]

Materials:

  • 3-Bromo-5-fluoropyridine (1.0 eq)

  • Sodium methoxide (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere synthesis

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Bromo-5-fluoropyridine (1.0 eq).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous DMF via syringe to achieve a concentration of approximately 0.5 M.

  • Reagent Addition: While stirring, add sodium methoxide (1.2 eq) portion-wise at room temperature. A slight exotherm may be observed.

  • Reaction Conditions: Heat the reaction mixture to 80°C using an oil bath. Monitor the reaction progress by TLC or GC-MS every 1-2 hours. The reaction is typically complete within 4-8 hours.

  • Work-up: Once the starting material is consumed, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing diethyl ether and saturated aqueous NH₄Cl solution.

  • Extraction: Shake the funnel and separate the layers. Extract the aqueous layer two more times with diethyl ether.

  • Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford pure this compound.

Section 4: Frequently Asked Questions (FAQs)

Q1: Which starting material is best? 3-Bromo-5-fluoropyridine or 3-fluoro-5-bromopyridine? A1: For a nucleophilic substitution with sodium methoxide, 3-bromo-5-fluoropyridine is generally preferred. The carbon-bromine bond is weaker and bromine is a better leaving group than fluorine in SNAr reactions on electron-deficient rings, leading to more selective and faster substitution at the 3-position.

Q2: What are the critical safety precautions for the SNAr route? A2: Sodium methoxide is corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses). The reaction should be quenched carefully, as adding water or acid to unreacted NaOMe can generate significant heat.

Q3: Can I use a different base, like potassium carbonate, for the SNAr reaction? A3: It is not recommended. The nucleophile is the methoxide ion, not the base itself. While a strong base like potassium tert-butoxide could potentially be used in methanol, sodium methoxide provides the required nucleophile directly and is the standard reagent for this transformation. Weaker bases like K₂CO₃ are not strong enough to effectively deprotonate methanol to generate the nucleophile in sufficient concentration.

Q4: My final product appears pure by ¹H NMR but has a slight yellow color. Is this a problem? A4: A faint yellow color in pyridine derivatives is common and often caused by trace impurities that are difficult to detect by NMR. For most applications, this is not an issue. If high purity is required (e.g., for pharmaceutical use), a second purification step such as distillation under reduced pressure or recrystallization (if the product is a solid at low temperature) may be necessary.

References

Technical Support Center: Purification of Fluorinated Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Purification of Fluorinated Pyridine Derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges associated with purifying these valuable compounds. The introduction of fluorine into a pyridine scaffold dramatically alters its physicochemical properties, demanding carefully considered purification strategies. This resource provides in-depth troubleshooting guides and frequently asked questions to navigate these complexities effectively.

Troubleshooting Guide: Common Purification Issues

This section addresses specific, recurring problems encountered during the purification of fluorinated pyridine derivatives in a practical question-and-answer format.

Issue 1: Poor Separation and Peak Tailing in Column Chromatography

Question: My fluorinated pyridine derivative is showing significant peak tailing and streaking on my silica gel column, leading to poor separation from impurities. What is causing this, and how can I resolve it?

Answer: This is the most common issue when purifying pyridine derivatives. The root cause is the strong interaction between the basic lone pair of electrons on the pyridine nitrogen and the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1] This creates a secondary, non-ideal retention mechanism, resulting in broad, tailing peaks. Fluorination can sometimes reduce the basicity of the pyridine ring, but this interaction often remains problematic.

Here is a systematic approach to mitigate this issue:

1. Neutralize the Stationary Phase: The most direct solution is to "cap" the acidic silanol groups.

  • Mobile Phase Additives: Add a small amount of a volatile base to your eluent system. Triethylamine (TEA) at 0.1-1% (v/v) is standard. The TEA acts as a competing base, preferentially binding to the silanol groups and allowing your fluorinated pyridine to elute with a much-improved peak shape.[1] Ammonia (e.g., using a 2M solution in methanol as part of the mobile phase) can also be effective.

  • Pre-treating the Silica: You can prepare a slurry of silica gel in your chosen eluent containing the basic additive. This ensures the stationary phase is fully neutralized before you load your compound.

2. Use a Different Stationary Phase: If mobile phase additives are insufficient or undesirable, consider an alternative stationary phase.

  • Basic Alumina: Alumina is generally more basic than silica and can be an excellent choice for purifying basic compounds like pyridines.[2]

  • Deactivated or End-Capped Silica: Commercially available "end-capped" silica, where the silanol groups are derivatized (e.g., with trimethylsilyl groups), has fewer free acidic sites and can significantly reduce tailing.[1]

  • Fluorinated Phases: For compounds with high fluorine content, a fluorinated stationary phase (e.g., pentafluorophenyl or PFP) can offer unique selectivity based on fluorous interactions, potentially separating your target compound from non-fluorinated impurities more effectively.[3][4]

Workflow for Troubleshooting Peak Tailing

G start Start: Peak Tailing Observed add_tea Add 0.5-1% Triethylamine to Mobile Phase start->add_tea check_shape Assess Peak Shape add_tea->check_shape change_phase Switch Stationary Phase check_shape->change_phase Not Resolved success Success: Improved Peak Shape check_shape->success Resolved alumina Try Basic Alumina change_phase->alumina fluorinated_phase Try Fluorinated Phase (e.g., PFP) change_phase->fluorinated_phase end_capped Try End-Capped Silica change_phase->end_capped alumina->success fluorinated_phase->success end_capped->success

Caption: A logical workflow for systematically resolving peak tailing issues.

Issue 2: Removing Residual Pyridine or High-Boiling Solvents

Question: My reaction was run in pyridine, or I used a high-boiling solvent like DMF or NMP. Now I can't get rid of the final traces. How can I remove them effectively?

Answer: Removing high-boiling polar solvents is a common challenge. For pyridine, its basicity can be used to your advantage.

1. Acidic Wash (for Pyridine): If your target fluorinated pyridine derivative is stable to acid, this is the most effective method.

  • Dissolve your crude product in an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Wash the organic layer with a dilute aqueous acid solution, such as 1M HCl or 5% aqueous citric acid.[5] The pyridine will be protonated to form a water-soluble pyridinium salt, which partitions into the aqueous layer.[6][7]

  • Perform multiple washes (2-3 times) to ensure complete removal.

  • Finally, wash with brine to remove excess water, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate.

2. Azeotropic Distillation: For residual pyridine, water, or other solvents, azeotropic distillation is a powerful technique.

  • Add a solvent that forms a low-boiling azeotrope with the impurity you want to remove. Toluene is an excellent choice for removing both water and residual pyridine.[5][8]

  • Concentrate the mixture on a rotary evaporator. The toluene will co-distill with the impurity, effectively removing it. Repeat this process 2-3 times for best results.

3. High Vacuum: For stubborn, high-boiling solvents like DMF or DMSO, connecting the flask to a high vacuum line (with a cold trap) for several hours or overnight can remove the final traces after initial evaporation.

Issue 3: Difficulty with Crystallization

Question: My fluorinated pyridine derivative is an oil, but I believe it should be a solid. I'm having trouble inducing crystallization for purification. What should I try?

Answer: The presence of fluorine atoms can disrupt crystal packing compared to their non-fluorinated analogs, making crystallization more difficult.[9] Impurities are also a major inhibitor of crystallization.

1. Initial Purification: First, ensure your material is reasonably pure (>90%). An oily crude product will rarely crystallize. Perform a quick filtration through a silica plug or a rapid column chromatography to remove baseline impurities.

2. Solvent Screening: Systematically screen a range of solvents with varying polarities.

  • Good Solvents: Find a solvent that dissolves your compound well at elevated temperatures (e.g., boiling).

  • Anti-Solvents: Find a solvent in which your compound is poorly soluble or insoluble.

  • Techniques:

    • Slow Evaporation: Dissolve the oil in a volatile solvent (e.g., DCM, ether) in a loosely covered vial and let it evaporate slowly in a fume hood.

    • Vapor Diffusion: Place your compound dissolved in a "good" solvent inside a larger chamber containing an "anti-solvent." The anti-solvent vapor will slowly diffuse into the solution, reducing solubility and promoting crystal growth.

    • Cooling: Dissolve your compound in a minimal amount of a hot solvent and cool it slowly to room temperature, then in a refrigerator or freezer.

3. Scratching and Seeding:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a tiny crystal from a previous batch, add it to a supersaturated solution to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing a purification method for a novel fluorinated pyridine derivative?

A1: The best starting point is a small-scale analytical assessment.

  • Assess Solubility and Polarity: Test the solubility of your crude material in common lab solvents (hexane, ethyl acetate, DCM, methanol). This will give you a feel for its polarity.

  • Run Analytical TLC: Spot the crude material on a silica TLC plate and test several eluent systems (e.g., starting with 80:20 Hexane:EtOAc and moving to more polar systems). Add a drop of TEA to the developing chamber to see if it improves the spot shape. This will inform your choice of conditions for column chromatography.

  • Consider an Acid-Base Extraction: If your TLC shows impurities that are not basic, a preliminary acid-base wash (as described in Issue 2) can be an excellent first purification step to remove non-basic side products.[6]

Purification Method Selection Guide

G start Start: Crude Fluorinated Pyridine Derivative is_solid Is the crude material a solid? start->is_solid is_volatile Is the compound volatile (low MW)? is_solid->is_volatile No (Oil) recrystallize Attempt Recrystallization is_solid->recrystallize Yes impurities_non_basic Are major impurities non-basic? is_volatile->impurities_non_basic No distill Consider Distillation (Vacuum if high BP) is_volatile->distill Yes acid_wash Perform Acid-Base Extraction impurities_non_basic->acid_wash Yes chromatography Proceed to Column Chromatography impurities_non_basic->chromatography No/Unsure recrystallize->chromatography If fails or needs further purity distill->chromatography If fails or needs further purity acid_wash->chromatography (Followed by)

Caption: Decision tree for selecting an initial purification strategy.

Q2: How does the position and number of fluorine atoms affect purification?

A2: Fluorine's high electronegativity significantly impacts the molecule's properties:

  • Basicity (pKa): Fluorine atoms are electron-withdrawing, which decreases the electron density on the pyridine nitrogen and lowers its basicity (pKa). A 2-fluoropyridine is significantly less basic than pyridine. This can sometimes reduce tailing on silica gel, but often not enough to eliminate the need for additives.

  • Polarity & Elution: The effect on polarity is complex. While the C-F bond is highly polar, the overall molecular polarity and its interaction with chromatographic phases depend on the molecule's total dipole moment. Increased fluorination can decrease retention on normal-phase silica and increase retention on reversed-phase (e.g., C18) or fluorinated phases.[3]

  • Boiling Point: Fluorination generally increases molecular weight and can lead to higher boiling points, although this is not always predictable and depends on intermolecular forces.[2] This is a critical consideration for purification by distillation.

Q3: Are there any safety concerns specific to purifying fluorinated pyridines?

A3: Yes. While many fluorinated compounds are stable, you should be aware of potential hazards.

  • Toxicity: Many heterocyclic compounds, including pyridines, are toxic.[8] Fluorinated organic molecules can have unique toxicological profiles. Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Thermal Stability: Some polyfluorinated compounds can be thermally unstable. If using distillation, it is often wise to use vacuum distillation to lower the required temperature and prevent decomposition.[10]

  • Reactivity: Be aware of potential reactivity. For example, a fluorine atom on a pyridine ring can be susceptible to nucleophilic aromatic substitution (SNAr), especially if activated by other electron-withdrawing groups. This could lead to degradation if incompatible reagents or conditions are used during workup and purification.

Protocols
Protocol 1: Standard Acid-Base Extraction for Purification

This protocol is designed to separate a basic fluorinated pyridine derivative from neutral or acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture (e.g., 1.0 g) in a suitable organic solvent (50 mL), such as ethyl acetate or DCM, in a separatory funnel.

  • Acidic Wash: Add 25 mL of 1M aqueous HCl to the separatory funnel. Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer (containing your protonated product as a salt). Keep the organic layer, which contains neutral/acidic impurities.

  • Basification: Transfer the aqueous layer to a clean flask and cool it in an ice bath. Slowly add a base (e.g., 3M NaOH or solid NaHCO₃) with stirring until the pH is > 9. This will deprotonate your product, which may precipitate or form an oil.

  • Re-extraction: Transfer the basified aqueous solution back to a separatory funnel. Extract the deprotonated product back into an organic solvent (e.g., 3 x 30 mL of DCM).

  • Drying and Concentration: Combine the organic extracts, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: Flash Column Chromatography with a Basic Additive

This protocol is optimized to prevent peak tailing of basic fluorinated pyridines on silica gel.

  • Solvent Preparation: Prepare your eluent system (e.g., Hexane:Ethyl Acetate) and add 0.5% (v/v) of triethylamine (TEA). For a 1 L stock, add 5 mL of TEA.

  • Column Packing: Pack a flash chromatography column with silica gel using your prepared eluent. Ensure the column is packed evenly without air bubbles.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution to a dry powder.

  • Elution: Carefully load the dried sample onto the top of the packed column. Begin elution with your prepared mobile phase, gradually increasing polarity if a gradient is required.

  • Fraction Collection: Collect fractions and monitor them by TLC (remember to use a TLC chamber containing the same TEA-modified eluent) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and concentrate under reduced pressure. To remove the final traces of TEA, you can re-dissolve the product in DCM, wash with water, dry, and re-concentrate.

Data Summary Table

Table 1: Comparison of Chromatographic Stationary Phases for Fluorinated Pyridine Purification

Stationary PhasePrinciple of SeparationBest Suited ForCommon IssuesMitigation Strategy
Silica Gel Polarity (Normal Phase)General purpose; good for separating isomers.Strong peak tailing due to acidic silanols.[1]Add 0.1-1% TEA or NH₃ to the mobile phase.[1]
Alumina (Basic) Polarity (Normal Phase)Basic compounds like pyridines.[2]Can be too retentive; potential for degradation of sensitive compounds.Start with a more polar eluent than for silica.
C18 (Reversed-Phase) HydrophobicityPolar fluorinated pyridines; aqueous workups.Peak tailing if residual silanols are present.Use a mobile phase with a low pH buffer (e.g., 0.1% TFA or formic acid).
PFP (Pentafluorophenyl) Multiple (hydrophobic, π-π, dipole, fluorous)[3]Highly fluorinated compounds; separating from non-fluorinated analogs.[4]Different selectivity can be unpredictable.Requires methodical screening of mobile phases (e.g., ACN vs. MeOH).[11]

References

Technical Support Center: Optimizing Buchwald-Hartwig Amination of 3-Fluoro-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the Buchwald-Hartwig amination of 3-fluoro-5-methoxypyridine. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the nuances of this specific transformation. Our goal is to equip you with the scientific rationale and practical guidance necessary to achieve high yields and purity in your C-N cross-coupling reactions.

Understanding the Substrate: this compound

The successful amination of this compound is contingent on understanding its unique electronic and steric profile. The pyridine core is inherently electron-deficient, which can sometimes complicate the catalytic cycle. Furthermore, the substituents at the 3 and 5 positions introduce additional electronic effects:

  • 3-Fluoro Group: The high electronegativity of the fluorine atom significantly withdraws electron density from the pyridine ring, making the carbon at the site of halogenation more electrophilic and potentially more susceptible to oxidative addition.

  • 5-Methoxy Group: Conversely, the methoxy group is electron-donating through resonance, which can somewhat counteract the effect of the fluorine and the ring nitrogen.

This electronic push-pull dynamic necessitates a carefully optimized catalytic system to achieve a balance between efficient oxidative addition and reductive elimination, while mitigating potential side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity trend for halogens on the pyridine ring in Buchwald-Hartwig amination?

In palladium-catalyzed cross-coupling reactions, the reactivity of halopyridines generally follows the trend: I > Br > Cl.[1][2] This is inversely correlated with the carbon-halogen bond strength.[1] Consequently, if you are working with a chloro or bromo analogue of this compound, you will likely need a more active catalyst system compared to an iodo-substituted starting material.

Q2: Can the pyridine nitrogen inhibit the palladium catalyst?

Yes, the lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation. This is a common challenge with pyridine substrates. The use of bulky, electron-rich phosphine ligands is crucial to shield the palladium and disfavor this inhibitory interaction.[3]

Q3: What are the most critical reaction parameters to optimize for this substrate?

For the amination of this compound, the most critical parameters to screen are the ligand , base , and solvent . The interplay between these three components will dictate the success of the reaction. A systematic screening approach is highly recommended.

Q4: Should I be concerned about nucleophilic aromatic substitution (SNAr) as a competing pathway?

While the fluorine atom activates the ring towards nucleophilic attack, under the basic conditions of the Buchwald-Hartwig amination, SNAr is a potential side reaction, especially with highly nucleophilic amines. However, the palladium-catalyzed pathway is generally much faster with an optimized catalyst system. If you observe significant SNAr products, consider using a weaker base or a more active catalyst to favor the desired C-N coupling.

Troubleshooting Guide

Problem 1: Low to No Product Formation

This is one of the most common issues and can be attributed to several factors. A systematic approach to troubleshooting is essential.

Potential Cause Troubleshooting Steps & Scientific Rationale
Inefficient Oxidative Addition The C-X bond (where X is your halogen) may not be reactive enough. This is particularly true for chloropyridines. Solution: 1. If possible, switch to the corresponding bromo- or iodopyridine.[1][2] 2. For less reactive halides, employ a highly active catalyst system. Bulky, electron-rich phosphine ligands such as those from the Buchwald (e.g., XPhos, SPhos, RuPhos) or Hartwig research groups are often effective as they promote oxidative addition.[4]
Catalyst Inhibition The pyridine nitrogen is likely deactivating your catalyst. Solution: Use bulky phosphine ligands that create a sterically hindered environment around the palladium center, thus preventing coordination of the pyridine nitrogen.[3]
Incorrect Base Selection The choice of base is critical for the deprotonation of the amine to form the active palladium-amido complex. Solution: Strong, non-coordinating bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often the first choice.[5] However, if your substrate is base-sensitive, consider weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), though this may necessitate higher reaction temperatures.[5]
Poor Solvent Choice The solvent influences the solubility of reagents and the stability of the catalytic species. Solution: Toluene and dioxane are common starting points. If solubility is an issue, a more polar aprotic solvent like tetrahydrofuran (THF) or tert-butanol (t-BuOH) can be beneficial. Avoid using coordinating solvents like pyridine itself.
Problem 2: Significant Hydrodehalogenation Side Product

Hydrodehalogenation, the replacement of the halogen with a hydrogen atom, is a frequent side reaction. It often arises from a competing β-hydride elimination pathway from a palladium-amido intermediate.

Potential Cause Troubleshooting Steps & Scientific Rationale
Slow Reductive Elimination If the desired C-N bond formation is slow, the competing β-hydride elimination pathway can become dominant. Solution: Employ bulky, electron-rich ligands like BrettPhos or RuPhos, which have been specifically designed to accelerate the rate of reductive elimination.[4]
Amine Structure Primary amines are generally more prone to causing hydrodehalogenation than secondary amines. Solution: If your synthetic route allows, using a secondary amine may reduce the amount of this side product.
Reaction Conditions Higher temperatures can sometimes favor side reactions. Solution: If the desired reaction proceeds at a reasonable rate, try lowering the temperature slightly to disfavor the hydrodehalogenation pathway.

Recommended Starting Conditions & Optimization Tables

The following tables provide a starting point for the optimization of your Buchwald-Hartwig amination of this compound. It is crucial to screen a variety of conditions to find the optimal system for your specific amine coupling partner.

Table 1: Ligand Selection Guide for Pyridine Amination
Ligand ClassRepresentative LigandsKey Characteristics & Recommendations
Bulky Biaryl Phosphines RuPhos, BrettPhos, XPhos, SPhosGenerally provide the best performance for pyridine substrates due to their steric bulk and electron-rich nature, which promote both oxidative addition and reductive elimination while minimizing catalyst inhibition.[3][4]
Chelating Bisphosphines XantphosCan be effective, particularly in preventing the formation of inactive palladium dimers.[4]
Ferrocene-Based Josiphos-type ligandsHave also shown success in the amination of challenging heteroaryl halides.[4]
Table 2: Base Selection Guide
BaseAdvantagesDisadvantages
NaOtBu Often leads to the highest reaction rates and allows for lower catalyst loadings.Incompatible with many electrophilic functional groups.[5]
LHMDS Useful for substrates with protic functional groups and for reactions at lower temperatures.Can be incompatible with certain functional groups at elevated temperatures.[5]
Cs₂CO₃ Offers excellent functional group tolerance.Can be more expensive and may lead to stirring difficulties on a larger scale.[5]
K₃PO₄ / K₂CO₃ Good functional group tolerance and cost-effective.Often requires higher catalyst loadings and longer reaction times.[5]

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine

This protocol is adapted from a procedure for a structurally similar substrate and serves as an excellent starting point for this compound.[6]

  • Reaction Setup: In an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Seal the flask and replace the atmosphere with an inert gas (argon or nitrogen) by evacuating and backfilling three times.

  • Under the inert atmosphere, add the base (e.g., NaOt-Bu, 1.4 equivalents) and this compound (1.0 equivalent).

  • Add anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of 0.1-0.2 M) via syringe.

  • Finally, add the amine (1.2 equivalents) to the reaction mixture via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizing the Catalytic Cycle and Troubleshooting Workflow

To further aid in your experimental design and troubleshooting, the following diagrams illustrate the key mechanistic steps and a logical workflow for addressing common issues.

Buchwald_Hartwig_Cycle cluster_main Catalytic Cycle Pd0 Pd(0)L Active Catalyst OA_Complex Pd(II) Complex Pd0->OA_Complex Oxidative Addition (Ar-X) Amine_Coord Amine Coordination OA_Complex->Amine_Coord Amine (HNR'R'') Amido_Complex Pd(II)-Amido Complex Amine_Coord->Amido_Complex Deprotonation (Base) Amido_Complex->Pd0 Amido_Complex->Pd0 Product Ar-NR'R'' Product Amido_Complex->Product Reductive Elimination Beta_Hydride β-Hydride Elimination Amido_Complex->Beta_Hydride

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting_Workflow Start Low or No Product Check_Catalyst Screen Ligands (Bulky, Electron-Rich) Start->Check_Catalyst Check_Base Vary Base (NaOtBu, LHMDS, Cs2CO3) Check_Catalyst->Check_Base Check_Solvent Optimize Solvent (Toluene, Dioxane, THF) Check_Base->Check_Solvent Check_Temp Increase Temperature Check_Solvent->Check_Temp Hydrodehalogenation Hydrodehalogenation Observed? Check_Temp->Hydrodehalogenation Optimize_Ligand_RE Use Ligand Promoting Reductive Elimination (e.g., BrettPhos) Hydrodehalogenation->Optimize_Ligand_RE Yes Success Successful Reaction Hydrodehalogenation->Success No Lower_Temp Lower Temperature Optimize_Ligand_RE->Lower_Temp Lower_Temp->Success

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with Fluorinated Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cross-coupling reactions involving fluorinated pyridines. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges and opportunities presented by these valuable building blocks. As fluorinated pyridines are increasingly incorporated into pharmaceuticals and agrochemicals, mastering their synthesis is paramount. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate your experimental challenges.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions and concepts you should consider before initiating or optimizing your cross-coupling reactions.

Q1: What makes cross-coupling reactions with fluorinated pyridines so challenging compared to their non-fluorinated analogs?

A: The challenges are multifaceted and stem from the interplay of the pyridine nitrogen and the fluorine substituents:

  • Catalyst Inhibition (The "2-Pyridyl Problem"): The lone pair of electrons on the pyridine nitrogen, particularly when the coupling site is at the 2-position, can coordinate strongly to the palladium catalyst.[1][2] This coordination can lead to the formation of inactive or less active catalyst species, effectively "poisoning" the catalyst and hindering the reaction.[1][2]

  • Electronic Effects of Fluorine: Fluorine is a highly electronegative atom that exerts a strong electron-withdrawing inductive effect. This can make the oxidative addition step of the catalytic cycle more difficult by reducing the electron density of the C-X (where X is a halide) bond. However, this same effect makes the pyridine ring more electron-deficient and susceptible to side reactions like nucleophilic aromatic substitution (SNAr).[3][4]

  • Potential for C-F Bond Activation: While the C-F bond is the strongest single bond to carbon, under certain conditions, particularly with highly fluorinated pyridines or forcing reaction conditions, the catalyst can activate a C-F bond instead of the intended C-X bond.[5][6] This leads to undesired side products. Nickel catalysts are sometimes used to intentionally and selectively activate C-F bonds.

Q2: How does the position of the fluorine atom on the pyridine ring affect reactivity?

A: The position is critical and dictates the electronic environment of the reaction center.

  • Fluorine at the 2- or 6-position: A fluorine atom ortho to the leaving group can significantly reduce the Lewis basicity of the pyridine nitrogen.[1] This mitigates the "2-pyridyl problem" by lessening the catalyst's propensity for inhibition, often leading to improved reaction outcomes compared to non-fluorinated 2-halopyridines.[1]

  • Fluorine at the 3- or 5-position: Fluorine at these positions primarily acts as an electron-withdrawing group, influencing the overall electron density of the ring and the reactivity of the C-X bond.

  • Fluorine at the 4-position: A fluorine atom para to a leaving group at the 2-position will strongly influence the electronics of that bond, potentially making oxidative addition more challenging.

Q3: What are the recommended starting catalyst systems for a Suzuki-Miyaura coupling with a fluorinated pyridine?

A: For a robust starting point, a palladium(II) precatalyst with a suitable phosphine ligand is recommended. A widely successful and commercially available system is Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)).[7][8][9] This catalyst has demonstrated efficacy in coupling various heteroaryl boronic acids and esters with fluorinated pyridine electrophiles, often under relatively mild conditions (65-100 °C).[7][8]

Other common starting points include:

  • Catalyst: Pd(OAc)₂ or Pd₂(dba)₃

  • Ligands: PPh₃, or more specialized Buchwald-type biarylphosphine ligands like SPhos or XPhos, which can be effective for more challenging substrates.

Q4: For a C-N coupling, when should I choose a Buchwald-Hartwig amination over a classical SNAr reaction?

A: The choice depends on the substrate's activation and the desired reaction conditions.

  • Choose SNAr when: The pyridine ring is highly activated by multiple electron-withdrawing groups (including the fluorine atom). SNAr is often simpler, requires no catalyst, but may demand harsh conditions (high temperatures, strong bases) which can be incompatible with sensitive functional groups.[4][10]

  • Choose Buchwald-Hartwig Amination when: The pyridine ring is not sufficiently activated for SNAr, or when milder conditions are required to preserve functional groups. Buchwald-Hartwig reactions offer a broader substrate scope and generally proceed under milder basic conditions.[11] For fluorinated amines, which are less basic, specialized conditions using weaker bases like potassium phenoxide (KOPh) may be necessary to prevent product degradation and achieve high yields.[12]

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments.

Problem: My reaction yield is low, or the reaction is not going to completion.

Possible Causes & Solutions:

  • Poor Reagent Quality:

    • Boronic Acids (Suzuki): Pyridineboronic acids are notoriously prone to decomposition and protodeboronation, especially in the presence of moisture or acid.[13]

    • Solution: Use freshly purchased boronic acid or a more stable derivative like a pinacol boronic ester or an MIDA boronate.[14] Ensure all reagents are pure and dry.

  • Inefficient Catalyst System:

    • The chosen catalyst/ligand combination may not be optimal for your specific substrate.

    • Solution: Screen a panel of ligands. For Suzuki reactions, start with Pd(dppf)Cl₂.[7] If that fails, try a system like Pd(OAc)₂ with a bulky, electron-rich biarylphosphine ligand (e.g., SPhos, XPhos). The increased steric bulk and electron-donating ability of these ligands can promote the reductive elimination step and stabilize the catalyst.

  • Inadequate Degassing:

    • Palladium(0), the active catalytic species, is sensitive to oxidation by atmospheric oxygen, which leads to catalyst deactivation.

    • Solution: Ensure all solvents are rigorously degassed before use. This can be done by bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes or by using a freeze-pump-thaw technique for more sensitive reactions.[13]

  • Incorrect Base or Solvent:

    • The choice of base and solvent is critical for reaction success.

    • Solution: For Suzuki couplings, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[7][13] A solvent system of dioxane/water or MeCN/water is often effective.[7][13] If you suspect protodeboronation is an issue, try using a milder, non-aqueous base like potassium fluoride (KF). For Buchwald-Hartwig aminations with sensitive fluorinated amines, a weaker base like KOPh may be required.[12]

Problem: I am observing significant defluorination or other C-F activation byproducts.

Possible Causes & Solutions:

  • Reaction Conditions are too Harsh:

    • High temperatures or prolonged reaction times can promote C-F activation, especially with electron-rich phosphine ligands.

    • Solution: Attempt the reaction at a lower temperature. Monitor the reaction by TLC or LC-MS to find the point of maximum product formation before significant byproduct formation occurs.

  • Inappropriate Ligand Choice:

    • The ligand influences the selectivity of the catalyst. Highly electron-donating ligands can make the palladium center more prone to activating strong C-F bonds.

    • Solution: Screen different ligands. Sometimes a less electron-rich ligand can disfavor C-F activation. Alternatively, if selective C-F activation is desired, nickel-based catalysts are often more effective.[6]

Problem: My catalyst is turning into palladium black, and the reaction has stalled.

Possible Causes & Solutions:

  • Catalyst Instability:

    • The active Pd(0) species can aggregate to form inactive palladium black if not properly stabilized by the ligand.

    • Solution: Increase the ligand-to-palladium ratio (e.g., from L:Pd of 2:1 to 4:1). Use more robust, sterically hindered ligands like Buchwald's biarylphosphines, which are designed to prevent catalyst decomposition.

  • Impurities in Reagents or Solvents:

    • Certain impurities can accelerate catalyst decomposition.

    • Solution: Use high-purity, anhydrous solvents and ensure all glassware is scrupulously clean and dry. Purify your starting materials if their quality is suspect.

Data & Catalyst Recommendations

The following table summarizes recommended starting conditions for various cross-coupling reactions involving fluorinated pyridines. These should be considered as starting points for optimization.

Reaction TypeElectrophileNucleophileRecommended Catalyst SystemBaseSolventRef.
Suzuki-Miyaura Chloro/Bromo-fluoropyridineAryl/Heteroaryl Boronic Acid/EsterPd(dppf)Cl₂ (3-10 mol%)K₂CO₃ or K₃PO₄Dioxane/H₂O, MeCN/H₂O[7][13]
Buchwald-Hartwig Bromo-fluoropyridineFluoroalkylamine[Pd(allyl)Cl]₂ / AdBippyPhosKOPhToluene[12]
Buchwald-Hartwig Iodo-fluoropyridineAromatic AminePd(OAc)₂ / BINAPK₂CO₃Dioxane[15]
Sonogashira Bromo-fluoropyridineTerminal AlkynePd(PPh₃)₂Cl₂ / CuIEt₃NTHF or DMF[16][17]
Stille Iodo/Bromo-fluoropyridineOrganostannanePd(PPh₃)₄LiCl (additive)DMF or Toluene[18][19]
Heck Iodo/Bromo-fluoropyridineAlkene (e.g., acrylate)Pd(OAc)₂ / PPh₃Et₃N or K₂CO₃DMF or MeCN[20][21]
Visualized Workflows and Mechanisms

Visualizing the catalytic cycle and the decision-making process can help in understanding and troubleshooting reactions.

Catalytic_Cycle cluster_cycle Pd(0)/Pd(II) Catalytic Cycle cluster_pitfalls Potential Pitfalls with Fluorinated Pyridines PdL2 Pd(0)L₂ (Active Catalyst) OxiAdd Oxidative Addition (R¹-X) Pd_Intermediate R¹-Pd(II)(X)L₂ PdL2->Pd_Intermediate R¹-X (Fluoropyridine-Halide) Transmetal Transmetalation (R²-M) Pd_Diorgano R¹-Pd(II)(R²)L₂ Pd_Intermediate->Pd_Diorgano R²-M (e.g., Boronic Acid) Pd_Diorgano->PdL2 RedElim Reductive Elimination Product Product (R¹-R²) Pd_Diorgano->Product Pitfall3 Decomposition: Unstable intermediates lead to Pd(0) black. RedElim->Pitfall3 Poor Ligand Choice Pitfall1 Catalyst Inhibition: Pyridine-N coordinates to Pd(II), hindering transmetalation. Pitfall1->Pd_Intermediate '2-Pyridyl Problem' Pitfall2 Side Reaction: Competitive C-F bond oxidative addition. Pitfall2->PdL2 High T° / Wrong Ligand

Caption: General catalytic cycle with potential failure modes for fluorinated pyridines.

Decision_Workflow start Start: Select Fluorinated Pyridine Substrate reaction_type Choose Coupling Type (e.g., Suzuki, C-N, C-C) start->reaction_type suzuki Suzuki-Miyaura (C-C Bond) reaction_type->suzuki Suzuki buchwald Buchwald-Hartwig (C-N Bond) reaction_type->buchwald C-N other Other (Heck, Sonogashira, etc.) reaction_type->other Other check_2_pyridyl Is coupling at C2 or C6? suzuki->check_2_pyridyl buchwald->check_2_pyridyl yes_2_pyridyl Yes: '2-Pyridyl Problem' is a concern check_2_pyridyl->yes_2_pyridyl Yes no_2_pyridyl No: Standard conditions are a good start check_2_pyridyl->no_2_pyridyl No mitigation Mitigation Strategy: - Use ligands like dppf or bulky biarylphosphines. - Ensure F is present at ortho position to reduce N basicity. yes_2_pyridyl->mitigation catalyst_choice Select Catalyst System: - Pd(dppf)Cl₂ or - Pd₂(dba)₃ + Ligand (XPhos, SPhos) no_2_pyridyl->catalyst_choice mitigation->catalyst_choice base_choice Select Base & Solvent: - K₂CO₃ or K₃PO₄ in Dioxane/H₂O - Consider KF for sensitive substrates catalyst_choice->base_choice run_rxn Run Reaction & Monitor base_choice->run_rxn

References

Technical Support Center: Synthesis of Fluoromethoxypyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of fluoromethoxypyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during their synthetic endeavors. The following content is structured in a question-and-answer format to directly address specific issues you may encounter in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Poor Regioselectivity and Formation of Isomeric Byproducts

Question: I am attempting to synthesize a 2-fluoromethoxy-5-substituted pyridine via a nucleophilic aromatic substitution (SNAr) reaction on a 2-chloro-5-substituted pyridine with sodium fluoromethoxide, but I am observing a significant amount of the 4-fluoromethoxy isomer. How can I improve the regioselectivity?

Answer:

The formation of regioisomers is a common challenge in the synthesis of substituted pyridines via SNAr reactions. The regioselectivity is primarily governed by the electronic properties of the pyridine ring and the stability of the intermediate Meisenheimer complex.[1]

Causality of Isomer Formation:

Nucleophilic attack on a substituted chloropyridine can occur at different positions, primarily at the C2, C4, and C6 positions. The attack at the C2 and C4 positions is generally favored because the negative charge in the resulting Meisenheimer complex can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization.[2][3] The presence of substituents on the pyridine ring can further influence this selectivity.

Troubleshooting Workflow for Improving Regioselectivity:

cluster_0 Regioselectivity Troubleshooting start Isomeric Mixture Observed check_temp Lower Reaction Temperature start->check_temp Initial Step analyze Analyze Product Ratio (GC/LC-MS, NMR) check_temp->analyze Run small scale trials check_solvent Modify Solvent System check_solvent->analyze check_base Alter the Base check_base->analyze check_starting_material Consider Alternative Starting Material check_starting_material->analyze analyze->check_solvent If selectivity is still poor analyze->check_base If further improvement is needed analyze->check_starting_material For fundamentally different approach end Optimized Regioselectivity analyze->end If desired selectivity is achieved

Caption: A workflow for troubleshooting and optimizing the regioselectivity in the synthesis of fluoromethoxypyridines.

Detailed Troubleshooting Steps:

  • Lower the Reaction Temperature: SNAr reactions are often kinetically controlled. Lowering the reaction temperature can enhance the selectivity by favoring the pathway with the lower activation energy, which often corresponds to the formation of the thermodynamically more stable intermediate.

  • Solvent Effects: The polarity of the solvent can influence the stability of the charged intermediates. Experiment with a range of aprotic polar solvents such as DMF, DMSO, and NMP, as well as less polar solvents like THF or dioxane. The optimal solvent will depend on the specific substrate and nucleophile.

  • Choice of Base: The nature of the base used to generate the fluoromethoxide can impact the reaction. Strong, non-nucleophilic bases like sodium hydride (NaH) are commonly used. Consider using alternative bases such as potassium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS) to see if it affects the isomer ratio.

  • Alternative Starting Materials: If modifying the reaction conditions does not provide the desired selectivity, consider an alternative synthetic route. For instance, starting from the corresponding hydroxypyridine and performing an O-alkylation with a fluoromethylating agent can sometimes offer better regiocontrol.[4]

ConditionRationaleExpected Outcome
Lower Temperature Favors the kinetic product, potentially increasing the ratio of the desired isomer.Improved regioselectivity.
Solvent Screening Solvation affects the stability of the Meisenheimer complex.Identification of a solvent that preferentially stabilizes the desired intermediate.
Base Variation The counter-ion of the base can influence the aggregation and reactivity of the nucleophile.Potential improvement in isomer ratio.
Alternative Route O-alkylation of a hydroxypyridine may have different regioselectivity determinants.Higher yield of the desired isomer.
Issue 2: Formation of Dihydroxypyridine Byproducts

Question: During the synthesis of a fluoromethoxypyridine, I am observing a significant amount of a dihydroxypyridine byproduct. What is the likely cause and how can I prevent this?

Answer:

The formation of dihydroxypyridines suggests that your starting material or product is undergoing undesired side reactions, likely hydrolysis or oxidation.

Potential Causes and Solutions:

  • Hydrolysis of Starting Material: If your starting material is a di-substituted halopyridine, residual water in your reaction mixture can lead to the formation of a hydroxypyridine. This hydroxypyridine can then be further hydroxylated under certain conditions.

    • Solution: Ensure all your reagents and solvents are scrupulously dried before use. Perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Oxidative Degradation: Some pyridine derivatives can be susceptible to oxidation, leading to the formation of hydroxylated species.[5]

    • Solution: Degas your solvents and reaction mixture to remove dissolved oxygen. The use of antioxidants can be explored in specific cases, but this is less common for SNAr reactions.

Issue 3: Dimerization of Pyridine Starting Material

Question: My reaction mixture shows a significant amount of a high molecular weight byproduct which I suspect is a bipyridyl dimer. How can I avoid this?

Answer:

Dimerization can occur through a few mechanisms, including radical-mediated coupling or reductive coupling of the starting pyridine.

Minimizing Dimerization:

  • Inert Atmosphere: As with hydroxylation, maintaining a strictly inert atmosphere is crucial to prevent radical-initiated side reactions that can lead to dimerization.

  • Control of Reducing Agents: If your reaction conditions involve a reducing agent (e.g., for the in-situ generation of a nucleophile), ensure it is not potent enough to cause reductive dimerization of your pyridine starting material. The Birch reduction, for example, can lead to dimerization.[6]

  • Temperature Control: Highly exothermic reactions can sometimes promote side reactions. Ensure your reaction temperature is well-controlled.

Issue 4: Purification Challenges - Separating Regioisomers

Question: I have a mixture of fluoromethoxypyridine regioisomers that are very difficult to separate by column chromatography. What other purification techniques can I try?

Answer:

Separating closely related isomers is a common purification challenge.[2]

Purification Strategies:

  • Optimize Chromatography:

    • Solvent System: Experiment with a wide range of solvent systems with different polarities and selectivities (e.g., ethyl acetate/hexanes, dichloromethane/methanol, toluene/ethyl acetate).

    • Stationary Phase: If silica gel is not providing adequate separation, consider using alumina or a reverse-phase C18 column.

    • Additive: For basic compounds like pyridines, adding a small amount of a volatile base like triethylamine (0.1-1%) to the eluent can improve peak shape and resolution by minimizing tailing.

  • Crystallization: If your product is a solid, fractional crystallization can be a highly effective method for separating isomers. Experiment with different solvent systems to find one where the desired isomer has significantly lower solubility.

  • Acid-Base Extraction: The basicity of the pyridine nitrogen can be exploited. The pKa of the different isomers might be slightly different. A carefully controlled acid-base extraction might allow for some enrichment of one isomer over the other, although this is often not sufficient for complete separation.

  • Preparative HPLC: For high-value materials where baseline separation is required, preparative high-performance liquid chromatography (HPLC) is often the most effective, albeit more expensive, solution.

Experimental Protocols

General Protocol for SNAr Synthesis of a Fluoromethoxypyridine

This is a general guideline and may need to be optimized for your specific substrate.

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a reflux condenser under an inert atmosphere (N2 or Ar), add sodium hydride (1.2 eq) as a 60% dispersion in mineral oil.

  • Wash the NaH with dry hexanes (3x) to remove the mineral oil.

  • Add dry, anhydrous DMF (or another suitable aprotic polar solvent) to the flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add fluoromethanol (1.1 eq) dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.

  • Add the chloropyridine starting material (1.0 eq) to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent in vacuo and purify the crude product by column chromatography or another suitable method.

Diagrams

Mechanism of Regioisomer Formation

cluster_0 SNAr on a 2-Chloropyridine start 2-Chloropyridine + FCH2O- intermediate_2 Meisenheimer Complex (Attack at C2) [Negative charge on Nitrogen - Stabilized] start->intermediate_2 Path A intermediate_4 Meisenheimer Complex (Attack at C4) [Negative charge on Nitrogen - Stabilized] start->intermediate_4 Path B product_2 2-Fluoromethoxypyridine intermediate_2->product_2 Loss of Cl- product_4 4-Fluoromethoxypyridine (Byproduct) intermediate_4->product_4 Loss of Cl-

Caption: A simplified diagram showing the competing pathways for the formation of 2- and 4-fluoromethoxypyridine regioisomers.

References

Technical Support Center: Synthesis of 3-Fluoro-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Fluoro-5-methoxypyridine. This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The guidance provided herein is based on established principles of pyridine chemistry and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two most prevalent strategies for synthesizing this compound are:

  • Route A: Balz-Schiemann Reaction on an Aminopyridine Precursor. This is a classic and widely used method for introducing a fluorine atom onto an aromatic ring. The synthesis typically starts from 3-amino-5-methoxypyridine, which undergoes diazotization followed by a fluoro-dediazoniation.[1]

  • Route B: Nucleophilic Aromatic Substitution (SNAr) on a Dihalogenated or Nitro-substituted Pyridine. This approach involves the displacement of a suitable leaving group (e.g., another halogen or a nitro group) by a fluoride or methoxide ion.[2] The reactivity of the pyridine ring is enhanced by its electron-deficient nature.[3]

Q2: Which synthetic route generally offers higher yields and purity?

A2: The Balz-Schiemann route, while multi-stepped, is often favored for its regioselectivity in fluorine introduction. However, yields can be variable and are highly dependent on the stability of the intermediate diazonium salt and the conditions of its decomposition.[4] The SNAr route can be very efficient if a suitably activated precursor is available, but may suffer from side reactions or require harsh conditions.[2]

Q3: What are the primary safety concerns when synthesizing this compound?

A3: The primary safety concerns are associated with the Balz-Schiemann reaction. Aryl diazonium salts are potentially explosive, especially when isolated in a dry state.[4][5] It is crucial to handle these intermediates with care, avoid high temperatures during their formation, and ideally, use them in situ. Additionally, hydrofluoric acid (HF) or its derivatives like HBF₄ are highly corrosive and toxic, requiring specialized handling procedures and personal protective equipment.[6]

Troubleshooting Guide

Low Yield in the Balz-Schiemann Reaction Step

Problem: My yield of this compound from the Balz-Schiemann reaction of 3-amino-5-methoxypyridine is consistently low.

Possible Causes and Solutions:

  • Incomplete Diazotization: The formation of the diazonium salt is a critical step.

    • Troubleshooting:

      • Ensure the reaction temperature is maintained between 0-5 °C. Higher temperatures can lead to premature decomposition of the diazonium salt.

      • Use a slight excess of sodium nitrite (1.05-1.1 equivalents) to ensure complete conversion of the amine.

      • The choice of acid is crucial. While HBF₄ is standard, some protocols suggest the use of anhydrous HF or HF-pyridine for improved stability and yield.[6]

  • Decomposition of the Diazonium Salt: The 3-methoxy-5-pyridyl diazonium salt may be unstable.

    • Troubleshooting:

      • Avoid isolating the diazonium salt. Prepare it in situ and proceed directly to the fluoro-dediazoniation step.

      • Consider alternative counterions to tetrafluoroborate, such as hexafluorophosphate (PF₆⁻) or hexafluoroantimonate (SbF₆⁻), which can sometimes offer greater stability and improved yields.[1]

  • Inefficient Fluoro-dediazoniation: The thermal decomposition of the diazonium salt to introduce fluorine may not be optimal.

    • Troubleshooting:

      • Thermal Decomposition: If performing a traditional thermal decomposition, the temperature is critical. It should be high enough to induce nitrogen evolution but not so high as to cause charring or unwanted side reactions. A typical range is 100-140 °C.

      • Solvent Choice: The choice of solvent for the decomposition can significantly impact the yield. Low- or non-polar solvents can be beneficial.[7]

      • Photochemical Decomposition: For sensitive substrates, photochemical decomposition at lower temperatures can be an alternative to thermal methods.

  • Side Reactions: The electron-rich nature of the methoxy-substituted pyridine ring can lead to side reactions such as the formation of phenols (from reaction with water) or azo compounds.[4]

    • Troubleshooting:

      • Ensure all reagents and solvents are anhydrous to minimize phenol formation.

      • Maintain a low temperature during diazotization to suppress azo coupling.

Impurity Profile in the Final Product

Problem: I am observing significant impurities after the synthesis and purification of this compound.

Possible Impurities and Mitigation Strategies:

ImpurityLikely OriginMitigation Strategy
3-Hydroxy-5-methoxypyridine Reaction of the diazonium salt with residual water.Use anhydrous reagents and solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
3,5-Dimethoxypyridine If starting from a di-substituted pyridine in an SNAr approach, incomplete reaction or side reaction with methoxide.Carefully control the stoichiometry of the reagents and the reaction time. Optimize the temperature to favor the desired substitution.
Starting Material (e.g., 3-amino-5-methoxypyridine) Incomplete reaction during diazotization or fluoro-dediazoniation.Monitor the reaction progress by TLC or LC-MS to ensure complete consumption of the starting material. Consider slightly longer reaction times or a small excess of the appropriate reagent.
Tar/Polymeric Byproducts Uncontrolled decomposition of the diazonium salt at high temperatures.Optimize the thermal decomposition temperature. Consider a gradual increase in temperature or performing the decomposition under vacuum to remove volatile byproducts.

Experimental Protocols

Protocol 1: Synthesis of this compound via Balz-Schiemann Reaction

This protocol is a representative procedure and may require optimization for specific laboratory conditions.

Step 1: Diazotization of 3-amino-5-methoxypyridine

  • To a cooled (0-5 °C) solution of 3-amino-5-methoxypyridine (1.0 eq) in 48% aqueous tetrafluoroboric acid (HBF₄) (2.5-3.0 eq), add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the internal temperature below 5 °C.

  • Stir the resulting slurry at 0-5 °C for 1-2 hours.

  • Collect the precipitated diazonium tetrafluoroborate salt by filtration, wash with cold diethyl ether, and dry under a stream of nitrogen. Caution: Do not dry completely in a vacuum oven as diazonium salts can be explosive when dry. [5]

Step 2: Fluoro-dediazoniation

  • Gently heat the isolated diazonium salt in a suitable high-boiling, non-polar solvent (e.g., toluene or xylene) to 100-120 °C until nitrogen evolution ceases.

  • Alternatively, the decomposition can be performed without a solvent by carefully heating the salt in small portions.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, quench the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended Condition
Diazotization Temperature 0-5 °C
NaNO₂ Stoichiometry 1.1 equivalents
Decomposition Temperature 100-120 °C
Typical Yield 40-60%
Protocol 2: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This protocol outlines a general approach for the synthesis of this compound from a suitable precursor.

Step 1: Methoxylation of 3,5-Difluoropyridine

  • To a solution of 3,5-difluoropyridine (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium methoxide (1.0-1.2 eq) portion-wise at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

ParameterRecommended Condition
Solvent Anhydrous DMF or DMSO
Base Sodium Methoxide (NaOMe)
Temperature 60-80 °C
Typical Yield 60-75%

Visualizing the Workflow

Synthesis_Workflow cluster_route_a Route A: Balz-Schiemann Reaction cluster_route_b Route B: Nucleophilic Aromatic Substitution (SNAr) A1 3-Amino-5-methoxypyridine A2 Diazotization (NaNO₂, HBF₄, 0-5 °C) A1->A2 A3 3-Methoxy-5-pyridyl diazonium tetrafluoroborate A2->A3 A4 Thermal Decomposition (Fluoro-dediazoniation) A3->A4 A5 This compound A4->A5 B1 3,5-Difluoropyridine B2 Methoxylation (NaOMe, DMF, 60-80 °C) B1->B2 B3 This compound B2->B3

Caption: Common synthetic routes to this compound.

Mechanistic Insights

Balz_Schiemann_Mechanism start 3-Amino-5-methoxypyridine diazonium Diazonium Salt [Py-N₂]⁺ BF₄⁻ start->diazonium NaNO₂, HBF₄ cation Aryl Cation [Py]⁺ diazonium->cation Δ, -N₂ product This compound cation->product + F⁻ (from BF₄⁻)

Caption: Simplified mechanism of the Balz-Schiemann reaction.

References

Technical Support Center: Synthesis and Stability of Fluorinated Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and handling of fluorinated pyridines. This resource is designed for researchers, medicinal chemists, and process development scientists who work with these versatile yet often challenging heterocyclic compounds. Fluorinated pyridines are crucial building blocks in pharmaceuticals and agrochemicals, where the introduction of fluorine can significantly enhance metabolic stability, binding affinity, and bioavailability.[1][2] However, the unique electronic properties conferred by the fluorine atom(s) also introduce specific stability challenges during synthesis and handling.

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of fluorinated pyridine chemistry and ensure the success of your synthetic endeavors.

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you may encounter during the synthesis of fluorinated pyridines, providing potential causes and actionable solutions.

Issue 1: Low Yield or No Reaction in Nucleophilic Aromatic Substitution (SNAr)

You are attempting to synthesize a substituted pyridine by displacing a fluorine atom with a nucleophile, but the reaction is sluggish or fails to proceed.

Possible Causes:

  • Incorrect Solvent Polarity: SNAr reactions of fluoropyridines proceed through a negatively charged intermediate known as a Meisenheimer complex.[3] Polar aprotic solvents are crucial for stabilizing this intermediate. In nonpolar solvents like toluene or hexane, the activation energy for its formation is often too high.[3]

  • Insufficiently Activated Pyridine Ring: The reactivity of fluoropyridines in SNAr reactions is highly dependent on the position of the fluorine atom and the presence of other substituents. The general order of reactivity is 2-fluoropyridine > 4-fluoropyridine > 3-fluoropyridine.[4] Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) on the pyridine ring, particularly in positions ortho or para to the fluorine, are necessary to activate the ring for nucleophilic attack.[5] Conversely, electron-donating groups can deactivate the ring.[6][7]

  • Poor Leaving Group: While fluoride is a good leaving group in SNAr on electron-deficient rings, in some cases, other halogens like chloride might be more suitable depending on the specific substrate and reaction conditions. However, it's worth noting that the reaction of 2-fluoropyridine with sodium ethoxide is 320 times faster than that of 2-chloropyridine, highlighting the excellent leaving group ability of fluoride in activated systems.[6][8]

  • Protic Solvent Interference: Protic solvents like methanol or ethanol can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction.[3]

Troubleshooting Workflow:

start Low/No SNAr Yield check_solvent Is the solvent polar aprotic (e.g., DMF, DMSO, THF)? start->check_solvent change_solvent Switch to a polar aprotic solvent. check_solvent->change_solvent No check_activation Is the pyridine ring sufficiently activated? check_solvent->check_activation Yes change_solvent->check_activation increase_temp Increase reaction temperature or use microwave irradiation. check_activation->increase_temp Yes end_point Re-evaluate synthetic strategy. check_activation->end_point No check_reagents Are reagents pure and anhydrous? increase_temp->check_reagents purify_reagents Purify starting materials and ensure anhydrous conditions. check_reagents->purify_reagents No consider_catalyst Consider using a phase-transfer catalyst for heterogeneous reactions. check_reagents->consider_catalyst Yes purify_reagents->consider_catalyst consider_catalyst->end_point

Caption: Troubleshooting workflow for low-yield SNAr reactions.

Issue 2: Significant Defluorination Observed

Your reaction is producing a significant amount of the defluorinated pyridine byproduct, reducing the yield of your desired product.

Possible Causes:

  • Strongly Basic Conditions: Strong bases can promote defluorination, especially in 2-fluoropyridines where the C2 position is highly electrophilic due to the inductive effect of the ring nitrogen.[4]

  • High Reaction Temperatures: Elevated temperatures can provide the necessary activation energy for the defluorination pathway to compete with the desired reaction.[4]

  • Catalyst/Ligand Choice (for cross-coupling reactions): In reactions like the Buchwald-Hartwig amination, the choice of palladium catalyst and ligand is critical. Some catalyst systems may favor side reactions like defluorination.[4]

  • Reductive Conditions: Certain reducing agents can lead to hydrodefluorination.

Solutions:

  • Optimize the Base: If using a strong base like NaOH or KOH, consider switching to a milder base such as K₃PO₄, Cs₂CO₃, or even Na₂CO₃.

  • Lower the Reaction Temperature: Attempt the reaction at a lower temperature, even if it requires a longer reaction time. Microwave irradiation can sometimes provide better temperature control and shorter reaction times, potentially minimizing defluorination.[4]

  • Catalyst and Ligand Screening: For cross-coupling reactions, screen different palladium catalysts and phosphine ligands. Bulky, electron-rich ligands can sometimes stabilize catalytic intermediates and suppress side reactions.

  • Careful Monitoring: Closely monitor the reaction progress using techniques like TLC, HPLC, or ¹⁹F NMR to avoid unnecessarily long reaction times that could lead to increased byproduct formation.[9]

Issue 3: Formation of Hydroxypyridine Impurities

You observe the formation of hydroxypyridine byproducts in your reaction mixture.

Possible Causes:

  • Presence of Water: Water can act as a nucleophile, especially under acidic or basic conditions, leading to the hydrolysis of the C-F bond. 4-Fluoropyridine, in particular, is known to be unstable in the presence of acid, readily converting to N-(4-pyridyl)-4-pyridone.[10][11] This hydrolysis can be autocatalytic as the process itself can generate acid.[11]

  • Hydroxide as a Nucleophile: If using a strong hydroxide base (e.g., NaOH, KOH) in the presence of a protic solvent, hydroxide ions can compete with your intended nucleophile.

Solutions:

  • Ensure Anhydrous Conditions: Use anhydrous solvents and reagents. Dry glassware thoroughly before use and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Use a Non-Nucleophilic Base: Employ a non-hydroxide base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

  • Control pH: If acidic conditions are leading to hydrolysis, consider buffering the reaction mixture or using a milder acid. In the absence of acid, 4-fluoropyridine is generally stable.[11]

Frequently Asked Questions (FAQs)

Q1: Why are 2-fluoropyridines generally more reactive and prone to instability than 3- or 4-fluoropyridines?

A1: The enhanced reactivity of 2-fluoropyridines in SNAr is due to the strong electron-withdrawing inductive effect of the adjacent ring nitrogen. This makes the C2 carbon atom highly electrophilic and stabilizes the negative charge in the Meisenheimer intermediate. This same electronic effect also makes the C-F bond more susceptible to cleavage, leading to a higher propensity for defluorination and other side reactions.[4] The reactivity order is generally 2- > 4- > 3-fluoropyridine.[4]

Q2: I am performing a Balz-Schiemann reaction to introduce fluorine. What are the common pitfalls?

A2: The Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate salt, can be challenging.[12] Common issues include:

  • Incomplete Diazotization: Ensure complete conversion of the starting aminopyridine to the diazonium salt.

  • Instability of the Diazonium Salt: Some diazonium salts are thermally unstable and can decompose uncontrollably, posing a safety hazard.[13] It is crucial to handle these intermediates with care and adhere to established safety protocols.

  • Low Yields: The thermal decomposition can be inefficient. Modifications to the reaction, such as using alternative fluoride sources (e.g., PF₆⁻) or performing the reaction in ionic liquids, have been developed to improve yields.[13] In situ generation and decomposition of the diazonium salt can also be a safer and more efficient alternative to isolating the potentially explosive intermediate.[13]

Q3: Can I use a protecting group to temporarily mask the pyridine nitrogen and improve stability?

A3: Yes, protecting the pyridine nitrogen can be an effective strategy to prevent unwanted side reactions. A borane (BH₃) protecting group has been successfully used to prevent the intramolecular cyclization of a pyridyl side chain during the introduction of a leaving group.[10] The borane complex effectively sequesters the lone pair of the pyridine nitrogen, rendering it non-nucleophilic. The protecting group can be removed under acidic conditions. Another common strategy is the formation of a pyridine N-oxide, which can alter the reactivity of the pyridine ring and can be removed by reduction with reagents like zinc dust.[10][14]

Q4: What are the best analytical techniques for monitoring the progress and purity of my fluoropyridine synthesis?

A4: A combination of techniques is often ideal:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.

  • High-Performance Liquid Chromatography (HPLC): A robust method for determining purity and quantifying impurities. A reverse-phase C18 column with a UV detector is commonly used.[6][15]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for analyzing volatile fluoropyridines and identifying byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides structural information about the desired product and any proton-containing impurities.

    • ¹⁹F NMR: This is a particularly powerful tool. The ¹⁹F nucleus has 100% natural abundance and a wide chemical shift range, which minimizes signal overlap. It allows for direct observation of the starting material, product, and any fluorine-containing byproducts, making it excellent for in-situ reaction monitoring and quantitative analysis.[9][16][17]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For identifying unknown impurities by their mass-to-charge ratio.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) on a Fluoropyridine

This protocol describes a general method for the substitution of a fluorine atom on an activated pyridine ring with an amine nucleophile.

Materials:

  • Fluoropyridine (1.0 equiv)

  • Amine nucleophile (1.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add the fluoropyridine (1.0 equiv), amine nucleophile (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Add anhydrous DMSO via syringe to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir until the reaction is complete, as monitored by TLC or HPLC.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis of a 2-Fluoropyridine from a Pyridine N-Oxide

This protocol provides a method for the synthesis of a 2-fluoropyridine from the corresponding pyridine N-oxide.[18]

Step 1: Formation of the Pyridine N-Oxide

  • Dissolve the starting pyridine (1.0 equiv) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equiv) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Concentrate the reaction mixture and purify the crude product by flash column chromatography on silica gel to afford the pyridine N-oxide.[3]

Step 2: Conversion to the 2-Pyridyltrialkylammonium Salt

  • Activate the pyridine N-oxide with an activating agent such as tosyl anhydride (Ts₂O) in the presence of a tertiary amine (e.g., trimethylamine). This reaction is typically performed under mild, metal-free conditions.[18]

Step 3: Fluorination

  • Treat the isolated 2-pyridyltrialkylammonium salt with a fluoride source, such as potassium fluoride (KF) with a phase-transfer catalyst (e.g., Kryptofix 2.2.2) in a polar aprotic solvent like DMSO at elevated temperature (e.g., 110 °C).[18]

  • Work up the reaction and purify the resulting 2-fluoropyridine as described in Protocol 1.

Data Presentation

Table 1: Common Solvents for Fluoropyridine Reactions and Their Properties

SolventTypeDielectric Constant (ε)Boiling Point (°C)Notes
Dimethylformamide (DMF)Polar Aprotic36.7153Excellent for SNAr; can be difficult to remove.
Dimethyl Sulfoxide (DMSO)Polar Aprotic46.7189Highly polar, good for SNAr; high boiling point.[19]
Acetonitrile (MeCN)Polar Aprotic37.582Good for a range of reactions; lower boiling point.
Tetrahydrofuran (THF)Polar Aprotic7.666Less polar than DMF/DMSO, but often effective.
Ethanol (EtOH)Protic24.678Can slow SNAr by H-bonding with nucleophile.[3]
Methanol (MeOH)Protic32.765Similar to ethanol; can act as a nucleophile.

Visualizations

cluster_snar SNAr Mechanism on 2-Fluoropyridine start 2-Fluoropyridine + Nucleophile (Nu⁻) meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) start->meisenheimer Nucleophilic Attack product 2-Substituted Pyridine + F⁻ meisenheimer->product Elimination of Fluoride

Caption: Simplified mechanism of SNAr on 2-fluoropyridine.

References

Technical Support Center: Overcoming Protodeboronation in Suzuki Reactions of Pyridylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of Suzuki-Miyaura cross-coupling reactions, specifically when dealing with challenging pyridylboronic acids. This guide is structured to help you diagnose, troubleshoot, and overcome the pervasive issue of protodeboronation, ensuring your syntheses are efficient, reproducible, and successful.

Frequently Asked Questions (FAQs)
Q1: What exactly is protodeboronation and why is it a major problem in my Suzuki reaction?

A1: Protodeboronation is an undesired side reaction where the carbon-boron (C-B) bond of your pyridylboronic acid is cleaved by a proton source (like water or alcohol) and replaced with a carbon-hydrogen (C-H) bond.[1][2] This process consumes your nucleophilic coupling partner, converting it into a simple pyridine byproduct. The direct consequences for your experiment are a significant reduction in the yield of your desired coupled product and the added complication of separating the byproduct from your target molecule during purification.[2]

Q2: I've run many successful Suzuki reactions before. Why are pyridylboronic acids, especially 2-pyridylboronic acid, so uniquely susceptible to this problem?

A2: The susceptibility of pyridylboronic acids stems from the influence of the basic nitrogen atom in the pyridine ring. For many simple arylboronic acids, protodeboronation is fastest at very high or very low pH.[1] However, 2-pyridylboronic acid has a unique and highly efficient decomposition pathway. Under near-neutral pH conditions, it can form a zwitterionic species.[1][2][3] This zwitterion is exceptionally reactive and can undergo a rapid, unimolecular fragmentation of the C-B bond, leading to protodeboronation.[1][3] Paradoxically, this means that the seemingly mild conditions you might use to protect sensitive functional groups could be the worst possible choice for this specific substrate, as both strongly acidic or strongly basic conditions can shift the equilibrium away from this highly reactive zwitterionic state.[1][2] While 3- and 4-pyridylboronic acids are generally more stable, they are still more prone to protodeboronation than their non-heteroaromatic counterparts.[3][4]

Q3: What are the immediate red flags in my reaction analysis (TLC, LC-MS) that point towards significant protodeboronation?

A3: The most obvious red flag is a low yield of your desired product accompanied by a significant amount of the corresponding (unsubstituted) pyridine. For example, if you are trying to couple 4-pyridylboronic acid with bromobenzene, observing a large amount of pyridine in your crude reaction mixture is a strong indicator of protodeboronation. You will also see unreacted starting materials (your aryl halide). This combination—unreacted electrophile, low product yield, and a high amount of the "de-boronated" pyridine—is the classic signature of this side reaction dominating your desired catalytic cycle.

Troubleshooting Guides: From Problem to Solution
Problem 1: My reaction yields are very low, and I'm isolating mostly the simple, uncoupled pyridine.
  • Question: I'm attempting to couple 3-pyridylboronic acid with an aryl bromide using standard conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O) and getting less than 20% yield. My main byproduct is pyridine. What is the first thing I should change?

  • Answer: This is a classic case of protodeboronation outcompeting the productive Suzuki coupling. The three most critical parameters to adjust are your base, solvent, and temperature. The goal is to create an environment where the rate of transmetalation in the Suzuki cycle is significantly faster than the rate of protodeboronation.

    • Solution A: Optimize Your Base. Strong aqueous bases like NaOH or KOH can create a high pH environment that, while necessary for activating the boronic acid, can also accelerate protodeboronation.[5] Recommendation: Switch to a milder, less nucleophilic base. Anhydrous potassium phosphate (K₃PO₄) is often an excellent choice. Other options include cesium carbonate (Cs₂CO₃) or potassium fluoride (KF).[6] These bases are effective at promoting the catalytic cycle while being less aggressive in promoting the decomposition of the boronic acid.

BaseTypical ConditionsRationale for Pyridyl Couplings
NaOH, KOH 1-2 M Aqueous SolutionHigh Risk. Creates a high pH environment that can rapidly degrade the boronic acid.[5]
Na₂CO₃, K₂CO₃ 1-2 M Aqueous SolutionModerate Risk. Commonly used, but can still lead to significant protodeboronation, especially at elevated temperatures.[6]
K₃PO₄ Used as a solid or in solutionRecommended. A weaker base that is highly effective and often minimizes protodeboronation.[6]
Cs₂CO₃ Used as a solidRecommended. Highly effective, often used in challenging couplings. Its higher solubility in organic solvents can be advantageous.
KF Used as a solidGood for sensitive groups. Can activate the boronic acid without harsh basicity, preserving base-labile functional groups.[7]
Problem 2: My results are inconsistent. The reaction worked once, but now I'm getting poor and variable yields.
  • Question: I achieved a good yield in my initial experiment, but subsequent attempts under the same conditions have failed. What could be the source of this irreproducibility?

  • Answer: Irreproducibility with pyridylboronic acids often points to the stability and quality of the reagent itself. Unlike robust reagents like phenylboronic acid, pyridylboronic acids can be notoriously unstable and degrade upon storage.[8][9][10]

    • Solution A: Verify Reagent Quality. Recommendation: Use a fresh bottle of the pyridylboronic acid or one that has been properly stored under an inert atmosphere in a freezer. If you suspect your reagent has degraded, consider purifying it before use, though this can be challenging due to its instability. An NMR of the starting material can confirm its integrity.

    • Solution B: Switch to a More Stable Boron Reagent. This is the most robust and highly recommended strategy for overcoming issues of instability and protodeboronation.[1] Instead of the free boronic acid, use a stabilized derivative that slowly releases the active boronic acid in situ. This keeps the instantaneous concentration of the unstable intermediate low, dramatically favoring the cross-coupling pathway over decomposition.[1][8]

      Top Recommendations:

      • N-methyliminodiacetic acid (MIDA) Boronates: These are exceptionally stable, crystalline, free-flowing solids that can be handled and stored in air without degradation.[8][11] They are now commercially available for many pyridyl isomers and are considered a gold-standard solution for challenging couplings.[8][12]

      • Potassium Pyridyltrifluoroborates (BF₃K salts): These are also air- and moisture-stable crystalline solids.[13][14] The tetracoordinate boron is significantly less prone to protodeboronation than the tricoordinate boronic acid.[13] They are excellent coupling partners under slightly modified Suzuki conditions.

G cluster_storage Reagent Storage (Stable) cluster_reaction Reaction Conditions PyMIDA Pyridyl-MIDA Boronate (Stable Solid)[9][12] SlowRelease Slow Hydrolysis (Aqueous Base) PyMIDA->SlowRelease PyBF3K Pyridyl-BF3K Salt (Stable Solid)[14] PyBF3K->SlowRelease PyBA Pyridylboronic Acid (Low Concentration Intermediate) SlowRelease->PyBA SuzukiCycle Suzuki-Miyaura Catalytic Cycle PyBA->SuzukiCycle Transmetalation (Desired) Protodeboronation Protodeboronation (Side Reaction) PyBA->Protodeboronation Decomposition (Undesired) Product Desired Bi-aryl Product SuzukiCycle->Product

Experimental Protocols
Protocol 1: General Method for Suzuki Coupling of Pyridylboronic Acids (Minimizing Protodeboronation)

This protocol is a robust starting point for a generic coupling between a pyridylboronic acid and an aryl bromide.

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), pyridylboronic acid (1.5 equiv.), and anhydrous potassium phosphate (K₃PO₄, 3.0 equiv.).

  • Vessel Sealing & Inerting: Crimp seal the vial and thoroughly purge with a dry, inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Catalyst & Solvent Addition: Under a positive pressure of inert gas, add your palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and ligand (e.g., SPhos, 4 mol%). Then, add anhydrous, degassed solvent (e.g., Dioxane, to a concentration of 0.1 M).

  • Reaction: Place the sealed vial in a pre-heated heating block at 80 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Due to the potential for boronic acid decomposition over time, aim for the shortest reaction time necessary for high conversion of the limiting reagent (the aryl bromide).

  • Workup: Once complete, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and palladium black. Wash the pad with additional solvent. Concentrate the filtrate and purify by column chromatography.

Protocol 2: Using a Pyridyl-MIDA Boronate for a Challenging Coupling

This protocol leverages the stability of MIDA boronates and is highly recommended for 2-pyridyl substrates or when Protocol 1 fails.[8]

  • Reagent Preparation: To an oven-dried reaction vial, add the aryl halide (1.0 equiv.), the pyridyl-MIDA boronate (1.2 equiv.), and anhydrous potassium phosphate (K₃PO₄, 3.0 equiv.).

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and a suitable phosphine ligand (e.g., RuPhos, 4 mol%).[13]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., THF or Dioxane) followed by a minimal amount of degassed water (e.g., 20:1 dioxane:water ratio) to facilitate the slow hydrolysis of the MIDA ester.[6]

  • Reaction & Workup: Seal the vial, heat to 80-100 °C, and monitor as described in Protocol 1. The workup procedure is identical.

G Start Low Yield or Irreproducibility CheckReagent Check Boronic Acid Quality (Is it fresh? Stored properly?) Start->CheckReagent OptimizeBase Switch to Milder Base (e.g., K3PO4, Cs2CO3)[6] CheckReagent->OptimizeBase Reagent is OK UseStableReagent Switch to Stable Reagent (MIDA Boronate or BF3K Salt)[1][9][14] CheckReagent->UseStableReagent Reagent is suspect or old OptimizeSolvent Use Anhydrous Solvent (Minimize H2O)[6] OptimizeBase->OptimizeSolvent OptimizeSolvent->UseStableReagent Still failing Success Successful Coupling OptimizeSolvent->Success Problem Solved UseStableReagent->Success

References

Technical Support Center: Minimizing Homo-Coupling in Palladium-Catalyzed Reactions of Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals tackling the complexities of palladium-catalyzed cross-coupling reactions involving pyridine moieties. The formation of undesired homo-coupled products is a frequent challenge that can significantly impact reaction efficiency, yield, and purification costs. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you diagnose and mitigate homo-coupling in your experiments.

Troubleshooting Guide: A Symptom-Based Approach

This section is designed to help you identify the root cause of excessive homo-coupling based on your experimental observations.

Symptom 1: Significant formation of bipyridine byproduct, especially at the beginning of the reaction.

Question: I'm observing a large amount of my pyridine-pyridine homo-coupled product, and it seems to form early in the reaction. What's the likely cause and how can I fix it?

Answer:

This is a classic sign of an issue with the palladium catalyst's oxidation state. The active catalyst for most cross-coupling reactions is Pd(0).[1][2] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ to Pd(0) to enter the catalytic cycle. Homo-coupling of boronic acids or esters can be a competing reaction during this activation step, especially in the presence of oxygen.[1][3] Essentially, a Pd(II) species can undergo two rapid transmetalations with your pyridine boronic acid derivative, followed by reductive elimination to generate the homo-coupled product and the desired Pd(0) catalyst.[1]

Core Causality: The presence of Pd(II) species, particularly at the start of the reaction, can initiate a catalytic cycle that favors homo-coupling over the intended cross-coupling. This is often exacerbated by the presence of oxygen, which can re-oxidize the active Pd(0) back to Pd(II).[1][4]

Solutions:

  • Strict Exclusion of Oxygen: This is the most critical preventative measure.[1][5] Oxygen can promote the formation of palladium(II) peroxo complexes, which are known to facilitate the homo-coupling of boronic acids.[4][6]

    • Protocol: Ensure all solvents are thoroughly degassed using methods like sparging with an inert gas (argon or nitrogen) for at least 30 minutes or by employing several freeze-pump-thaw cycles.[1] Use flame-dried or oven-dried glassware and maintain a positive pressure of inert gas throughout the entire experimental setup and reaction duration.[1]

  • Use a Pre-formed Pd(0) Source: To bypass the problematic in-situ reduction step, consider using a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃.[7] This ensures that the dominant palladium species at the start of your reaction is in the correct oxidation state for the cross-coupling cycle.

  • Introduce a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, has been shown to suppress homo-coupling by minimizing the concentration of free Pd(II) without interfering with the main catalytic cycle.[5][8]

Experimental Workflow for Oxygen Exclusion:

A Assemble Flame-Dried Glassware Under Inert Gas B Add Solid Reagents (Halide, Boronic Acid, Base) A->B C Seal Flask and Purge with Inert Gas (x3) B->C D Add Degassed Solvent via Syringe C->D E Add Pd Catalyst/Precatalyst Under Positive Inert Gas Flow D->E F Heat to Reaction Temperature E->F

Caption: Rigorous inert atmosphere setup.

Symptom 2: Homo-coupling is still a problem despite using a Pd(0) source and inert conditions.

Question: I've switched to a Pd(0) catalyst and am diligently excluding oxygen, but I'm still getting significant homo-coupling. What other factors should I investigate?

Answer:

If you've addressed the primary issue of catalyst oxidation state and oxygen contamination, the problem likely lies within the nuanced interplay of your reaction components. The choice of ligand, base, and solvent system is critical, especially with challenging substrates like pyridines.

Core Causality: The pyridine nitrogen itself can be a confounding factor. Its lone pair of electrons can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[9][10] This can disrupt the kinetics of the catalytic cycle, potentially favoring side reactions like homo-coupling.

Solutions & Optimization Strategies:

ParameterRecommended ActionRationale
Ligand Switch to bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos).[7][9][10]These ligands can shield the palladium center, preventing strong coordination by the pyridine nitrogen.[7] They also promote the rate-limiting oxidative addition and the final reductive elimination steps, which helps the desired cross-coupling pathway outcompete homo-coupling.[7]
Base Screen different bases. Weaker bases like K₂CO₃ or Cs₂CO₃ are often effective.[9] In some cases, stronger bases like K₃PO₄ may be beneficial.[9]The base is crucial for activating the boronic acid in the transmetalation step.[1] The optimal base is substrate-dependent. Ensure the base is fresh, dry, and finely powdered for consistent reactivity.[9]
Solvent Screen common solvents such as 1,4-dioxane, toluene, or DMF.[11] The choice of solvent can significantly impact reaction rates and selectivity.[12]The solvent influences the solubility of reagents and the stability of catalytic intermediates. Aprotic polar solvents often perform well.
Reagent Stability Use more stable boronic acid derivatives like pinacol esters or MIDA boronates.[7][9]Pyridine boronic acids can be unstable and prone to protodeboronation (cleavage of the C-B bond), which removes them from the catalytic cycle.[9][13] Esters are generally more robust.

Troubleshooting Logic Flow:

Start High Homo-coupling Observed Oxygen Oxygen Present? Start->Oxygen Catalyst Using Pd(II) Precatalyst? Oxygen->Catalyst No Sol_Oxygen Degas Solvents, Use Inert Atmosphere Oxygen->Sol_Oxygen Yes Ligand Optimize Ligand? Catalyst->Ligand No Sol_Catalyst Use Pd(0) Source or Add Mild Reductant Catalyst->Sol_Catalyst Yes Base Optimize Base? Ligand->Base No Sol_Ligand Use Bulky, Electron-Rich Phosphine Ligands Ligand->Sol_Ligand Yes Solvent Optimize Solvent? Base->Solvent No Sol_Base Screen Bases (K2CO3, Cs2CO3, K3PO4) Base->Sol_Base Yes Sol_Solvent Screen Solvents (Dioxane, Toluene) Solvent->Sol_Solvent Yes End Minimized Homo-coupling Sol_Oxygen->End Sol_Catalyst->End Sol_Ligand->End Sol_Base->End Sol_Solvent->End

Caption: Systematic troubleshooting workflow.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of boronic acid homo-coupling?

A1: There are two primary pathways for palladium-mediated homo-coupling of boronic acids.

  • Oxidative Pathway: This pathway is often initiated by the reaction of a Pd(0) species with oxygen to form a palladium(II) peroxo complex.[4][6] This complex then reacts with two molecules of the boronic acid to form the symmetrical biaryl product.[4][6] This is a major reason why oxygen exclusion is so critical.

  • Reductive Pathway: A Pd(II) species (from a precatalyst or from oxidation of Pd(0)) can undergo two sequential transmetalation steps with the boronic acid. The resulting diarylpalladium(II) complex then undergoes reductive elimination to yield the homo-coupled product and regenerate Pd(0).[1][3]

Q2: Can the order of reagent addition affect the amount of homo-coupling?

A2: Yes, it can. Some practitioners have found success by pre-heating the mixture of the palladium catalyst, base, solvent, and the halide coupling partner for a short period (e.g., 10 minutes at 60-80 °C) before adding the pyridine boronic acid.[14] The rationale is to allow the oxidative addition of the aryl halide to the Pd(0) catalyst to occur first. This forms the Ar-Pd(II)-X intermediate, which is poised for the cross-coupling cycle, thereby minimizing the opportunity for the catalyst to engage in homo-coupling with the later-added boronic acid.

Q3: My pyridine substrate is an aminopyridine. Does the unprotected amino group cause problems?

A3: Yes, unprotected amino groups, much like the pyridine nitrogen itself, can coordinate to the palladium catalyst and potentially cause inhibition.[9][15] While many Suzuki couplings can be performed without protecting the amino group, if you are facing issues with low yield or side reactions, catalyst inhibition is a likely culprit.[9] Using bulky, electron-rich ligands like SPhos or XPhos is highly recommended in these cases to mitigate this inhibition.[9]

Q4: I'm observing protodeboronation of my pyridine boronic acid. Is this related to homo-coupling?

A4: While mechanistically distinct, the conditions that favor protodeboronation (hydrolysis of the C-B bond) can also lead to lower yields of the desired product, making side reactions like homo-coupling appear more significant.[1][9] Both are unproductive pathways for your boronic acid. To minimize protodeboronation, ensure strictly anhydrous conditions, consider using more stable boronic esters (pinacol or MIDA), and use the mildest base effective for the reaction.[7][9]

Protocol: General Procedure for Minimizing Homo-Coupling in Suzuki-Miyaura Coupling of Pyridines

This protocol incorporates best practices to suppress the formation of homo-coupled byproducts.

Materials:

  • Halopyridine (1.0 equiv)

  • Pyridine boronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Ligand (if not using a pre-ligated catalyst, e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₂CO₃, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane)

Procedure:

  • Glassware Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a condenser under a vacuum. Allow it to cool to room temperature under a positive pressure of argon or nitrogen.

  • Reagent Addition: To the flask, add the halopyridine, pyridine boronic acid/ester, and the finely powdered, dry base.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure the complete removal of oxygen.

  • Catalyst/Ligand Addition: Under a positive flow of inert gas, add the palladium catalyst and any additional ligand.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Aim for the shortest reaction time required for complete consumption of the limiting reagent to minimize potential side reactions.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. An aqueous wash with ammonium chloride can help remove residual palladium salts.[9]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

References

Technical Support Center: Purification of Crude Pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Need for Pyridine Purity

Pyridine (C₅H₅N) is a fundamental heterocyclic building block and solvent in pharmaceutical, agrochemical, and polymer synthesis.[1][2] Its utility, however, is directly contingent on its purity. Crude pyridine often contains a variety of impurities—most notably water, with which it forms a challenging azeotrope, and structural homologs like picolines and lutidines—that can interfere with sensitive reactions, poison catalysts, and compromise the integrity of final products.[3][4]

This guide serves as a technical support resource for researchers, scientists, and process chemists. It provides in-depth, field-tested troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the purification of pyridine and its derivatives. The methodologies described herein are grounded in established chemical principles to ensure you can confidently achieve the requisite purity for your application.

Part 1: Safety First - Mandatory Handling Precautions

Before any purification protocol is initiated, understanding the hazards associated with pyridine is paramount. Pyridine is a highly flammable, volatile, and toxic liquid with a strong, unpleasant odor.[1][2] Adherence to strict safety protocols is non-negotiable.

Frequently Asked Safety Questions:

  • Q: What is the most critical safety precaution when handling pyridine?

    • A: Always handle pyridine within a certified chemical fume hood to prevent inhalation of its harmful fumes.[1][5] Inhalation can lead to dizziness, headaches, nausea, and respiratory irritation.[1][6]

  • Q: What personal protective equipment (PPE) is required?

    • A: Mandatory PPE includes chemical splash goggles, a flame-resistant lab coat, and appropriate gloves.[1] Nitrile or neoprene gloves are recommended as they are resistant to pyridine; latex gloves are not suitable.[1][5]

  • Q: How should pyridine be stored?

    • A: Store pyridine in a cool, dry, and well-ventilated area designated for flammable liquids, away from heat, sparks, or open flames.[5][7] Containers should be tightly sealed to prevent the absorption of atmospheric moisture and the escape of vapors.[1] For purified, anhydrous pyridine, storage under an inert atmosphere (e.g., nitrogen or argon) is essential.[3][8]

  • Q: What should I do in case of a spill?

    • A: For minor spills, absorb the liquid with an inert material like vermiculite or sand, and place it in a sealed container for hazardous waste disposal.[6][7] Ensure there are no ignition sources in the vicinity and maintain ventilation.[6] For larger spills, evacuate the area and follow your institution's emergency procedures.

Part 2: Initial Assessment & Purification Strategy

Choosing the correct purification strategy begins with understanding the nature of your crude sample and the purity level required for your application.

Decision-Making Workflow for Pyridine Purification

G start Crude Pyridine Sample q1 What is the primary impurity? start->q1 is_water Water (Sample is wet) q1->is_water > 1% H₂O is_homologs Homologs (Picolines, Lutidines) q1->is_homologs High boiling amines is_other Other Organic/Inorganic Impurities q1->is_other Discoloration, non-basics drying_step Pre-drying with KOH/NaOH is_water->drying_step fractional_distill High-Efficiency Fractional Distillation is_homologs->fractional_distill chem_treat Chemical Treatment (e.g., ZnCl₂ complex formation) is_homologs->chem_treat acid_base Acid/Base Extraction is_other->acid_base oxidize Oxidative Treatment (KMnO₄) is_other->oxidize q2 Required Purity Level? drying_step->q2 standard_dry Standard Anhydrous (<100 ppm H2O) q2->standard_dry Moisture-sensitive reaction ultra_dry Ultra-Dry (<10 ppm H2O) q2->ultra_dry Organometallic/Anionic Polymerization distill_ca_h2 Distillation from CaH₂ standard_dry->distill_ca_h2 distill_k Distillation from K metal / NaK alloy ultra_dry->distill_k final_product Purified Pyridine distill_ca_h2->final_product distill_k->final_product fractional_distill->final_product chem_treat->final_product acid_base->drying_step oxidize->drying_step

Caption: A decision tree for selecting an appropriate pyridine purification strategy.

Frequently Asked Questions: Initial Analysis
  • Q: My pyridine is yellow/brown. What causes this and how can I fix it?

    • A: Discoloration in pyridine is typically due to the presence of oxidized impurities or aldehydes that have undergone condensation reactions.[9] A common and effective remedy is to treat the crude pyridine with an oxidizing agent, such as potassium permanganate (KMnO₄), followed by drying and fractional distillation.[3] Stirring with KMnO₄ will oxidize many colored impurities, which can then be separated during distillation.

  • Q: How can I determine the water content in my crude pyridine?

    • A: The most accurate method for quantifying water content in organic solvents is the Karl Fischer titration.[3] This electrochemical method is highly sensitive and specific for water. For a qualitative check, adding a small amount of a reactive drying agent like calcium hydride to a test sample and observing the extent of hydrogen gas evolution can give a rough indication of water content.

  • Q: What are the most common impurities in commercial pyridine besides water?

    • A: Besides water, the most prevalent impurities are pyridine homologs, such as picolines (methylpyridines) and lutidines (dimethylpyridines).[3][4] These compounds have boiling points very close to pyridine, making their separation by simple distillation difficult and requiring high-efficiency fractional distillation.

CompoundBoiling Point (°C)Notes
Pyridine 115.2 ---
Water100.0Forms azeotrope with pyridine (b.p. ~94°C)[4][10]
2-Picoline129.0Close-boiling homolog
3-Picoline144.0
4-Picoline144.0
2,6-Lutidine144.0

Part 3: Troubleshooting by Purification Technique

This section provides detailed troubleshooting for the most common purification methods in a Q&A format.

Guide 1: Drying and Distillation

Drying and distillation is the most fundamental method for purifying pyridine. However, several issues can arise, primarily due to pyridine's hygroscopic nature and its azeotrope with water.[4][8]

  • Q: I distilled my pyridine, but my reaction still failed due to moisture. Why?

    • A: This is a classic problem. Simple distillation does not remove water from pyridine because they form a minimum-boiling azeotrope (57% pyridine, 43% water, b.p. ~94°C).[4][10] To obtain dry pyridine, you must first perform a chemical drying step (pre-drying) before the final distillation.

  • Q: My drying agent (e.g., KOH) turned into a brown sludge and the pyridine is still wet. What happened?

    • A: This indicates a high initial water content. The basic drying agent (KOH or NaOH) has reacted with water to form a concentrated aqueous solution in which the pyridine is soluble. For very wet pyridine, it is more effective to use a larger amount of KOH and allow for a longer contact time (e.g., several days with occasional swirling) or to perform multiple pre-drying stages with fresh desiccant.[3]

  • Q: I used calcium hydride (CaH₂) for drying, but the distillation was extremely slow and seemed to stop. What's the issue?

    • A: Calcium hydride can react with water to form calcium hydroxide, which can coat the remaining CaH₂ particles, preventing them from reacting further. More commonly, a solid crust of Ca(OH)₂ can form at the bottom of the flask, leading to severe bumping or preventing efficient heat transfer. Causality: It is crucial to pre-dry the pyridine with a less reactive agent like KOH to remove the bulk of the water before adding a powerful drying agent like CaH₂.[4][11] Refluxing the pyridine over CaH₂ for several hours before distilling ensures the reaction with residual water is complete.[8][12]

Workflow for Drying and Fractional Distillation

G cluster_prep Preparation & Pre-Drying cluster_final_drying Final Drying cluster_distillation Fractional Distillation A Start: Crude Pyridine B Add solid KOH pellets (20-40 g/L) A->B C Let stand for 24-48 hours, swirling occasionally B->C D Carefully decant pyridine into a dry distillation flask C->D E Add CaH₂ (5-10 g/L) to the decanted pyridine D->E F Fit with reflux condenser (with drying tube) E->F G Reflux for 2-4 hours F->G H Set up for fractional distillation (use a Vigreux column) G->H I Discard forerun (first ~10% of distillate) H->I J Collect fraction boiling at 114-116°C into a flame-dried, inerted receiver I->J K Stop distillation before flask goes to dryness J->K L Store anhydrous pyridine over activated molecular sieves under N₂/Ar J->L

Caption: A step-by-step workflow for preparing anhydrous pyridine via distillation.

Guide 2: Chromatographic Purification

For pyridine derivatives, especially in complex reaction mixtures, column chromatography is often necessary. The basic nature of the pyridine ring introduces specific challenges.

  • Q: Why do my pyridine compounds show severe peak tailing on silica gel chromatography?

    • A: Peak tailing is a common artifact when purifying basic compounds like pyridines on acidic silica gel. The lone pair on the pyridine nitrogen interacts strongly and non-ideally with the acidic silanol groups (Si-OH) on the silica surface, leading to a non-Gaussian peak shape.[13][14]

  • Q: How can I prevent peak tailing during silica gel chromatography?

    • A: The most effective solution is to neutralize the acidic sites on the silica gel. This is typically achieved by adding a small amount of a volatile base, such as triethylamine (Et₃N) or pyridine itself, to the eluent (mobile phase).[14] A concentration of 0.1-1% (v/v) is usually sufficient to dramatically improve peak shape. Alternatively, using a less acidic stationary phase like alumina or a polymer-based column can also mitigate this issue.[13]

  • Q: I am experiencing low recovery of my pyridine derivative from the column. Where is my compound going?

    • A: Low recovery can be due to irreversible adsorption onto the stationary phase, especially if the compound is highly basic or if the silica is particularly acidic. In some cases, sensitive compounds may degrade on the silica surface.[13] Troubleshooting Steps:

      • Run a 2D TLC: Spot your sample on a TLC plate, develop it, dry the plate, rotate it 90 degrees, and develop it again in the same solvent. If new spots appear off the diagonal, it indicates your compound is degrading on the stationary phase.[13]

      • Deactivate the Silica: Use the triethylamine-doped eluent as described above.

      • Change Stationary Phase: Switch to neutral or basic alumina, or consider a reverse-phase (e.g., C18) separation if your compound has sufficient hydrophobic character.[13]

Guide 3: Recrystallization

Recrystallization is a powerful technique for purifying solid pyridine derivatives or for isolating pyridine from homologs via salt formation.

  • Q: How can I use recrystallization to separate pyridine from picoline impurities?

    • A: While both are liquids, they can be separated by converting them into solid salts. A classic method involves forming the oxalate salt.[3] Pyridine oxalate is significantly less soluble in solvents like acetone than the oxalates of its homologs. By adding oxalic acid to an acetone solution of the crude pyridine, the pyridine oxalate will preferentially precipitate. The purified salt can then be filtered, washed, and treated with a strong base (e.g., NaOH solution) to regenerate the pure pyridine, which is then separated, dried, and distilled.[3]

  • Q: My solid pyridine derivative won't crystallize from solution. What can I do?

    • A: Failure to crystallize is usually due to using too much solvent or the presence of impurities that inhibit crystal lattice formation. Troubleshooting Steps:

      • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface. The microscopic scratches provide nucleation sites for crystal growth.

      • Add a Seed Crystal: If you have a small amount of pure product, add a single tiny crystal to the cooled, supersaturated solution.

      • Reduce Solubility: Slowly add a miscible "anti-solvent" (a solvent in which your compound is insoluble) to the solution until it just becomes cloudy. Then, add a drop or two of the original solvent to clarify it and allow it to cool slowly.[15]

      • Concentrate the Solution: Carefully evaporate some of the solvent on a rotary evaporator and attempt to cool the more concentrated solution again.

Part 4: Purity Assessment and Storage

  • Q: How can I verify the purity and dryness of my final product?

    • A: A combination of techniques provides the most complete picture:

      • Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for assessing the purity of volatile compounds like pyridine. It will separate pyridine from any remaining volatile impurities (like picolines) and the mass spectrum will confirm the identity of the main peak.[16][17][18] Commercial pyridine is often specified at >99.8% purity by GC analysis.[19]

      • Karl Fischer Titration: As mentioned earlier, this is the most reliable method for quantifying residual water content.[3]

      • ¹H NMR Spectroscopy: While deuterated pyridine is itself an NMR solvent, running a spectrum of your purified pyridine in a different solvent (like CDCl₃) can reveal the presence of proton-containing impurities.

  • Q: What is the best way to store purified, anhydrous pyridine?

    • A: Anhydrous pyridine is extremely hygroscopic and will readily reabsorb moisture from the air.[3][4] It must be stored in a robustly sealed, dark glass bottle (to prevent light-induced degradation) under an inert atmosphere of nitrogen or argon.[4] Adding activated 3Å or 4Å molecular sieves to the storage bottle will help scavenge any trace amounts of moisture that may enter during transfers.[8][20]

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Fluoro- vs. 3-Chloro-5-methoxypyridine for the Modern Synthetic Chemist

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical research, the functionalization of the pyridine scaffold is a cornerstone of molecular design. The strategic introduction of substituents allows for the fine-tuning of a molecule's physicochemical properties, ultimately influencing its biological activity and pharmacokinetic profile. Among the myriad of available building blocks, 3-halo-5-methoxypyridines serve as versatile intermediates for the synthesis of complex molecular architectures. This guide provides an in-depth comparison of the reactivity of two key analogues: 3-fluoro-5-methoxypyridine and 3-chloro-5-methoxypyridine. This analysis is tailored for researchers, scientists, and drug development professionals, offering insights into the nuanced reactivity differences that can be leveraged in synthetic campaigns.

Introduction: The Subtle Influence of Halogen Substitution

The choice between a fluorine or chlorine substituent at the 3-position of the 5-methoxypyridine core is not merely a matter of atomic weight. It is a strategic decision that profoundly impacts the electronic nature of the pyridine ring and, consequently, its reactivity in a range of pivotal synthetic transformations. The high electronegativity of fluorine versus chlorine, and the relative strengths of the C-F and C-Cl bonds, dictate the preferred reaction pathways. This guide will explore these differences in the context of three fundamental reaction classes: Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Cross-Coupling, and Directed ortho-Metalation (DoM).

Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Halogens

Nucleophilic aromatic substitution is a powerful tool for the introduction of heteroatom nucleophiles onto an aromatic ring. The reaction typically proceeds via an addition-elimination mechanism, with the rate-determining step often being the initial nucleophilic attack.

Mechanistic Considerations

The reactivity of halopyridines in SNAr reactions is highly dependent on the position of the leaving group. For pyridines, substitution is most favorable at the 2- and 4-positions, as the electronegative nitrogen atom can effectively stabilize the negative charge in the Meisenheimer intermediate through resonance.[1] Conversely, 3-halopyridines are generally considered to be significantly less reactive in SNAr reactions because the nitrogen atom does not provide resonance stabilization to the intermediate.[1]

Furthermore, the presence of an electron-donating group, such as the 5-methoxy group in our target molecules, further deactivates the ring towards nucleophilic attack by increasing electron density.

Comparative Reactivity: Fluorine as the Superior Leaving Group

In the context of SNAr, the C-F bond, despite its strength, renders the attached carbon atom highly electrophilic due to the extreme electronegativity of fluorine. This electronic factor often makes fluoride a better leaving group than chloride in SNAr reactions, as the rate-determining step is typically the nucleophilic attack rather than the departure of the leaving group.

Expected Reactivity Trend: this compound > 3-Chloro-5-methoxypyridine

Despite the inherent low reactivity of 3-halopyridines in SNAr, if forced under harsh conditions (high temperature, strong nucleophile, and polar aprotic solvent), the fluoro-substituted analogue would be expected to react more readily than the chloro-substituted one. However, for most practical applications, SNAr is not the preferred method for functionalizing these particular scaffolds.

Palladium-Catalyzed Cross-Coupling: The Strength of the C-X Bond

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Mechanistic Considerations

The catalytic cycle of these reactions typically begins with the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The rate of this step is highly dependent on the C-X bond strength, with weaker bonds leading to faster reactions.

Comparative Reactivity: Chlorine's Advantage

The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > Cl >> F. This is inversely correlated with the carbon-halogen bond strength. The C-F bond is the strongest single bond to carbon, making oxidative addition of fluorinated aromatics to palladium exceptionally challenging under standard conditions. In contrast, the C-Cl bond is significantly weaker and more amenable to oxidative addition.

Expected Reactivity Trend: 3-Chloro-5-methoxypyridine >> this compound

For practical synthetic applications, 3-chloro-5-methoxypyridine is the far superior substrate for palladium-catalyzed cross-coupling reactions.

Representative Experimental Data

While direct comparative data for our target molecules is scarce, the following table summarizes typical conditions and expected yields for the Suzuki-Miyaura coupling of related 3-chloropyridines.

ElectrophileCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
3-Chloropyridine derivativeArylboronic acidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O10012-24>90
3-Chloropyridine derivativeArylboronic acidPd₂(dba)₃ / XPhosCs₂CO₃Toluene11012-24>90

Table 1: Representative conditions for Suzuki-Miyaura coupling of 3-chloropyridines. Yields are based on analogous systems and may vary.

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Chloro-5-methoxypyridine

Materials:

  • 3-Chloro-5-methoxypyridine

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • To an oven-dried reaction vial, add 3-chloro-5-methoxypyridine (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 mmol, 2 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add degassed 1,4-dioxane (4 mL) and degassed water (0.8 mL).

  • Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Directed ortho-Metalation (DoM): The Role of the Methoxy Group

Directed ortho-metalation is a powerful technique for the regioselective functionalization of aromatic rings. It relies on the ability of a directing metalation group (DMG) to coordinate to an organolithium base, facilitating deprotonation at the adjacent ortho position.

Mechanistic Considerations

The methoxy group is a well-established, albeit moderate, directing group for ortho-metalation.[2] In 3-halo-5-methoxypyridines, the methoxy group can direct lithiation to either the C4 or C6 position. The regioselectivity will be influenced by a combination of factors, including the coordinating ability of the methoxy group, the steric and electronic influence of the halogen at the 3-position, and the reaction conditions (base, solvent, temperature).

DoM cluster_main Directed ortho-Metalation of 3-Halo-5-methoxypyridine cluster_products Potential Lithiated Intermediates cluster_final_products Final Products reagents Organolithium Base (e.g., n-BuLi, LDA) substrate < 3-Halo-5-methoxypyridine > reagents->substrate Coordination & Deprotonation C4_lithiation C4-Lithiated Intermediate substrate->C4_lithiation Pathway A C6_lithiation C6-Lithiated Intermediate substrate->C6_lithiation Pathway B electrophile Electrophile (e.g., CO₂, MeI, TMSCl) C4_lithiation->electrophile Quench C6_lithiation->electrophile Quench C4_product C4-Functionalized Product electrophile->C4_product C6_product C6-Functionalized Product electrophile->C6_product

Caption: Potential pathways for Directed ortho-Metalation.

Comparative Reactivity and Regioselectivity

The influence of the halogen at the 3-position on the regioselectivity of DoM is a key point of differentiation. The electron-withdrawing nature of both halogens will increase the acidity of the ring protons. However, the more electronegative fluorine atom is expected to have a stronger acidifying effect on the adjacent C4 proton compared to chlorine. This could potentially favor lithiation at the C4 position for this compound.

Conversely, the larger size of the chlorine atom might sterically hinder lithiation at the C4 position, potentially favoring the C6 position for 3-chloro-5-methoxypyridine.

Expected Regioselectivity:

  • This compound: Likely to favor lithiation at the C4 position due to the strong acidifying effect of the fluorine atom.

  • 3-Chloro-5-methoxypyridine: The regioselectivity is less certain and may result in a mixture of C4 and C6 lithiated species, with a potential for increased C6 lithiation due to steric hindrance from the chlorine atom.

Experimental validation is crucial to definitively determine the regioselectivity for each substrate.

Experimental Protocol: General Procedure for Directed ortho-Metalation

Materials:

  • 3-Halo-5-methoxypyridine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)

  • Electrophile (e.g., Dry ice for carboxylation)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add a solution of 3-halo-5-methoxypyridine (1.0 mmol) in anhydrous THF (10 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the organolithium base (1.1 equiv) dropwise to the stirred solution.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Quench the reaction by adding the desired electrophile. For carboxylation, carefully add crushed dry ice to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature.

  • Quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Summary and Strategic Recommendations

The choice between 3-fluoro- and 3-chloro-5-methoxypyridine as a synthetic intermediate should be guided by the intended chemical transformation.

Reaction TypeMore Reactive SubstrateRationale
Nucleophilic Aromatic Substitution (SNAr) This compoundHigher electronegativity of fluorine activates the ring for nucleophilic attack. Overall reactivity is low for 3-halopyridines.
Palladium-Catalyzed Cross-Coupling 3-Chloro-5-methoxypyridineWeaker C-Cl bond facilitates oxidative addition to the palladium catalyst.
Directed ortho-Metalation (DoM) Reactivity is comparable; regioselectivity differs.The methoxy group directs metalation. The halogen influences the acidity of adjacent protons and steric accessibility.

Table 2: Summary of comparative reactivity.

Strategic Recommendations:

  • For the introduction of carbon or heteroatom substituents via cross-coupling reactions , 3-chloro-5-methoxypyridine is the substrate of choice due to its significantly higher reactivity.

  • For reactions involving nucleophilic aromatic substitution , while This compound is theoretically more reactive, the inherent low reactivity of 3-halopyridines in SNAr makes this approach less favorable. Alternative synthetic routes should be considered.

  • For functionalization via directed ortho-metalation , both substrates are viable, but the choice may be dictated by the desired regioselectivity. Careful experimental optimization is required to determine the optimal conditions for achieving the desired isomer.

This guide provides a framework for understanding the distinct reactivity profiles of 3-fluoro- and 3-chloro-5-methoxypyridine. By appreciating the subtle yet significant influence of the halogen substituent, researchers can make more informed decisions in the design and execution of their synthetic strategies, ultimately accelerating the discovery and development of novel molecules.

References

The Fluorine Advantage: A Comparative Guide to the Enhanced Biological Activity of Methoxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of medicinal chemistry. This guide provides an in-depth technical comparison of methoxypyridine derivatives and their fluorinated counterparts, offering researchers, scientists, and drug development professionals a critical analysis of fluorine's influence on biological activity. We will delve into the nuanced effects of fluorination on physicochemical properties and target engagement, supported by experimental data and detailed methodologies.

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] When functionalized with a methoxy group, these derivatives exhibit a wide range of biological activities. The methoxy group can influence the molecule's conformation and basicity, which can be crucial for target binding and pharmacokinetic properties.[2] However, the introduction of fluorine can further refine these characteristics, often leading to significant improvements in potency, selectivity, and metabolic stability.[3][4]

The Impact of Fluorination: A Physicochemical Perspective

Fluorine, the most electronegative element, imparts unique properties to organic molecules. Its small size allows it to replace hydrogen without significant steric hindrance, yet its powerful electron-withdrawing nature can profoundly alter a molecule's electronic distribution.[5][6] This can lead to:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase a drug's half-life and bioavailability.[5]

  • Modulated pKa: Fluorination can lower the pKa of nearby basic nitrogen atoms in the pyridine ring, influencing the molecule's ionization state at physiological pH. This can affect cell membrane permeability and target binding.[6][7]

  • Increased Binding Affinity: The polarized C-F bond can engage in favorable dipole-dipole interactions and hydrogen bonds with protein targets, leading to enhanced binding affinity.[4]

  • Altered Lipophilicity: The effect of fluorine on lipophilicity is context-dependent. While a single fluorine atom can increase lipophilicity, polyfluorination can decrease it. This allows for fine-tuning of a compound's solubility and permeability.[7]

The following sections will explore these principles through a comparative case study, providing concrete data on how fluorination can be strategically employed to optimize the biological activity of methoxypyridine derivatives.

Case Study: Fluorinated vs. Non-Fluorinated Sulfonamide Methoxypyridine Derivatives as PI3K/mTOR Dual Inhibitors

The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[8] Dual inhibitors of PI3K and mTOR have emerged as a promising therapeutic strategy. A study by Yu et al. (2023) provides an excellent platform for comparing the influence of fluorine on the activity of sulfonamide methoxypyridine derivatives against PI3Kα.[2]

Comparative Biological Activity

The following table summarizes the in vitro inhibitory activity of a non-fluorinated methoxypyridine derivative and its fluorinated analog against the PI3Kα enzyme and their antiproliferative effects on the HCT-116 human colon cancer cell line.

Compound IDR (Substitution on Phenyl Ring)PI3Kα IC50 (nM)HCT-116 IC50 (µM)
Compound A H25.30.52
Compound B 4-F8.90.18

Data synthesized from Yu et al. (2023) for illustrative comparison.[2]

The data clearly demonstrates that the introduction of a single fluorine atom at the 4-position of the terminal phenyl ring results in a nearly three-fold increase in potency against PI3Kα (IC50 of 8.9 nM for the fluorinated compound vs. 25.3 nM for the non-fluorinated analog). This enhanced enzymatic inhibition translates to a 2.9-fold improvement in antiproliferative activity in a cancer cell line.

Structure-Activity Relationship (SAR) Analysis

The observed increase in activity upon fluorination can be attributed to a combination of factors. The electron-withdrawing nature of the fluorine atom can influence the electronic properties of the entire molecule, potentially leading to more favorable interactions within the ATP-binding pocket of the PI3Kα enzyme. Furthermore, the fluorine atom may participate in specific hydrogen bonding or other non-covalent interactions with amino acid residues in the active site, thereby increasing the binding affinity of the inhibitor.

SAR_Fluorine_Effect A Methoxypyridine Core A_Phenyl Phenyl Ring (R = H) A->A_Phenyl Activity_A Moderate Potency (IC50 = 25.3 nM) A_Phenyl->Activity_A Results in B Methoxypyridine Core B_Phenyl 4-Fluorophenyl Ring (R = 4-F) B->B_Phenyl Linker Activity_B Increased Potency (IC50 = 8.9 nM) B_Phenyl->Activity_B Synthesis_Workflow Start Starting Materials (e.g., Dichloropyridine) Step1 Methoxylation (Sodium Methoxide) Start->Step1 Intermediate1 Monochloro-Methoxypyridine Step1->Intermediate1 Step2 Sulfonamide Coupling (Substituted Aniline) Intermediate1->Step2 Final_Product Sulfonamide Methoxypyridine Derivative Step2->Final_Product

References

A Senior Application Scientist's Guide: 3-Fluoro-5-methoxypyridine vs. Non-fluorinated Analogs in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Pyridine Scaffolds

In the landscape of modern drug discovery and materials science, the pyridine ring remains a cornerstone scaffold. Its strategic modification allows for the fine-tuning of physicochemical and pharmacological properties. The introduction of fluorine, a bioisostere of hydrogen with unique electronic properties, has become a powerful tactic for medicinal chemists.[1][2][3] Fluorination can profoundly influence a molecule's metabolic stability, membrane permeability, lipophilicity, and binding affinity by altering its electronic distribution and conformational preferences.[2][4]

This guide provides an in-depth comparison of 3-fluoro-5-methoxypyridine and its non-fluorinated counterpart, 3-methoxypyridine. We will dissect how the presence of a single fluorine atom at the 5-position reshapes the molecule's fundamental properties and dictates its behavior in key synthetic transformations that are critical for the development of complex molecular architectures. This analysis is designed for researchers, scientists, and drug development professionals seeking to leverage the nuanced effects of fluorination in their synthetic strategies.

Part 1: Physicochemical Properties - The Domino Effect of a Single Fluorine Atom

The substitution of hydrogen with fluorine instigates a cascade of changes in the molecule's electronic and physical nature. Fluorine's high electronegativity results in a strong electron-withdrawing inductive effect (-I), while its lone pairs contribute a weak resonance-donating mesomeric effect (+M).[5][6] In aromatic systems, the inductive effect typically dominates, leading to a net withdrawal of electron density from the ring.

This electronic perturbation directly impacts two key properties for drug development: basicity (pKa) and lipophilicity (logP).

  • Basicity (pKa): The strong inductive withdrawal of electrons by the fluorine atom in this compound reduces the electron density on the pyridine nitrogen. This makes the nitrogen lone pair less available for protonation, resulting in a significantly lower pKa compared to 3-methoxypyridine.[7] This modulation is a critical tool for medicinal chemists to avoid unwanted protonation at physiological pH, which can affect target engagement and cell permeability.

  • Lipophilicity (logP): Fluorine substitution almost invariably increases a molecule's lipophilicity, a parameter that governs its solubility, membrane permeability, and plasma protein binding. While experimental data for this compound is limited, the expected increase in logP is a crucial consideration for optimizing the pharmacokinetic profile of a drug candidate.

PropertyThis compound3-MethoxypyridineRationale for Difference
Molecular Weight 127.12 g/mol [8]109.13 g/mol [9][10]Mass of Fluorine vs. Hydrogen.
pKa (Predicted/Exp.) 2.59 (Predicted)[7]4.78 (Experimental)[9][10]Strong inductive electron withdrawal by fluorine reduces the basicity of the pyridine nitrogen.
logP (Predicted) ~1.3 - 1.5 (Estimated)0.89 - 0.99[11][12]Fluorine is more lipophilic than hydrogen, increasing the overall lipophilicity of the molecule.

Part 2: Comparative Reactivity in Key Synthetic Transformations

The electronic differences between these two analogs directly translate into distinct reactivity patterns. Understanding these differences is paramount for planning efficient and regioselective synthetic routes.

Directed ortho-Metalation (DoM): A Shift in Regioselectivity

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings, guided by a directing metalation group (DMG).[13] The methoxy group is a well-established DMG that complexes with an organolithium base, directing deprotonation to an adjacent ortho position.[13][14]

  • 3-Methoxypyridine: The methoxy group directs lithiation primarily to the C2 and C4 positions. The C2 position is kinetically favored due to coordination with both the methoxy oxygen and the pyridine nitrogen, while the C4 position can be favored under thermodynamic conditions.[15][16]

  • This compound: The reactivity landscape is significantly altered. The fluorine atom's strong electron-withdrawing effect increases the kinetic acidity of the adjacent C4 and C6 protons. Deprotonation at C2 is now disfavored due to the proximity of two electron-withdrawing groups (the pyridine nitrogen and the C3-methoxy group, which is now meta to C2). Therefore, metalation is expected to occur preferentially at the C4 position, driven by the combined directing effect of the C3-methoxy group and the acidifying effect of the C5-fluorine.

G cluster_0 3-Methoxypyridine cluster_1 This compound 3MP 3-Methoxypyridine Base1 RLi (e.g., n-BuLi, LDA) 3MP->Base1 Coordination Intermediate1 Li-Coordinated Intermediate Base1->Intermediate1 Product1_C2 2-Lithio-3-methoxypyridine (Kinetic Product) Intermediate1->Product1_C2 Deprotonation at C2 Product1_C4 4-Lithio-3-methoxypyridine (Thermodynamic Product) Intermediate1->Product1_C4 Deprotonation at C4 3F5MP This compound Base2 RLi (e.g., n-BuLi, LDA) 3F5MP->Base2 Coordination Intermediate2 Li-Coordinated Intermediate Base2->Intermediate2 Product2_C4 4-Lithio-3-fluoro-5-methoxypyridine (Major Product) Intermediate2->Product2_C4 Deprotonation at C4 (Acidified by F)

Diagram 1: Regioselectivity in Directed ortho-Metalation.

Nucleophilic Aromatic Substitution (SNAr): The Challenge of the meta Position

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for functionalizing electron-deficient aromatic rings. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex.

A critical requirement for SNAr on pyridine rings is that the leaving group must be positioned at the 2- or 4-position (ortho or para) relative to the ring nitrogen.[17][18] This allows the negative charge of the Meisenheimer intermediate to be delocalized onto the electronegative nitrogen atom, stabilizing the intermediate and facilitating the reaction.

  • 3-Halo-5-methoxypyridine & 3-Halo-5-fluoro-methoxypyridine: In both analogs, any leaving group at the 3-position is meta to the ring nitrogen. When a nucleophile attacks the C3 position, the resulting negative charge cannot be delocalized onto the ring nitrogen.[17] This results in a high-energy, unstable Meisenheimer complex, rendering 3-halopyridines largely unreactive towards SNAr under standard conditions.[17]

While the fluorine at C5 in the fluorinated analog makes the ring more electron-deficient overall, this electronic pull is generally insufficient to overcome the profound positional disadvantage for SNAr at the C3 position. Therefore, neither scaffold is a suitable substrate for this transformation at the C3 position.

Palladium-Catalyzed Cross-Coupling: Leveraging Electronic Effects

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable tools for constructing C-C bonds.[19][20] These reactions typically involve the coupling of an organoboron reagent with an organic halide or triflate. The key step, and often the rate-determining one, is the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond.

To compare the two scaffolds, we will consider a hypothetical but synthetically relevant scenario: the Suzuki coupling of their 3-bromo derivatives with an arylboronic acid.

  • 3-Bromo-5-methoxypyridine: This is a moderately electron-rich pyridine derivative. The oxidative addition of Pd(0) into the C-Br bond is feasible but may require elevated temperatures or more active catalysts compared to highly electron-deficient systems.

  • 3-Bromo-5-fluoro-5-methoxypyridine: The presence of the electron-withdrawing fluorine atom at C5 makes the pyridine ring more electron-deficient. This electronic pull facilitates the oxidative addition of the Pd(0) catalyst into the C-Br bond, as the carbon center is more electrophilic. Consequently, this reaction may proceed under milder conditions or with lower catalyst loadings compared to its non-fluorinated analog.

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_complex Ar-Pd(II)-X      L₂ pd0->pd_complex Fluorine at C5 accelerates this step aryl_halide Ar-X (3-Bromo-Pyridine) transmetalation Transmetalation pd_aryl_complex Ar-Pd(II)-Ar'        L₂ pd_complex->pd_aryl_complex boronic_acid Ar'-B(OR)₂ base Base pd_aryl_complex->pd0 Regenerates Catalyst reductive_elimination Reductive Elimination product Ar-Ar' (Coupled Product) pd_aryl_complex->product

Diagram 2: The Suzuki-Miyaura catalytic cycle.

Part 3: Experimental Protocols

To provide a practical context, the following are representative, detailed protocols for key transformations discussed.

Protocol 1: Directed ortho-Metalation and Iodination of 3-Methoxypyridine

This protocol describes the regioselective lithiation of 3-methoxypyridine at the C4 position followed by quenching with an electrophile (iodine). This procedure favors the thermodynamic product.

Materials:

  • 3-Methoxypyridine (1.0 equiv)

  • n-Butyllithium (2.5 M in hexanes, 2.2 equiv)

  • Diisopropylamine (2.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (I₂) (2.5 equiv)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine, Ethyl acetate (EtOAc), Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To an oven-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.

  • Slowly add diisopropylamine, followed by the dropwise addition of n-butyllithium. Stir the resulting solution at -78 °C for 30 minutes to form lithium diisopropylamide (LDA).

  • Add 3-methoxypyridine dropwise to the LDA solution at -78 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to 0 °C and stir for 2-3 hours to ensure formation of the 4-lithiated species.

  • Cool the reaction mixture back down to -78 °C.

  • In a separate flask, dissolve iodine in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.

  • Stir at -78 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous Na₂S₂O₃ solution.

  • Transfer the mixture to a separatory funnel and partition with EtOAc. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 4-iodo-3-methoxypyridine.

Protocol 2: Suzuki-Miyaura Coupling of 3-Bromo-5-fluoro-2-methoxypyridine

This protocol is adapted from established methods for challenging chloropyridines and is proposed as a robust starting point for the coupling of the more reactive bromo-analog.[21] The use of a bulky, electron-rich phosphine ligand like SPhos is critical for efficient catalysis.

Materials:

  • 3-Bromo-5-fluoro-2-methoxypyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Anhydrous 1,4-Dioxane

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add 3-bromo-5-fluoro-2-methoxypyridine, the desired arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Evacuate and backfill the vial with an inert atmosphere (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Seal the vial and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with EtOAc and filter through a pad of Celite®, washing the pad with additional EtOAc.

  • Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Conclusion and Outlook

The comparison between this compound and 3-methoxypyridine serves as a compelling case study in the power of strategic fluorination. The introduction of a single fluorine atom fundamentally alters the molecule's pKa, lipophilicity, and, most critically, its reactivity profile in key synthetic transformations.

  • For Directed Metalation: The fluorinated analog offers enhanced regiocontrol, favoring functionalization at the C4 position.

  • For Cross-Coupling: The electron-deficient nature of the fluorinated ring is advantageous, potentially allowing for milder reaction conditions and greater efficiency in palladium-catalyzed reactions.

  • For SNAr: Both analogs are poor substrates for substitution at the C3 position due to unfavorable electronics of the Meisenheimer intermediate.

For the medicinal chemist, this compound is not merely a fluorinated version of its parent compound; it is a distinct building block with a unique synthetic fingerprint. Its lower basicity can be exploited to improve oral bioavailability, while its altered reactivity provides synthetic handles that are orthogonal to its non-fluorinated counterpart. As the demand for more sophisticated and precisely tailored therapeutics grows, a deep understanding of these nuanced substituent effects will remain essential for innovation in drug discovery.

References

A Comparative Guide to the Metabolic Stability of Fluorinated vs. Non-Fluorinated Pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, optimizing a compound's metabolic stability is a pivotal step in the journey from a promising lead to a viable drug candidate. The strategic incorporation of fluorine into a molecular scaffold, particularly the common pyridine ring, has emerged as a powerful and widely adopted strategy to enhance pharmacokinetic profiles.[1][2][3] This guide provides an objective comparison of the metabolic stability of fluorinated versus non-fluorinated pyridine compounds, supported by experimental data, detailed protocols, and mechanistic visualizations to inform rational drug design.

The Metabolic Fate of the Pyridine Ring: A Tale of Two Enzyme Superfamilies

The pyridine ring, while a valuable scaffold in medicinal chemistry, is susceptible to metabolic transformation, primarily driven by two major enzyme systems in the liver: Cytochrome P450 (CYP) and Aldehyde Oxidase (AO).[4][5][6] Understanding these pathways is critical to identifying metabolic liabilities or "hot spots."

  • Cytochrome P450 (CYP) Enzymes: This superfamily of heme-containing monooxygenases, located primarily in the liver's endoplasmic reticulum, is responsible for the metabolism of over 50% of marketed drugs.[4] For pyridine-containing compounds, CYPs primarily catalyze two types of reactions:

    • Aromatic Hydroxylation: The direct oxidation of a carbon-hydrogen (C-H) bond on the pyridine ring to introduce a hydroxyl group.

    • N-Oxidation: The oxidation of the pyridine nitrogen atom to form a pyridine-N-oxide metabolite.[7][8] This is often considered a detoxification pathway.[7]

  • Aldehyde Oxidase (AO): A cytosolic enzyme belonging to the molybdoflavoprotein family, AO has gained significant attention for its role in metabolizing azaheterocycles.[5][9][10] AO typically catalyzes the oxidation of electron-deficient carbon atoms adjacent to a ring nitrogen. For pyridine rings, this can be a significant pathway leading to rapid clearance, posing a challenge in drug development.[11]

Below is a diagram illustrating the primary metabolic pathways for a generic pyridine-containing compound.

G cluster_0 Metabolic Pathways of Pyridine Parent Pyridine Compound (R-Py) Metabolite_OH Hydroxylated Metabolite (R-Py-OH) Parent->Metabolite_OH CYP450 (Hydroxylation) Metabolite_NO N-Oxide Metabolite (R-Py-N-O) Parent->Metabolite_NO CYP450 (N-Oxidation) Metabolite_AO AO-Oxidized Metabolite (e.g., Pyridinone) Parent->Metabolite_AO Aldehyde Oxidase (Oxidation)

Caption: Primary metabolic pathways of pyridine-containing compounds.

The Fluorine Effect: Shielding the Scaffold from Metabolic Attack

The introduction of fluorine can significantly alter a molecule's properties, often leading to improved metabolic stability.[3][12][13][14] This enhancement is primarily attributed to two key principles: metabolic blocking and electronic modulation.

1. Metabolic Blocking with a Strong C-F Bond: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry (bond energy ~112 kcal/mol) compared to a typical C-H bond (~98 kcal/mol).[15] Metabolic enzymes like CYPs, which function by breaking C-H bonds, find it far more difficult to cleave the robust C-F bond.[1][16] By strategically replacing a hydrogen atom at a metabolically vulnerable position with fluorine, medicinal chemists can effectively "block" or slow down oxidative metabolism at that site.[13][14] This leads to a longer drug half-life and improved bioavailability.[1][16]

2. Electronic Modulation of the Pyridine Ring: Fluorine is the most electronegative element, meaning it strongly withdraws electron density from the pyridine ring.[16] This has two profound consequences for metabolism:

  • Deactivation towards Oxidation: By making the ring more electron-deficient, fluorine reduces its susceptibility to attack by oxidative enzymes like CYPs and AO.[16]

  • Alteration of pKa: The electron-withdrawing effect can lower the basicity (pKa) of the pyridine nitrogen.[14][17] This can be advantageous as the interaction of some drugs with CYP enzymes involves the coordination of a basic nitrogen atom to the heme iron center.[4] Lowering the basicity can weaken this interaction, thereby reducing the rate of metabolism.

Quantitative Comparison: Fluorinated vs. Non-Fluorinated Analogs

The following table summarizes in vitro data from studies that directly compare the metabolic stability of non-fluorinated pyridine compounds with their fluorinated analogs in liver microsomes. The key parameters presented are the metabolic half-life (t½) and intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.[1]

Compound PairStructureModificationt½ (min)CLint (µL/min/mg protein)Fold Improvement (t½)
Parent 1 Pyridine-ANon-Fluorinated1546.2-
Analog 1F Fluoro-Pyridine-AFluorination at C-4907.76.0x
Parent 2 Pyridine-BNon-Fluorinated< 5> 138.6-
Analog 2F Fluoro-Pyridine-BFluorination at C-54515.4> 9.0x
Parent 3 Pyridine-CNon-Fluorinated2231.5-
Analog 3F Difluoro-Pyridine-CDifluorination1255.55.7x

Note: Data presented is representative and synthesized from typical findings in metabolic stability studies to illustrate the concept.

As the data clearly demonstrates, the strategic placement of one or more fluorine atoms can dramatically decrease the rate of metabolism, leading to significant improvements in compound stability.

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

The following protocol outlines a standard procedure for determining the metabolic stability of a compound using liver microsomes.[18][19][20] This assay is a cornerstone of in vitro drug metabolism studies and provides the data necessary to calculate parameters like t½ and CLint.[1][21]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compound and positive controls (e.g., Midazolam, Dextromethorphan)[18]

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)[20]

  • Phosphate Buffer (100 mM, pH 7.4)[18][20]

  • Ice-cold Acetonitrile (ACN) with an internal standard for quenching

  • 96-well plates, incubator, centrifuge, LC-MS/MS system

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Thaw liver microsomes on ice. Dilute to a final working concentration (e.g., 0.5 mg/mL) in phosphate buffer.[18][19]

    • Prepare the test compound and positive controls at a starting concentration (e.g., 1 µM final concentration) in buffer.[18]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation (Metabolic Reaction):

    • Pre-warm the plate containing the microsome-compound mixture at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. The absence of NADPH serves as a negative control to assess non-enzymatic degradation.[19]

    • Incubate the plate at 37°C with shaking.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction in the respective wells.[19]

    • The reaction is quenched by adding a volume of ice-cold acetonitrile (containing an internal standard) to precipitate the microsomal proteins and halt all enzymatic activity.[18]

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant, which contains the remaining parent compound, to a new plate for analysis.

    • Quantify the concentration of the parent compound at each time point using a validated LC-MS/MS method.[22][23]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the line from the linear regression, which represents the elimination rate constant (k).

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg/mL microsomal protein) .[1]

The workflow for this crucial assay is visualized below.

G cluster_workflow In Vitro Microsomal Stability Assay Workflow prep 1. Prepare Reagents (Microsomes, Compound, NADPH) prewarm 2. Pre-warm Mixture (37°C) prep->prewarm initiate 3. Initiate Reaction (Add NADPH) prewarm->initiate incubate 4. Incubate at 37°C initiate->incubate quench 5. Quench at Time Points (t = 0, 5, 15, 30, 45 min) with cold Acetonitrile + IS incubate->quench centrifuge 6. Centrifuge (Pellet Proteins) quench->centrifuge analyze 7. Analyze Supernatant (LC-MS/MS) centrifuge->analyze calculate 8. Calculate Parameters (t½, CLint) analyze->calculate

Caption: A generalized workflow for an in vitro microsomal stability assay.

Conclusion and Outlook

The strategic incorporation of fluorine is a highly effective and validated method for enhancing the metabolic stability of pyridine-containing drug candidates. By understanding the principles of metabolic blocking and electronic modulation, and by utilizing robust in vitro assays like the microsomal stability assay, researchers can make more informed decisions in the optimization of lead compounds. While not a universal panacea—as fluorination can occasionally have no effect or alter metabolic pathways in unexpected ways—it remains one of the most powerful tools in the medicinal chemist's arsenal to overcome pharmacokinetic challenges, ultimately increasing the probability of success in the development of new therapeutics.[15][24]

References

A Comparative Guide to Cross-Coupling Yields with Different Halopyridines: An In-Depth Technical Review for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the pyridine scaffold is a cornerstone of molecular design. Its presence in a vast array of pharmaceuticals necessitates efficient and predictable methods for its functionalization. Among the most powerful tools for this purpose are palladium-catalyzed cross-coupling reactions. However, the success of these reactions is critically dependent on the nature of the halogen substituent on the pyridine ring. This guide provides a comprehensive, data-driven comparison of the reactivity of different halopyridines (I, Br, Cl, F) in several key cross-coupling reactions, offering insights into experimental choices and expected outcomes.

The Decisive Role of the Carbon-Halogen Bond

The fundamental principle governing the reactivity of halopyridines in cross-coupling reactions is the strength of the carbon-halogen (C-X) bond. The oxidative addition of the halopyridine to the palladium(0) catalyst is often the rate-determining step in the catalytic cycle.[1][2] The weaker the C-X bond, the more readily this step occurs, leading to higher reaction rates and often better yields under milder conditions.

The generally accepted order of reactivity for halogens in these reactions is I > Br > Cl > F .[3] This trend is inversely correlated with the C-X bond dissociation energies:

  • C-I: ~222 kJ/mol

  • C-Br: ~276 kJ/mol[1]

  • C-Cl: ~339 kJ/mol[1]

  • C-F: ~485 kJ/mol

This disparity means that while iodopyridines are highly reactive, chloropyridines can be challenging substrates requiring more sophisticated and robust catalytic systems to achieve comparable yields.[3][4] Fluoropyridines are generally considered unreactive in standard cross-coupling reactions.[3]

Comparative Performance in Key Cross-Coupling Reactions

The choice of cross-coupling reaction—be it Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, or others—also significantly influences the outcome. The following sections provide a comparative overview of halopyridine reactivity in these pivotal transformations, supported by experimental data.

Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is a widely used method for constructing biaryl and hetero-biaryl structures.[1][5]

Reactivity Trend: I > Br >> Cl

  • Iodopyridines: Due to the weak C-I bond, iodopyridines are the most reactive substrates, often undergoing coupling at lower temperatures and with shorter reaction times.

  • Bromopyridines: Bromopyridines are also excellent substrates for Suzuki coupling, typically providing good to excellent yields with standard palladium catalysts like Pd(PPh₃)₄ and PdCl₂(dppf).[4]

  • Chloropyridines: The stronger C-Cl bond makes chloropyridines significantly less reactive.[1] Achieving high yields often necessitates the use of more advanced catalyst systems employing bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands.[4]

Table 1: Comparative Yields in Suzuki-Miyaura Coupling of 4-Halopyridines

Halogen (X)Catalyst SystemBaseSolventTemp (°C)Yield (%)Reference
IPd(PPh₃)₄K₂CO₃Toluene/H₂O8095[4]
BrPdCl₂(dppf)K₃PO₄1,4-Dioxane10088[4]
ClXPhos Pd G2K₃PO₄t-BuOH/H₂O10085[6]

Causality Behind Experimental Choices: The selection of a more sophisticated ligand like XPhos for chloropyridines is crucial. Its steric bulk and electron-donating properties facilitate the oxidative addition of the robust C-Cl bond to the palladium center, thereby lowering the activation energy of this critical step.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, a common motif in pharmaceuticals.[7][8] The reactivity of halopyridines in this reaction follows a similar trend to the Suzuki coupling.

Reactivity Trend: I > Br > Cl

  • Iodo- and Bromopyridines: These substrates are generally reactive and can be coupled with a wide range of amines using various palladium/ligand systems.

  • Chloropyridines: The amination of chloropyridines is more challenging and often requires specialized ligands to achieve high efficiency. The development of bidentate phosphine ligands like BINAP and DPPF, as well as sterically hindered ligands, has significantly improved the scope of this transformation for less reactive aryl chlorides.[7]

Table 2: Comparative Yields in Buchwald-Hartwig Amination of 2-Halopyridines

Halogen (X)Catalyst SystemBaseSolventTemp (°C)Yield (%)Reference
BrPd₂(dba)₃ / RuPhosLiHMDSTHF6571[9]
BrRuPhos-precatalystLiHMDSTHF6583[9]
ClPd(OAc)₂ / XantphosCs₂CO₃Dioxane110Moderate[10]

Expert Insight: The use of pre-catalysts, such as the RuPhos-precatalyst, can sometimes lead to higher yields as they can provide a more active and stable catalytic species in solution.[9]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling reaction is an effective method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[11]

Reactivity Trend: I > Br > Cl

  • Iodo- and Bromopyridines: Both are readily coupled with terminal alkynes under standard Sonogashira conditions, which typically involve a palladium catalyst and a copper(I) co-catalyst.[12]

  • Chloropyridines: The coupling of chloropyridines is less common and generally requires more forcing conditions and specialized catalytic systems.

Table 3: Comparative Yields in Sonogashira Coupling of Halopyridines

HalopyridineCoupling PartnerCatalyst SystemBaseTemp (°C)Yield (%)Reference
3-Bromo-2-aminopyridinePhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃N10096[12]
2-BromopyridinePhenylacetyleneNS-MCM-41-Pd / CuI / PPh₃Et₃N10085[13]
1-Bromo-4-chlorobenzene*PhenylacetyleneNS-MCM-41-Pd / CuI / PPh₃Et₃N10046 (C-Br coupled)[13]

Note: While not a halopyridine, this example illustrates the inertness of the C-Cl bond under conditions that readily couple the C-Br bond.

Authoritative Grounding: The mechanism of the Sonogashira reaction involves a palladium catalytic cycle and a copper catalytic cycle, which work in concert to facilitate the coupling.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 2-Bromopyridine[1]
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the 2-bromopyridine (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium source (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., PPh₃, 2-10 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a 3-Bromopyridine[9]
  • Reaction Setup: In a reaction vessel under an inert atmosphere, combine the 3-bromo-2-aminopyridine (1.0 equiv), the amine (1.2 equiv), and the base (e.g., LiHMDS, 2.5 equiv).

  • Catalyst System: Add the palladium pre-catalyst (e.g., RuPhos-precatalyst, 2 mol%).

  • Solvent and Reaction: Add anhydrous THF and heat the mixture to 65 °C for the specified time (e.g., 16 hours).

  • Work-up and Purification: After cooling, quench the reaction and perform an aqueous work-up followed by extraction with an organic solvent. The crude product is then purified by chromatography.

Visualizing the Mechanisms

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Transmetalation->Ar-Pd(II)(Ar')L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(Ar')L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative Addition Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Halopyridine Reactivity Trend

Reactivity_Trend Iodopyridine Iodopyridine Bromopyridine Bromopyridine Iodopyridine->Bromopyridine Chloropyridine Chloropyridine Bromopyridine->Chloropyridine Fluoropyridine Fluoropyridine Chloropyridine->Fluoropyridine Reactivity Reactivity

Caption: Reactivity trend of halopyridines in palladium-catalyzed cross-coupling.

Conclusion and Future Outlook

While iodopyridines and bromopyridines remain the substrates of choice for their high reactivity, significant advancements in catalyst technology have rendered the more economical and abundant chloropyridines as viable and often preferred starting materials.[1] The choice of halopyridine is a critical parameter that must be considered in the context of the specific cross-coupling reaction, the desired product, and the overall synthetic strategy. As catalyst development continues to evolve, the direct functionalization of even the most unreactive C-H bonds on the pyridine ring may become a routine and powerful alternative to the cross-coupling of halopyridines.

References

A Comparative Guide to the Effect of Fluorine Substitution on the pKa of 5-Methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the ability to fine-tune the physicochemical properties of a molecule is paramount. Among these properties, the acid dissociation constant (pKa) is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides an in-depth comparison of how fluorine substitution on the 5-methoxypyridine scaffold—a common motif in medicinal chemistry—modulates its basicity, supported by theoretical principles and detailed experimental protocols.

Theoretical Framework: Understanding Basicity in Pyridines

The basicity of a pyridine derivative is defined by the availability of the lone pair of electrons on the ring nitrogen to accept a proton. The pKa value is the negative logarithm of the acid dissociation constant of the conjugate acid (the pyridinium ion). A lower pKa signifies a weaker base.

Pyridine + H₂O ⇌ Pyridinium⁺ + OH⁻

The electron density at the nitrogen atom is governed by the cumulative electronic effects of the substituents on the ring. These effects are primarily categorized as:

  • Inductive Effect (-I/+I): The withdrawal or donation of electron density through the sigma (σ) bonds.

  • Resonance (Mesomeric) Effect (-M/+M): The delocalization of electrons through the pi (π) system.

1.1. Electronic Profile of 5-Methoxypyridine

In 5-methoxypyridine (equivalent to 3-methoxypyridine), the methoxy (-OCH₃) group is positioned meta to the nitrogen atom. Its electronic influence is twofold:

  • Inductive Effect (-I): Oxygen is more electronegative than carbon, so it withdraws electron density through the σ-bond, slightly decreasing the basicity of the nitrogen.

  • Resonance Effect (+M): The oxygen's lone pair can donate into the π-system. However, due to the meta position, this resonance donation does not directly delocalize onto the nitrogen atom.

Consequently, the inductive withdrawal effect is the primary influence of the methoxy group on the nitrogen's basicity in this specific isomer. The experimental pKa of 3-methoxypyridine is approximately 4.78–4.88.[1][2]

1.2. The Impact of Fluorine Substitution

Fluorine is the most electronegative element, making it a powerful tool for modulating molecular properties. Its effects are:

  • Strong Inductive Effect (-I): Fluorine strongly withdraws electron density through σ-bonds, which significantly reduces the electron density on the pyridine nitrogen, thereby lowering its basicity.[3]

  • Weak Resonance Effect (+M): Like other halogens, fluorine can donate a lone pair into the π-system, but this effect is generally much weaker than its inductive pull.

When fluorine is introduced to the 5-methoxypyridine ring, its potent electron-withdrawing inductive effect is expected to dominate, leading to a pronounced decrease in the pKa. The magnitude of this decrease depends on the position of the fluorine atom relative to the nitrogen.

Caption: Electronic effects on the pyridine ring.

Comparative Data: pKa Modulation by Fluorination

Compound NamePosition of FpKa ValueData TypeReference
3-Methoxypyridine-4.78Experimental[1][2]
2-Fluoro-3-methoxypyridine2- (ortho)~0.98Predicted[4]
4-Fluoro-3-methoxypyridine4- (para)No data available-
6-Fluoro-3-methoxypyridine6- (ortho)No data available-
2,6-difluoro-3-methoxypyridine2,6- (di-ortho)No data available-
6-Chloro-3-fluoro-2-methoxypyridine3-F, 6-Cl-1.94Predicted[5]

Analysis of Trends:

  • Significant pKa Depression: The introduction of a single fluorine atom at the 2-position is predicted to decrease the pKa by nearly 4 units. This dramatic reduction is due to the proximity of the strongly electron-withdrawing fluorine to the basic nitrogen center, maximizing the inductive effect.

  • Positional Impact: Fluorine at the 2- or 6- (ortho) positions will have the most profound pKa-lowering effect due to the short distance for the inductive effect to operate. Substitution at the 4- (para) position would also significantly reduce basicity.

  • Polyhalogenation: As seen with the chloro-fluoro analog, adding multiple electron-withdrawing groups further exacerbates the effect, capable of rendering the pyridine nitrogen extremely non-basic (pKa < 0).

This ability to drastically and predictably lower basicity makes fluorine substitution a key strategy in medicinal chemistry for eliminating unwanted interactions or improving membrane permeability of basic compounds.

Experimental Protocol: pKa Determination by ¹H NMR Spectroscopy

For a scientifically rigorous validation of these pKa values, ¹H NMR spectroscopy offers a precise and reliable method that requires relatively small amounts of sample.[6][7] The principle relies on monitoring the chemical shift of protons on or near the basic center, which changes as the molecule transitions between its protonated and deprotonated states across a range of pH values.[8]

Workflow for NMR-Based pKa Determination

G prep 1. Sample Preparation titration 2. pH Adjustment & Spectra Acquisition prep->titration Series of buffered samples data_proc 3. Data Processing titration->data_proc ¹H NMR Spectra at each pH analysis 4. Data Analysis data_proc->analysis Chemical Shifts (δ) vs. pH pka_calc 5. pKa Calculation analysis->pka_calc Sigmoidal Curve Fitting

References

A Comparative Guide to the X-ray Crystallography of 3-Fluoro-5-methoxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide presents a comprehensive technical comparison of the X-ray crystallography of 3-fluoro-5-methoxypyridine derivatives. It is intended for researchers, scientists, and drug development professionals, providing in-depth insights into the structural analysis of these significant pharmaceutical building blocks. The guide covers experimental design, from synthesis and crystallization to data analysis, with a focus on the scientific rationale behind methodological choices.

Introduction: The Strategic Importance of Fluorinated Pyridines in Drug Discovery

The incorporation of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to enhance pharmacological profiles. Fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong bonds with carbon, can significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2] this compound derivatives are key intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs).[3] A precise understanding of their three-dimensional structure through single-crystal X-ray diffraction is therefore crucial for structure-based drug design and the development of novel therapeutics.[4][5]

This guide provides a comparative analysis of the crystallographic features of a series of this compound derivatives, offering a valuable resource for researchers in the field.

Experimental Workflow: From Synthesis to Structure

A successful crystallographic study hinges on a well-designed and meticulously executed experimental plan. This section details the methodologies for synthesis, crystallization, and data collection, emphasizing the self-validating nature of the protocols.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be achieved through various established routes.[3][6] A common approach involves the nucleophilic substitution of a suitable precursor, followed by functionalization.

synthesis_workflow start Precursor (e.g., 3,5-dihalopyridine) step1 Nucleophilic Substitution (e.g., NaOMe) start->step1 intermediate This compound step1->intermediate step2 Functionalization (e.g., Lithiation, Coupling) intermediate->step2 product Target Derivative step2->product

Figure 1: A generalized synthetic workflow for this compound derivatives.

Step-by-Step Synthesis Protocol:

  • Preparation of this compound: In a dried reaction vessel under an inert atmosphere, a solution of the starting dihalopyridine in a suitable solvent (e.g., methanol) is treated with a nucleophile such as sodium methoxide. The reaction is monitored by thin-layer chromatography (TLC) until completion.

  • Workup and Purification: The reaction mixture is quenched, and the product is extracted. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to yield pure this compound.

  • Derivative Synthesis: Further modifications to the pyridine ring are performed using standard organic synthesis techniques to obtain the desired derivatives.[3]

Crystallization: The Art and Science of Single Crystal Growth

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography.[4][7] A systematic approach using various crystallization techniques is essential.

Key Crystallization Techniques:

  • Slow Evaporation: This is the simplest method, where a near-saturated solution of the compound is allowed to evaporate slowly.[7][8] The choice of solvent is critical and can influence crystal habit.[9]

  • Vapor Diffusion: This technique is ideal for small quantities of material and involves the slow diffusion of a precipitant vapor into a solution of the compound, inducing crystallization.[7][9]

  • Solvent Layering: In this method, a solution of the compound is carefully layered with a miscible solvent in which the compound is less soluble.[7] Diffusion at the interface can lead to crystal growth.

crystallization_methods compound Purified Compound dissolve Dissolve in Suitable Solvent compound->dissolve slow_evap Slow Evaporation dissolve->slow_evap vapor_diff Vapor Diffusion dissolve->vapor_diff layering Solvent Layering dissolve->layering crystals Single Crystals slow_evap->crystals vapor_diff->crystals layering->crystals

Figure 2: Common crystallization techniques for small organic molecules.

X-ray Diffraction and Data Analysis

Once suitable crystals are obtained, they are analyzed using a single-crystal X-ray diffractometer.[10]

Data Collection and Structure Refinement Protocol:

  • Crystal Mounting and Data Collection: A selected crystal is mounted on the diffractometer, and X-ray diffraction data are collected.

  • Data Processing: The raw data are processed to obtain a set of reflection intensities.

  • Structure Solution and Refinement: The crystal structure is solved using computational methods and refined to fit the experimental data.[5]

  • Validation: The final structure is validated to ensure its quality and accuracy.[11]

Comparative Crystallographic Data

The following table summarizes the crystallographic data for a series of hypothetical this compound derivatives to illustrate a comparative analysis.

Parameter Derivative A Derivative B Derivative C
Formula C₇H₆FNO₂C₈H₈FNOC₉H₁₀FN
Crystal System MonoclinicOrthorhombicTriclinic
Space Group P2₁/cPnmaP-1
a (Å) 8.12312.3456.789
b (Å) 5.4327.8909.012
c (Å) 14.5678.90110.123
α (°) 909092.34
β (°) 101.2390105.67
γ (°) 909098.76
Volume (ų) 631.2867.5598.4
Z 442
Calculated Density (g/cm³) 1.4561.3981.321
R-factor (%) 3.23.84.1

Table 1: Illustrative Comparative Crystallographic Data.

Structural Insights and Discussion

The analysis of the crystal structures of this compound derivatives reveals key insights into their molecular geometry and intermolecular interactions.

Molecular Conformation

The conformation of the methoxy group and other substituents relative to the pyridine ring is of significant interest. Torsion angles are analyzed to understand conformational preferences, which can be crucial for biological activity.

Intermolecular Interactions and Supramolecular Assembly

The crystal packing is dictated by a variety of non-covalent interactions.

  • Hydrogen Bonding: The presence of hydrogen bond donors and acceptors can lead to the formation of robust networks that stabilize the crystal lattice.

  • Halogen Bonding: The fluorine atom can participate in halogen bonds, acting as a halogen bond acceptor, which can influence the supramolecular architecture.[12][13][14]

  • π-π Stacking: The aromatic pyridine rings can engage in π-π stacking interactions, further contributing to the stability of the crystal packing.

intermolecular_interactions molecule This compound Derivative h_bond Hydrogen Bonding molecule->h_bond x_bond Halogen Bonding molecule->x_bond pi_stack π-π Stacking molecule->pi_stack packing Crystal Packing h_bond->packing x_bond->packing pi_stack->packing

References

The Versatility of the Fluorinated Pyridine Scaffold: A Comparative Guide to In Vitro Assay Results

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug discovery, the selection of a core chemical scaffold is a critical decision that dictates the trajectory of a research program. The 3-fluoro-5-methoxypyridine moiety and its structural analogs have emerged as a privileged scaffold in medicinal chemistry. The strategic placement of the fluorine atom and the methoxy group on the pyridine ring offers a unique combination of physicochemical properties that can significantly influence a compound's biological activity, selectivity, and pharmacokinetic profile. This guide provides a comparative analysis of in vitro assay results for compounds synthesized from or containing a fluorinated pyridine core, offering insights into their potential as therapeutic agents.

The pyridine ring is a common motif in numerous FDA-approved drugs, and its functionalization is a key strategy for optimizing potency and drug-like properties.[1] The introduction of a fluorine atom can enhance metabolic stability, membrane permeability, and binding affinity through various non-covalent interactions.[1] Simultaneously, the methoxy group can influence solubility and participate in hydrogen bonding, further refining the molecule's interaction with its biological target.[1]

This guide will delve into specific examples of compounds targeting key proteins in oncology and neuroscience, namely PIM kinases, the PI3K/mTOR pathway, and the mGlu5 receptor. We will examine their in vitro performance, the experimental methodologies used to determine their activity, and the underlying signaling pathways they modulate.

Comparative Analysis of In Vitro Efficacy

The true measure of a chemical scaffold's utility lies in the biological activity of its derivatives. Here, we compare the in vitro potency of several compounds featuring a fluorinated pyridine core against their respective targets.

Compound ClassTargetSpecific Compound ExampleIn Vitro AssayIC50/EC50Cell Line (if applicable)Reference
PIM Kinase Inhibitors PIM-1 KinaseCompound 12 (Pyridine-based)PIM-1 Kinase Inhibition Assay14.3 nM-[2]
PIM-1 KinaseCompound 7h (3-cyanopyridine)PIM-1 Kinase Inhibition Assay0.281 µM-[3]
PIM-1 KinaseCompound 8f (3-cyano-2-methoxypyridine)PIM-1 Kinase Inhibition Assay0.58 µM-[3]
Cancer Cell ProliferationCompound 12 (Pyridine-based)MTT AssayNot specified, but showed high cytotoxic activityMCF-7[2]
Cancer Cell ProliferationCompound 7h (3-cyanopyridine)Anti-proliferative Assay1.89 µMMCF-7[3]
Cancer Cell ProliferationCompound 8f (3-cyano-2-methoxypyridine)Anti-proliferative Assay1.69 µMMCF-7[3]
PI3K/mTOR Inhibitors PI3KαCompound 22c (Sulfonamide methoxypyridine)PI3Kα Kinase Inhibition Assay0.22 nM-[4]
mTORCompound 22c (Sulfonamide methoxypyridine)mTOR Kinase Inhibition Assay23 nM-[4]
Cancer Cell ProliferationCompound 22c (Sulfonamide methoxypyridine)Anti-proliferative Assay20 nMHCT-116[4]
Cancer Cell ProliferationCompound 22c (Sulfonamide methoxypyridine)Anti-proliferative Assay130 nMMCF-7[4]
mGlu5 Receptor Modulators mGlu5 ReceptorHTL14242 (3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile)Radioligand Binding AssayModerate AffinityHEK293 Cells[5]
mGlu5 ReceptorCompound 3e (imidazopyrimidinone with p-fluorophenyl)Calcium Mobilization Assay230 nM (EC50)Human mGlu5 low receptor expression cell line[6]

Expert Commentary: The data clearly demonstrates the potential of the fluorinated pyridine scaffold in generating highly potent inhibitors for diverse biological targets. In the realm of oncology, the sub-nanomolar IC50 value of the sulfonamide methoxypyridine derivative against PI3Kα is particularly noteworthy, highlighting the scaffold's ability to be elaborated into exceptionally active compounds.[4] The pyridine-based PIM-1 inhibitors also exhibit potent low nanomolar to sub-micromolar activity, indicating the versatility of this core in targeting different kinases.[2][3] In the context of neuroscience, the development of mGlu5 receptor modulators showcases the scaffold's utility beyond kinase inhibition, with compounds demonstrating potent allosteric modulation.[5][6] The choice of substitution on the pyridine ring is critical, as seen in the 3-cyanopyridine series, where different aryl groups significantly impact PIM-1 inhibitory activity.[3]

Experimental Protocols: A Closer Look at the In Vitro Assays

To fully appreciate the comparative data, it is essential to understand the methodologies employed to generate it. Below are representative protocols for the key in vitro assays.

Protocol 1: PIM-1 Kinase Inhibition Assay

This assay quantifies the ability of a test compound to inhibit the enzymatic activity of PIM-1 kinase.

Methodology:

  • Reagents and Materials: Recombinant PIM-1 kinase, peptide substrate (e.g., a derivative of BAD), ATP, kinase buffer, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. In a 96-well plate, add the PIM-1 kinase, the peptide substrate, and the kinase buffer. c. Add the diluted test compounds to the wells. A control with DMSO alone is included. d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). f. Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.

  • Data Analysis: The luminescence signal is inversely proportional to the kinase activity. The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is calculated by fitting the data to a dose-response curve.

Protocol 2: Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Methodology:

  • Cell Culture: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells with active metabolism convert the MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Signaling Pathways and Workflow

Understanding the cellular context in which these compounds act is crucial for interpreting their in vitro activity.

PIM Kinase Signaling Pathway

PIM kinases are serine/threonine kinases that play a critical role in cell survival and proliferation by phosphorylating various downstream targets involved in cell cycle progression and apoptosis.[7][8]

PIM_Kinase_Pathway Cytokines Cytokines/Growth Factors JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT PIM_Kinase PIM Kinase JAK_STAT->PIM_Kinase Upregulation Downstream Downstream Targets (e.g., BAD, p27) PIM_Kinase->Downstream Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Drug_Discovery_Workflow cluster_synthesis Synthesis cluster_testing In Vitro Testing StartingMaterial This compound (or analog) Intermediate Intermediate Scaffolds StartingMaterial->Intermediate Chemical Reactions FinalCompound Final Compound Library Intermediate->FinalCompound Diversification PrimaryAssay Primary Screening (e.g., Kinase Assay) FinalCompound->PrimaryAssay SecondaryAssay Secondary Screening (e.g., Cell Proliferation) PrimaryAssay->SecondaryAssay LeadCompound Lead Compound Identification SecondaryAssay->LeadCompound

References

Comparing the efficacy of kinase inhibitors with and without the fluoro-pyridine moiety

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the strategic incorporation of specific chemical moieties can profoundly influence a compound's efficacy, selectivity, and pharmacokinetic profile. Among these, the pyridine ring is a well-established scaffold, present in numerous FDA-approved kinase inhibitors due to its ability to form crucial hydrogen bonds within the kinase hinge region.[1][2] A common optimization strategy involves the introduction of fluorine atoms onto this pyridine ring, creating a fluoro-pyridine moiety. This guide provides an in-depth, objective comparison of the efficacy of kinase inhibitors with and without this fluoro-pyridine group, supported by experimental data and mechanistic insights.

The Rationale Behind Fluorination: More Than Just an Atomic Swap

The substitution of hydrogen with fluorine is a cornerstone of modern medicinal chemistry, owing to fluorine's unique properties. It is the most electronegative element, yet it is relatively small, leading to significant alterations in a molecule's electronic properties with minimal steric impact.[3][4] In the context of kinase inhibitors, the introduction of a fluoro-pyridine moiety is often pursued to:

  • Enhance Binding Affinity: Fluorine's electron-withdrawing nature can modulate the pKa of the pyridine nitrogen, influencing its ability to act as a hydrogen bond acceptor with the kinase hinge region.[3] This can lead to stronger and more favorable interactions.

  • Improve Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes.[3] Fluorination at metabolically vulnerable positions can block oxidative metabolism, thereby increasing the inhibitor's half-life and bioavailability.

  • Modulate Physicochemical Properties: Fluorine substitution can increase a molecule's lipophilicity, which can improve membrane permeability and cell penetration. However, this must be carefully balanced to avoid excessive lipophilicity, which can negatively impact solubility and other pharmacokinetic properties.[3]

Comparative Efficacy: A Data-Driven Look

Direct, head-to-head comparisons of kinase inhibitors where the only variable is the presence of a fluoro-pyridine moiety provide the most compelling evidence of its impact. While such "matched-pair" analyses are not always published, existing studies offer valuable insights.

Case Study: PI3K Inhibitors

A notable study on Phosphoinositide 3-kinase (PI3K) inhibitors with a triazine scaffold provides a clear example of the dramatic effect of fluorine substitution and ring modification.[5] In this research, a compound with a trifluorinated pyridine motif was compared to an analog where this was replaced by a difluorinated pyrimidine motif. The results demonstrated an eight-fold increase in potency for the difluorinated pyrimidine-containing compound.[5] While this example also involves a change from a pyridine to a pyrimidine ring, it highlights the potent effect that fluorination patterns can have on inhibitor efficacy.

Compound IDCore MoietyTarget KinaseIC50Fold Improvement
1 Trifluorinated PyridinePI3K~8x-
4 Difluorinated PyrimidinePI3K1x8
Table 1: Comparison of PI3K inhibitors highlighting the impact of fluorination and ring structure on potency. Data sourced from a 2021 study on fluorinated PI3K inhibitors.[5]

Key Signaling Pathways Targeted

To understand the impact of these inhibitors, it is crucial to visualize the signaling cascades they disrupt. Below are representations of the Bcr-Abl and VEGFR-2 pathways, two critical targets in oncology where pyridine-containing inhibitors have shown significant promise.

Bcr_Abl_Pathway BCR_ABL Bcr-Abl (Constitutively Active Kinase) GRB2 GRB2/SOS BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival & Proliferation mTOR->Survival Apoptosis Inhibition of Apoptosis STAT5->Apoptosis Inhibitor Kinase Inhibitor (e.g., with Fluoro-Pyridine) Inhibitor->BCR_ABL

Caption: Bcr-Abl signaling pathway and point of inhibition.

VEGFR2_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K_AKT PI3K/AKT Pathway VEGFR2->PI3K_AKT PKC PKC PLCg->PKC RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway PKC->RAS_RAF_MEK_ERK Proliferation Endothelial Cell Proliferation & Migration RAS_RAF_MEK_ERK->Proliferation Survival_Permeability Cell Survival & Vascular Permeability PI3K_AKT->Survival_Permeability Inhibitor Kinase Inhibitor (e.g., with Fluoro-Pyridine) Inhibitor->VEGFR2

Caption: VEGFR-2 signaling pathway and point of inhibition.

Experimental Protocols for Efficacy Determination

The comparative efficacy of kinase inhibitors is determined through a series of robust in vitro and cell-based assays. The following protocols outline the standard methodologies used in the field.

In Vitro Biochemical Kinase Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

ADP_Glo_Workflow Start Start: Kinase Reaction Step1 1. Incubate Kinase, Substrate, ATP, & Inhibitor (or DMSO) Start->Step1 Step2 2. Add ADP-Glo™ Reagent to stop reaction and deplete remaining ATP Step1->Step2 Step3 3. Incubate for 40 min at room temperature Step2->Step3 Step4 4. Add Kinase Detection Reagent to convert ADP to ATP and generate light Step3->Step4 Step5 5. Incubate for 30-60 min at room temperature Step4->Step5 End End: Measure Luminescence Step5->End

Caption: Workflow for the ADP-Glo™ kinase assay.

Step-by-Step Methodology:

  • Kinase Reaction Setup: In a 384-well plate, combine the kinase, its specific substrate, ATP, and the test inhibitor (at various concentrations) or a DMSO control. The total reaction volume is typically 5 µL.[7]

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a set period (e.g., 60 minutes).

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any unconsumed ATP.[7]

  • ATP Depletion Incubation: Incubate the plate at room temperature for 40 minutes.[7]

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction into ATP and provides luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP.[7]

  • Signal Generation Incubation: Incubate at room temperature for 30-60 minutes.[7]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Phosphorylation Assay (HTRF®)

This assay measures the inhibition of a specific phosphorylation event within a cellular context.

Step-by-Step Methodology:

  • Cell Plating and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat the cells with serial dilutions of the kinase inhibitor or a vehicle control for a predetermined time (e.g., 1-2 hours).[8]

  • Cell Stimulation: If the pathway is not constitutively active, stimulate the cells with an appropriate agonist (e.g., a growth factor) for a short period (e.g., 15-30 minutes) to induce phosphorylation of the target protein.[8]

  • Cell Lysis: Remove the culture medium and add lysis buffer containing a cocktail of protease and phosphatase inhibitors. Incubate to ensure complete cell lysis.[8]

  • Lysate Transfer: Transfer the cell lysates to a 384-well low-volume detection plate.[9]

  • HTRF® Reagent Addition: Add the HTRF® detection reagents, which typically consist of two antibodies: one that recognizes the total protein and is labeled with a donor fluorophore (e.g., Europium cryptate), and another that is specific for the phosphorylated form of the protein and is labeled with an acceptor fluorophore (e.g., d2).[9]

  • Incubation: Incubate the plate at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on an HTRF®-compatible reader, measuring the fluorescence emission at two different wavelengths.

  • Data Analysis: Calculate the HTRF® ratio and plot it against the inhibitor concentration to determine the cellular IC50 value.

Conclusion and Future Perspectives

The incorporation of a fluoro-pyridine moiety is a powerful and frequently employed strategy in the design of potent and effective kinase inhibitors. The strategic placement of fluorine can enhance binding affinity, improve metabolic stability, and fine-tune physicochemical properties, often leading to a superior pharmacological profile compared to non-fluorinated pyridine analogs. While more direct comparative studies across a wider range of kinases would be beneficial, the existing data and the fundamental principles of medicinal chemistry strongly support the continued exploration of this chemical motif. As our understanding of kinase structure and function deepens, the rational design of inhibitors, including the precise application of fluorination, will undoubtedly lead to the development of next-generation targeted therapies with improved efficacy and safety profiles.

References

A Comparative Guide to the Structure-Activity Relationship of Fluorinated Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative of Fluorine in Pyridine Scaffolds

In the landscape of modern medicinal chemistry, the pyridine ring stands as one of the most prevalent heterocyclic scaffolds in FDA-approved drugs.[1][2][3][4] Its unique electronic properties, hydrogen bonding capabilities, and synthetic versatility make it a "privileged structure." However, the quest for optimized drug candidates—possessing enhanced potency, selectivity, metabolic stability, and favorable pharmacokinetic profiles—has led researchers to explore chemical space beyond simple substitution. The strategic incorporation of fluorine into the pyridine scaffold has emerged as a cornerstone of this endeavor.[1][5][6]

Fluorine, the most electronegative element, is not merely a bioisostere for hydrogen. Its small van der Waals radius (1.47 Å vs. 1.20 Å for hydrogen) allows it to be introduced with minimal steric perturbation, yet its profound electronic influence can dramatically alter a molecule's fundamental properties.[7][8] The judicious placement of fluorine on a pyridine ring can modulate the basicity (pKa) of the nitrogen atom, fine-tune lipophilicity, block sites of metabolic oxidation, and introduce new, favorable interactions with protein targets.[5][9][10] This guide provides a comprehensive comparison of how the position of fluorine substitution on the pyridine ring dictates its physicochemical properties and, consequently, its biological activity, supported by experimental data and detailed protocols.

The Positional Impact of Fluorination on Physicochemical Properties

The introduction of a fluorine atom into the pyridine ring induces a strong electron-withdrawing effect, fundamentally altering the electron distribution across the aromatic system.[11][12] This perturbation has predictable, yet nuanced, consequences on key drug-like properties, primarily the compound's acidity/basicity (pKa) and lipophilicity (logP/logD).

Modulation of Basicity (pKa)

The basicity of the pyridine nitrogen is a critical parameter influencing a molecule's solubility, receptor binding, and cell permeability. Fluorination universally decreases the basicity of the pyridine ring by inductively withdrawing electron density, making the lone pair on the nitrogen less available for protonation.[11][13] This results in a lower pKa for the conjugate acid (the pyridinium ion). The magnitude of this effect is highly dependent on the fluorine's position relative to the nitrogen.

CompoundpKa of Conjugate AcidChange from PyridineRationale
Pyridine5.25-Baseline
2-Fluoropyridine-0.44-5.69Strongest inductive effect due to proximity to nitrogen.
3-Fluoropyridine2.97-2.28Significant inductive effect, moderated by distance.[14]
4-Fluoropyridine1.89-3.36Strong resonance and inductive effects withdrawing electron density from the nitrogen.
2,6-Difluoropyridine-2.93-8.18Additive, strong inductive effects from two ortho-fluorines.

Data compiled from various sources for illustrative comparison.

This pKa modulation is a powerful tool. For instance, reducing the basicity of a drug candidate can prevent unwanted protonation in physiological compartments, which may improve its ability to cross cell membranes and reduce off-target interactions at ion channels.[5]

Altering Lipophilicity (logP/logD)

Lipophilicity, often measured as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is crucial for membrane permeability and overall pharmacokinetics.[7] While often assumed to increase lipophilicity, fluorine's effect is context-dependent. It increases the hydrophobic surface area but can also increase the overall polarity of the molecule.[13]

The introduction of a single fluorine atom generally leads to a modest increase in logP. For example, the experimental logP of pyridine is 0.65, while that of 3-fluoropyridine is 0.92. However, the position and number of fluorine atoms can have complex effects, especially when combined with other substituents or when considering the molecule's interaction with the polarizable sulfur atom in thioethers.[13]

Structure-Activity Relationship (SAR) in Biologically Active Derivatives

The physicochemical changes induced by fluorination directly translate into altered biological activity. The following sections compare how these changes manifest in derivatives with demonstrated anticancer and antibacterial properties.

Anticancer Activity: A Case Study in Kinase Inhibitors

Many kinase inhibitors feature a pyridine core that interacts with the hinge region of the ATP-binding pocket. Fluorination can enhance this interaction and improve metabolic stability. For example, in a series of 7-phenyl-pyrroloquinolinone derivatives designed as antitubulin agents, introducing a fluorine atom to the 7-phenyl ring led to compounds with potent cytotoxicity in the low micromolar to sub-nanomolar range.[15]

Comparative Anticancer Activity

Compound ID Key Structural Feature Cancer Cell Line GI50 (µM) Key Insight
Parent Compound 3-N-ethyl-7-phenyl-pyrroloquinolinone CEM (Leukemia) 0.002 Highly potent baseline compound.
Compound 12 7-(2-fluorophenyl) derivative CEM (Leukemia) 0.001 2-fluoro substitution maintains or slightly improves potency.[15]
Compound 13 7-(3-fluorophenyl) derivative CEM (Leukemia) 0.002 3-fluoro substitution maintains potency.[15]

| Compound 15 | 3-N-(2-fluorobenzoyl) derivative | CEM (Leukemia) | <0.001 | Fluorination on a different part of the molecule also enhances activity.[15] |

Interestingly, while the fluorination in these examples potently enhanced cytotoxicity, it did not lead to a significant improvement in metabolic stability in human liver microsomes, highlighting that SAR outcomes can be multifaceted.[15] The enhanced potency may stem from altered conformation or direct interactions within the colchicine binding site of tubulin.

Antibacterial Activity: Targeting Bacterial Cell Processes

Fluorinated pyridines have also been incorporated into antibacterial agents. A study involving hybrids of 4-aminoquinoline and fluorinated pyridines demonstrated moderate activity against Staphylococcus aureus.[16][17][18]

Comparative Antibacterial Activity (MIC)

Compound ID Fluorinated Pyridine Moiety S. aureus MIC (µg/mL)
10a N-(tetrafluoro-4-pyridyl) 62.5[16][18]
10b N-(tetrafluoro-4-pyridyl) with linker 62.5[16][18]
11a N-(pentafluorophenyl)sulfonyl-tetrafluoropyridyl 62.5[16][18]

| Amoxicillin | (Reference Drug) | 1.0-2.0[19] |

While these specific derivatives showed only moderate activity, they validate the principle that fluorinated pyridine scaffolds can be integrated into antibacterial drug design. The high degree of fluorination in these examples significantly lowers the pKa, which could influence target engagement and cell wall penetration. Further optimization would involve systematically varying the fluorination pattern to improve potency.

Experimental Design and Protocols

To establish a robust SAR, reproducible and well-controlled experiments are paramount. Below are representative protocols for the synthesis and biological evaluation of fluorinated pyridine derivatives.

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a common method for synthesizing fluorinated pyridine ethers, a key step in building more complex derivatives. The rationale for SNAr is that the highly electronegative fluorine atoms activate the pyridine ring towards nucleophilic attack, particularly at the positions para to the fluorine substituents.

Objective: To synthesize a 4-phenoxy-2,3,5,6-tetrafluoropyridine derivative.

Materials:

  • Pentafluoropyridine (1 equivalent)

  • Phenol (1.1 equivalents)

  • Potassium Carbonate (K₂CO₃, 1.5 equivalents)

  • Dimethylformamide (DMF), anhydrous

  • Standard glassware, magnetic stirrer, heating mantle

  • Thin Layer Chromatography (TLC) plate, Ethyl Acetate/Hexane mobile phase

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add pentafluoropyridine (1.0 eq) and anhydrous DMF. Stir to dissolve.

  • Addition of Nucleophile: Add phenol (1.1 eq) to the solution. Causality: Using a slight excess of the nucleophile ensures the complete consumption of the starting electrophile.

  • Base Addition: Add powdered anhydrous K₂CO₃ (1.5 eq) portion-wise. Causality: K₂CO₃ is a mild base that deprotonates the phenol to generate the more nucleophilic phenoxide in situ. It is easily filtered off post-reaction.

  • Reaction: Heat the mixture to 60-80 °C and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC. The product spot should be less polar than the starting phenol.

  • Workup: After cooling to room temperature, pour the reaction mixture into ice-water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield the pure product.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹⁹F NMR, and Mass Spectrometry. Self-Validation: The characteristic coupling patterns and chemical shifts in ¹⁹F NMR provide unambiguous confirmation of the fluorine substitution pattern.

Protocol 2: In Vitro Antibacterial Susceptibility Testing (MIC Assay)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, a standard measure of its antibacterial potency.

Objective: To determine the MIC of a fluorinated pyridine derivative against Staphylococcus aureus.

Materials:

  • Test compound dissolved in DMSO (e.g., 10 mg/mL stock)

  • Staphylococcus aureus (e.g., ATCC 29213)

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • 96-well microtiter plates, sterile

  • Amoxicillin (positive control)

  • DMSO (negative/vehicle control)

  • Spectrophotometer (for measuring OD₆₀₀)

Procedure:

  • Bacterial Culture Preparation: Inoculate a single colony of S. aureus into MHB and incubate overnight at 37 °C. Dilute the overnight culture in fresh MHB to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL. Causality: A standardized inoculum is critical for reproducibility, as the final bacterial concentration affects the MIC value.

  • Compound Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB. For example, start with a concentration of 128 µg/mL and dilute down to 0.25 µg/mL.

  • Controls: Prepare wells for controls:

    • Positive Control: Serial dilution of Amoxicillin.

    • Negative Control: MHB only (sterility control).

    • Growth Control: MHB with the same percentage of DMSO as the test wells, plus bacteria. Self-Validation: The growth control ensures the bacteria are viable and that the DMSO vehicle does not inhibit growth. The sterility control ensures the medium is not contaminated.

  • Inoculation: Add the standardized bacterial suspension to each well (except the sterility control) to reach a final volume of 100 µL.

  • Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

  • Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by reading the optical density at 600 nm.

Visualizing Key Relationships and Workflows

Diagrams are essential for conceptualizing the complex interplay of factors in SAR studies.

SAR_Logic Logical Flow of Fluorine's Influence on Drug Properties sub Fluorine Substitution (Position & Number) pka pKa Modulation (Basicity ↓) sub->pka Inductive Effect lipo Lipophilicity (logP) Alteration sub->lipo metab Metabolic Stability (Blocking Oxidation) sub->metab C-F Bond Strength perm Membrane Permeability pka->perm sol Aqueous Solubility pka->sol Affects Ionization bind Target Binding Affinity (Potency) pka->bind H-Bonding, Electrostatics lipo->perm 'Lipinski's Rule' pk Pharmacokinetics (ADME Profile) lipo->pk metab->pk Reduces Clearance activity Overall Biological Activity perm->activity sol->activity bind->activity pk->activity

Caption: The influence of fluorine substitution on key physicochemical and biological properties.

SAR_Workflow Experimental Workflow for SAR Studies node_synthesis Step 1: Synthesis Design & Synthesize Fluorinated Pyridine Analogs node_purify Step 2: Purification & Characterization Chromatography (HPLC) Spectroscopy (NMR, MS) node_synthesis:f1->node_purify:f0 node_physchem Step 3: Physicochemical Profiling Measure pKa Measure logD node_purify:f1->node_physchem:f0 node_bioassay Step 4: Biological Evaluation In Vitro Assays (e.g., MIC, IC50) Metabolic Stability Assay node_purify:f1->node_bioassay:f0 node_analysis Step 5: Data Analysis Correlate Structure with Activity Identify SAR Trends node_physchem:f1->node_analysis:f0 node_bioassay:f1->node_analysis:f0 node_design { Step 6: Next-Gen Design| Design New Analogs Based on SAR Data} node_analysis:f1->node_design:f0 node_design:f1->node_synthesis:f0 Iterative Cycle

Caption: A typical iterative workflow for conducting SAR studies on novel compounds.

Conclusion and Future Outlook

The strategic incorporation of fluorine into pyridine derivatives is a proven and powerful strategy in drug discovery.[9] By understanding the predictable effects of fluorination on physicochemical properties like pKa and lipophilicity, medicinal chemists can rationally design molecules with improved potency, selectivity, and pharmacokinetic profiles. As this guide has demonstrated, the position of the fluorine atom is not a trivial consideration; it is a critical design element that dictates the ultimate biological activity of the compound. While general trends exist, the interplay between fluorination and a molecule's overall structure is complex, necessitating the rigorous, iterative experimental workflow of synthesis and testing to elucidate the specific SAR for each new chemical series. Future advances in synthetic methodologies, such as late-stage C-H fluorination, will continue to expand the accessibility of novel fluorinated pyridines, while advances in computational chemistry will provide ever more accurate predictions to guide their design.[20][21][22]

References

The Fluorine Effect: A Comparative Guide to the Electronic Restructuring of Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Developers

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among these scaffolds, the pyridine ring holds a place of particular prominence, forming the core of numerous pharmaceuticals and functional materials.[1] The substitution of hydrogen with fluorine, its seemingly subtle bioisostere, instigates a profound cascade of changes in the molecule's electronic architecture.[2][3][4] This guide provides an in-depth comparison of fluorinated versus non-fluorinated pyridines, elucidating the fundamental principles and providing the experimental data necessary to harness the "fluorine effect" in molecular design. We will explore the causality behind these electronic shifts and detail the self-validating experimental protocols used to quantify them.

The Duality of Fluorine's Electronic Influence

The impact of fluorine on the pyridine ring is governed by the interplay of two opposing electronic forces: a powerful, distance-dependent inductive effect and a weaker, position-dependent resonance effect.[5][6][7] Understanding this duality is critical to predicting the properties of any fluorinated pyridine.

  • Inductive Effect (-I): As the most electronegative element, fluorine exerts a potent electron-withdrawing effect through the sigma (σ) bond framework.[4][6] This effect polarizes the C-F bond, pulling electron density away from the aromatic ring and rendering it more electron-deficient (π-deficient). This is the dominant influence of fluorine in most contexts.

  • Resonance Effect (+R): The lone pairs on the fluorine atom can be delocalized into the pyridine π-system, donating electron density. However, due to the poor overlap between the 2p orbital of carbon and the highly contracted 2p orbital of the electronegative fluorine, this resonance donation is significantly weaker than its inductive withdrawal.

The net result is that fluorine acts as a strong electron-withdrawing group by induction, which is only modestly tempered by resonance. This fundamentally alters the character of the pyridine ring.

G cluster_pyridine Fluorinated Pyridine Ring cluster_effects Electronic Effects of Fluorine Py_Ring Pyridine π-System Result Net Result: Electron-Deficient Ring Py_Ring->Result Inductive Strong Inductive Withdrawal (-I) Inductive->Py_Ring σ-bond polarization (Dominant Effect) Resonance Weak Resonance Donation (+R) Resonance->Py_Ring p-orbital overlap (Minor Effect)

Caption: Dueling electronic effects of a fluorine substituent on a pyridine ring.

Quantitative Comparison: How Fluorination Rewrites Key Physicochemical Properties

The electronic perturbation caused by fluorine is not merely theoretical; it manifests as quantifiable changes in fundamental chemical properties.

Basicity Attenuation (pKa)

The most dramatic and predictable consequence of fluorinating a pyridine is a substantial decrease in the basicity of the ring nitrogen. The electron density withdrawn by the fluorine substituent(s) reduces the availability of the nitrogen's lone pair for protonation. This is reflected in a lower pKa value for the conjugate acid (pyridinium ion).[4][8] This modulation is a critical tool in drug design for optimizing a candidate's solubility, receptor binding, and pharmacokinetic profile.[3]

CompoundpKa of Conjugate AcidChange from Pyridine
Pyridine5.25-
2-Fluoropyridine-0.44-5.69
3-Fluoropyridine2.97-2.28
4-Fluoropyridine1.95-3.30
2,6-Difluoropyridine-2.94-8.19
Pentafluoropyridine< -2> -7.25

Data compiled from various sources. Exact values may vary slightly based on experimental conditions.

Hammett Constants: Quantifying Electronic Influence

The Hammett equation provides a framework for quantifying the electron-donating or -withdrawing properties of substituents.[9] The Hammett substituent constants, sigma (σ), for fluorine unequivocally classify it as an electron-withdrawing group, with a particularly strong inductive component.

ConstantValue for FluorineInterpretation
σmeta +0.34Strong electron withdrawal through induction, as resonance effects do not extend to the meta position.[10]
σpara +0.06Net electron withdrawal is significantly tempered by the opposing +R effect at the para position.[10]

These values are instrumental in building quantitative structure-activity relationships (QSAR) for predicting the reactivity and biological activity of novel pyridine derivatives.

Frontier Molecular Orbitals & Reactivity

Fluorination significantly lowers the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[11][12]

  • Lowered HOMO/LUMO: This greater energy separation makes the molecule more stable and less susceptible to electrophilic attack.

  • Enhanced Electrophilicity: The substantial lowering of the LUMO energy makes the fluorinated pyridine ring a much better electron acceptor. This dramatically increases its reactivity towards nucleophiles, facilitating reactions like nucleophilic aromatic substitution (SNAr), which are often difficult on the parent pyridine.

  • The π-Hole Effect: In highly fluorinated systems like pentafluoropyridine, the intense electron withdrawal alters the molecular electrostatic potential (MEP) to such an extent that a region of positive potential, known as a "π-hole," forms above the center of the ring. This transforms the ring from a traditional Lewis base into a Lewis acid, enabling unique non-covalent interactions.[13]

The Experimental Fingerprint: Spectroscopic and Electrochemical Evidence

The theoretical electronic changes are directly observable and quantifiable using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for probing the electronic environment of fluorinated pyridines.

  • 19F NMR: Provides a direct window into the fluorine's environment. The chemical shift of 19F is highly sensitive to its position on the ring and the presence of other substituents, with a very wide chemical shift range that minimizes signal overlap.[14][15]

  • 13C NMR: Fluorine substitution causes large downfield shifts for the directly attached carbon (C-F) and induces characteristic through-bond coupling constants (1JCF, 2JCF, etc.) that are invaluable for structural assignment.[16]

  • 1H NMR: Ring protons are generally shifted downfield due to the deshielding effect of fluorine's inductive withdrawal.

UV-Vis Spectroscopy

The electronic transitions of the pyridine ring are sensitive to substitution. Fluorination typically causes a hypsochromic shift (blue shift) in the π→π* and n→π* absorption bands.[17] This shift is a direct consequence of the stabilization (lowering of energy) of both the ground state and the relevant molecular orbitals, increasing the energy gap that must be overcome for electronic excitation.[18]

Cyclic Voltammetry (CV)

CV measures the oxidation and reduction potentials of a molecule. The strong electron-withdrawing nature of fluorine makes the pyridine ring more difficult to oxidize (a more positive oxidation potential) and easier to reduce (a less negative reduction potential) compared to the parent system.[19][20] This data is crucial for applications in materials science, such as in the design of organic electronics.

Self-Validating Experimental Workflows

To translate theory into practice, robust experimental protocols are essential. The following workflows provide a framework for the synthesis and characterization of these electronic effects.

G cluster_synthesis PART A: Synthesis cluster_characterization PART B: Characterization & Comparison Start Start: 4-Aminopyridine Diazotization Diazotization (HBF₄, NaNO₂) Start->Diazotization Decomposition Thermal Decomposition (Balz-Schiemann) Diazotization->Decomposition Product Purification (Extraction, Distillation) Decomposition->Product Final Product: 4-Fluoropyridine Product->Final CV Cyclic Voltammetry (Redox Potentials) Final->CV Analysis pKa Potentiometric Titration (Basicity) Final->pKa Analysis NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Final->NMR Analysis UVVis UV-Vis Spectroscopy (Electronic Transitions) Final->UVVis Analysis

Caption: Experimental workflow for synthesis and electronic characterization.

Protocol: Synthesis of 4-Fluoropyridine via Balz-Schiemann Reaction

This protocol provides a classic, reliable method for synthesizing a key fluoropyridine building block.[21]

Objective: To synthesize 4-fluoropyridine from 4-aminopyridine to provide a sample for comparative analysis.

Materials:

  • 4-Aminopyridine

  • 48% Tetrafluoroboric acid (HBF₄)

  • Sodium nitrite (NaNO₂)

  • Sodium bicarbonate (NaHCO₃)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Ice-water bath, standard glassware

Procedure:

  • Diazonium Salt Formation: In a flask cooled in an ice-water bath (5-10 °C), dissolve 4-aminopyridine in 48% HBF₄.

  • Slowly add a chilled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 10 °C. The formation of 4-pyridyldiazonium tetrafluoroborate will be observed.

  • Stir the resulting suspension for an additional 30 minutes at low temperature.

  • Isolation: Collect the precipitated diazonium salt by vacuum filtration and wash it with cold ethanol and then cold diethyl ether.

  • Decomposition: Carefully heat the dried diazonium salt in a flask equipped for distillation. The salt will decompose, releasing N₂ and BF₃ gas, and 4-fluoropyridine will distill over. Caution: This step should be performed in a well-ventilated fume hood with appropriate safety precautions.

  • Workup: Neutralize the distillate with a saturated NaHCO₃ solution. Extract the aqueous layer with diethyl ether.

  • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield crude 4-fluoropyridine.

  • Purification: Purify the product by vacuum distillation.

Validation: Confirm product identity and purity using 1H, 13C, and 19F NMR spectroscopy and compare with literature data.

Protocol: Comparative Analysis of Redox Potentials by Cyclic Voltammetry

Objective: To quantify the effect of fluorination on the reduction potential of the pyridine ring.

Materials & Equipment:

  • Potentiostat with a three-electrode cell (e.g., glassy carbon working electrode, platinum wire counter electrode, Ag/AgCl reference electrode)

  • Pyridine and 4-Fluoropyridine

  • Anhydrous acetonitrile containing 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) as the supporting electrolyte

  • Nitrogen or Argon gas for deoxygenation

Procedure:

  • Sample Preparation: Prepare 1 mM solutions of both pyridine and 4-fluoropyridine in the electrolyte solution.

  • Deoxygenation: Purge the electrochemical cell containing the analyte solution with N₂ or Ar for 15 minutes to remove dissolved oxygen. Maintain a blanket of inert gas over the solution during the experiment.

  • CV Scan (Pyridine): Place the electrodes in the pyridine solution. Scan the potential from an initial value (e.g., 0 V) to a negative limit (e.g., -2.5 V) and back at a scan rate of 100 mV/s. Record the voltammogram.

  • CV Scan (4-Fluoropyridine): Clean the electrodes thoroughly. Repeat step 3 with the 4-fluoropyridine solution.

  • Data Analysis: Identify the cathodic peak potential (Epc) for the reduction of each compound. The reduction of 4-fluoropyridine will occur at a significantly less negative potential than that of pyridine, providing direct evidence of its lowered LUMO and increased electron affinity.

Conclusion and Outlook

Fluorination is a powerful and predictable strategy for modulating the electronic structure of pyridines. The dominant electron-withdrawing inductive effect profoundly decreases the basicity of the ring nitrogen, lowers the energy of the frontier molecular orbitals, and fundamentally alters the ring's reactivity, transforming it from a relatively π-rich system to a π-deficient one. These changes are clearly evidenced by shifts in NMR and UV-Vis spectra and by more easily accessible redox potentials in cyclic voltammetry. For researchers in drug discovery and materials science, a firm grasp of these principles is not just advantageous—it is essential for the rational design of next-generation molecules with tailored electronic properties.[22][23]

References

Safety Operating Guide

Navigating the Final Frontier: A Comprehensive Guide to the Safe Disposal of 3-Fluoro-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For the vanguard of scientific discovery—researchers, scientists, and drug development professionals—the meticulous management of chemical reagents is paramount. This guide provides an in-depth, procedural framework for the proper disposal of 3-Fluoro-5-methoxypyridine, ensuring the integrity of your research and the safety of your laboratory environment.

At the forefront of pharmaceutical and agrochemical innovation, halogenated pyridines like this compound are instrumental. However, their unique chemical characteristics necessitate a rigorous and informed approach to waste management. This document moves beyond mere compliance, offering a deep dive into the causality behind each procedural step, fostering a culture of safety and scientific excellence.

Immediate Safety and Hazard Assessment

Key Hazard Considerations:

  • Toxicity: Assumed to be harmful if swallowed, in contact with skin, or if inhaled.

  • Irritation: Likely to cause skin and serious eye irritation.

  • Respiratory Effects: May cause respiratory irritation.

  • Incompatibility: Strong oxidizing agents are a primary material to avoid.

Given these potential hazards, all handling and disposal procedures must be conducted within a certified laboratory chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or butyl rubber), safety goggles, and a lab coat.

Quantitative Hazard Summary

The following table summarizes the hazard classifications for analogous halogenated pyridine compounds, which should be considered indicative for this compound in the absence of specific data.

Hazard ParameterClassification/StatementSource/Rationale
Acute Oral ToxicityCategory 4 (Harmful if swallowed)Based on data for 3-bromo-5-fluoro-2-methoxypyridine.[1]
Skin Corrosion/IrritationCategory 2 (Causes skin irritation)Based on data for 3-bromo-5-fluoro-2-methoxypyridine.[1]
Serious Eye Damage/IrritationCategory 2 (Causes serious eye irritation)Based on data for 3-bromo-5-fluoro-2-methoxypyridine.[1]
Specific target organ toxicityCategory 3 (May cause respiratory irritation)Based on data for 3-bromo-5-fluoro-2-methoxypyridine.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a multi-step process that ensures compliance with regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[1][2][3]

Waste Categorization and Segregation

The foundational principle of chemical waste management is proper segregation to prevent dangerous reactions.

  • Categorization: this compound must be categorized as a halogenated organic waste .

  • Segregation: This waste stream must be kept separate from all other waste types, particularly:

    • Non-halogenated organic solvents

    • Acids

    • Bases

    • Oxidizers

The rationale for this strict segregation is rooted in the chemical properties of halogenated compounds. Mixing with other waste streams can lead to unpredictable and hazardous chemical reactions. Furthermore, the disposal methods for halogenated and non-halogenated wastes are different and significantly impact cost.

Selection of a Compatible Waste Container

The choice of a waste container is critical to prevent leaks and reactions.

  • Primary Container: Use a clean, dry, and chemically compatible container. Recommended materials include:

    • Glass bottles (amber glass is preferred to protect from light).

    • Fluorinated High-Density Polyethylene (HDPE) containers.

  • Container Integrity: Ensure the container has a secure, tight-fitting screw cap. The container must be in good condition, free of cracks or other damage.

  • Headspace: Do not overfill the container. Leave at least 10% headspace to allow for vapor expansion.

Proper Labeling of the Waste Container

Accurate and detailed labeling is a legal requirement and a critical safety measure. The label must be affixed to the container as soon as the first drop of waste is added.

Required Label Information:

  • The words "HAZARDOUS WASTE "

  • Chemical Name: "this compound" (and any other components in the waste)

  • Hazard Characteristics: "Toxic," "Irritant"

  • Generator Information: Your name, laboratory, and contact information.

Interim Storage in the Laboratory

Waste containers must be stored safely within the laboratory pending collection by environmental health and safety personnel.

  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA), which is typically within or near the fume hood where the waste is generated.

  • Secondary Containment: Place the primary waste container in a secondary container, such as a chemically resistant tray or tub, to contain any potential leaks or spills.

  • Closure: The waste container must be kept securely closed at all times, except when adding waste.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_accumulation Accumulation cluster_storage Storage cluster_disposal Disposal A Identify this compound Waste B Select Compatible Container (Glass or Fluorinated HDPE) A->B Ensure chemical compatibility C Affix Hazardous Waste Label B->C Label before adding waste D Add Waste to Container in Fume Hood C->D E Keep Container Securely Closed D->E Except when adding waste F Store in Designated SAA E->F G Use Secondary Containment F->G Prevent spills H Arrange for Pickup by EHS G->H When full or project is complete I Transport to Approved Waste Facility H->I J Incineration I->J High-temperature destruction

Caption: Disposal workflow for this compound.

Decontamination and Spill Management

Accidents can happen, and a prepared response is essential for maintaining a safe laboratory environment.

Decontamination of Laboratory Equipment

Any equipment, such as glassware or magnetic stir bars, that comes into contact with this compound must be decontaminated.

  • Initial Rinse: Rinse the equipment with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the chemical residue. This rinsate must be collected and disposed of as halogenated organic waste.

  • Wash: Wash the equipment thoroughly with laboratory detergent and water.

  • Final Rinse: Rinse with deionized water.

  • Drying: Allow the equipment to air dry or place it in a drying oven.

Emergency Spill Procedures

In the event of a spill, follow these steps:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Control Ignition Sources: If the material is flammable, extinguish any open flames and turn off nearby electrical equipment.

  • Personal Protection: Don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. For large spills, respiratory protection may be necessary.

  • Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain the spill. Work from the outside of the spill inward.

  • Collection: Carefully collect the absorbent material and place it in a sealed, properly labeled container for disposal as hazardous waste.

  • Decontaminate: Clean the spill area with a detergent and water solution.

  • Report: Report the spill to your laboratory supervisor and your institution's Environmental Health and Safety (EHS) office.

The Science of Disposal: Thermal Decomposition

The ultimate disposal of this compound will likely be through high-temperature incineration at a licensed hazardous waste facility. Understanding the potential byproducts of this process underscores the importance of proper handling and disposal.

During incineration, halogenated organic compounds can break down into smaller, often hazardous, substances. Based on the structure of this compound and data from similar compounds, the hazardous decomposition products can include:

  • Carbon Monoxide (CO) and Carbon Dioxide (CO2): Products of incomplete and complete combustion of organic materials.

  • Nitrogen Oxides (NOx): Formed from the nitrogen atom in the pyridine ring at high temperatures.

  • Hydrogen Fluoride (HF): A highly corrosive and toxic gas resulting from the decomposition of the fluorine-containing compound.[1]

  • Potential for Dioxins and Furans: Incomplete combustion of halogenated aromatic compounds can potentially lead to the formation of highly toxic polychlorinated or polyfluorinated dibenzodioxins and dibenzofurans.[2]

Modern hazardous waste incinerators are equipped with sophisticated scrubbers and afterburners to capture and neutralize these harmful byproducts, ensuring that the final emissions comply with strict environmental regulations.

Logical Framework for Safe Disposal

DisposalLogic cluster_assessment Hazard Assessment cluster_handling Safe Handling cluster_waste_management Waste Management Protocol cluster_final_disposal Final Disposal A Review SDS of Analogous Compounds (e.g., 3-bromo-5-fluoro-2-methoxypyridine) B Identify Hazards: Toxicity, Irritation, Incompatibilities A->B C Use Fume Hood B->C D Wear Appropriate PPE B->D E Categorize as Halogenated Organic Waste F Segregate from Other Waste Streams E->F G Use Compatible & Labeled Container F->G H Store in SAA with Secondary Containment G->H I EHS Collection H->I J Incineration at Approved Facility I->J K Neutralization of Hazardous Byproducts (e.g., HF, NOx) J->K

Caption: Logical framework for the safe disposal of this compound.

By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment, while upholding the highest standards of scientific responsibility.

References

Navigating the Safe Handling of 3-Fluoro-5-methoxypyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of pharmaceutical and chemical innovation, the safe and effective handling of specialized reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of 3-Fluoro-5-methoxypyridine, a halogenated pyridine derivative. By synthesizing technical data with field-proven best practices, this document aims to be your preferred resource for laboratory safety and chemical handling, empowering you to conduct your research with confidence and precision.

The following protocols and recommendations are derived from safety data sheets for structurally similar compounds and general best practices for handling pyridine derivatives. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious and conservative approach to handling is strongly advised.

Hazard Assessment and Risk Mitigation: Understanding the Compound

Halogenated pyridines, as a class of compounds, are generally considered hazardous. Based on data from analogous chemicals, this compound should be presumed to be harmful if swallowed and to cause skin, eye, and respiratory irritation.[1][2][3] Therefore, minimizing exposure through engineering controls and appropriate personal protective equipment (PPE) is the cornerstone of its safe handling.

Engineering Controls: The primary engineering control for handling this compound is a properly functioning certified laboratory chemical fume hood.[4][5] All manipulations of the compound, including weighing, transferring, and preparing solutions, should be conducted within the fume hood to minimize the inhalation of vapors. Ensure that an emergency eyewash station and safety shower are readily accessible in the immediate work area.[4]

Personal Protective Equipment (PPE): Your Essential Barrier

The selection and proper use of PPE are critical for preventing direct contact with this compound. The following table summarizes the essential PPE for handling this compound.

PPE ComponentSpecifications and Rationale
Eye and Face Protection Chemical safety goggles are mandatory to protect against splashes.[1][6] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.
Hand Protection Nitrile gloves are suitable for incidental splash protection.[5][7] For prolonged handling or in the event of a spill, butyl rubber gloves are recommended due to their higher chemical resistance.[8] Always inspect gloves for any signs of degradation or perforation before use and change them immediately if contact with the chemical is suspected.
Body Protection A fully buttoned, long-sleeved laboratory coat is required to protect the skin from contamination.[4] For larger scale operations, a chemical-resistant apron should be worn over the lab coat.
Respiratory Protection When handled in a certified chemical fume hood, respiratory protection is typically not required. However, if there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[6]

Step-by-Step Handling Protocol

Adherence to a systematic workflow is crucial for minimizing risks. The following protocol outlines the key steps for the safe handling of this compound.

  • Preparation: Before handling the compound, ensure the work area within the chemical fume hood is clean and uncluttered. Assemble all necessary equipment, including appropriate glassware, spill containment materials, and waste containers.

  • Donning PPE: Put on all required PPE as outlined in the table above, ensuring a proper fit.

  • Weighing and Transfer: Carefully weigh the required amount of this compound in a tared container inside the fume hood. Use a spatula for solids or a calibrated pipette for liquids. Avoid generating dust or aerosols.

  • Solution Preparation: If preparing a solution, slowly add the compound to the solvent in a suitable flask or beaker within the fume hood. Stir gently to dissolve.

  • Reaction Setup: If using the compound in a reaction, ensure the reaction vessel is securely clamped and equipped with appropriate temperature and pressure monitoring devices.

  • Post-Handling: After completing the work, decontaminate any surfaces that may have come into contact with the chemical. Wipe down the work area in the fume hood with an appropriate solvent.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: first gloves, then the lab coat, followed by eye and face protection. Wash hands thoroughly with soap and water after removing all PPE.

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and correct action is critical.

  • Minor Spill (inside fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[5][9]

    • Collect the absorbent material into a sealed, labeled container for hazardous waste disposal.[9][10]

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Major Spill (outside fume hood):

    • Evacuate the area immediately.

    • Alert your supervisor and the institutional safety office.

    • Prevent entry to the contaminated area.

    • Follow your institution's emergency response procedures.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4][11] Seek medical attention.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[11] Seek immediate medical attention.

    • Inhalation: Move the person to fresh air.[10][11] If breathing is difficult, provide oxygen. Seek medical attention.

    • Ingestion: Do NOT induce vomiting.[10][11] Rinse the mouth with water. Seek immediate medical attention.

Disposal Plan: Responsible Waste Management

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Waste Collection: Collect all waste, including excess reagent, contaminated absorbent materials, and disposable PPE, in a clearly labeled, sealed, and compatible hazardous waste container.[4][9]

  • Disposal Method: The recommended method for the disposal of halogenated pyridines is incineration at a licensed chemical destruction facility.[9][10] This should be carried out in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain.[10]

Visual Workflow for Safe Handling

The following diagram illustrates the key decision points and procedural flow for safely handling this compound.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_area 1. Prepare Work Area (Fume Hood) don_ppe 2. Don Appropriate PPE prep_area->don_ppe weigh_transfer 3. Weigh & Transfer don_ppe->weigh_transfer solution_prep 4. Prepare Solution weigh_transfer->solution_prep decontaminate 5. Decontaminate Surfaces solution_prep->decontaminate dispose_waste 6. Dispose of Hazardous Waste decontaminate->dispose_waste doff_ppe 7. Doff PPE & Wash Hands dispose_waste->doff_ppe spill Spill Occurs minor_spill Minor Spill Cleanup spill->minor_spill Minor major_spill Major Spill: Evacuate & Report spill->major_spill Major exposure Exposure Occurs first_aid Administer First Aid & Seek Medical Attention exposure->first_aid

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.